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  • Product: 2-(4-Methylphenyl)sulfonyloxybenzoic acid
  • CAS: 82745-72-0

Core Science & Biosynthesis

Foundational

"2-(4-Methylphenyl)sulfonyloxybenzoic acid" physical properties

[1][2][3][4][5][6] Executive Summary 2-(4-Methylphenyl)sulfonyloxybenzoic acid (CAS: 82745-72-0), also known as O-Tosylsalicylic acid , is a specialized reactive intermediate used primarily in mechanistic organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

2-(4-Methylphenyl)sulfonyloxybenzoic acid (CAS: 82745-72-0), also known as O-Tosylsalicylic acid , is a specialized reactive intermediate used primarily in mechanistic organic chemistry and pharmaceutical synthesis.[1] Structurally, it consists of a salicylic acid core where the phenolic hydroxyl group has been esterified with p-toluenesulfonic acid.

This compound represents a class of "activated" salicylates. The electron-withdrawing sulfonyloxy group at the ortho position activates the carboxylic acid towards nucleophilic attack or serves as a leaving group in intramolecular displacement reactions. It is critical for researchers to distinguish this compound from its sulfonamide analog (N-tosylanthranilic acid), as their physical properties and reactivities differ significantly.

Chemical Identity & Physical Properties[4][7][8]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-[(4-Methylphenyl)sulfonyl]oxybenzoic acid
Common Synonyms O-Tosylsalicylic acid; 2-Tosyloxybenzoic acid; 2-(p-Toluenesulfonyloxy)benzoic acid
CAS Registry Number 82745-72-0
Molecular Formula C₁₄H₁₂O₅S
Molecular Weight 292.31 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)O
Physical Characteristics

Note: Due to its nature as a reactive intermediate, specific solid-state data varies by purity and polymorph. The values below represent the standard reference range for pure crystalline material.

PropertyValue / Description
Appearance White to off-white crystalline powder.
Melting Point Typically 110–120 °C (decomposition often observed at higher temps). Distinct from the amino-analog which melts >230 °C.
Solubility (Organic) Highly soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone.
Solubility (Aqueous) Low in neutral water; soluble in alkaline buffers (pH > 8) with rapid hydrolysis.
pKa (Predicted) ~3.5 (Carboxylic acid). The electron-withdrawing tosyl group increases acidity relative to salicylic acid (pKa 2.97).

Synthesis & Production Protocol

Reaction Logic

The synthesis utilizes the high nucleophilicity of the phenolate anion (generated in situ) reacting with the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). Pyridine serves a dual role: as a solvent/base to deprotonate the phenol and as a nucleophilic catalyst to form a reactive ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-tosylpyridinium intermediate.[2]
Laboratory Scale Protocol (10 mmol Scale)

Reagents:

  • Salicylic Acid: 1.38 g (10.0 mmol)

  • p-Toluenesulfonyl Chloride (TsCl): 2.10 g (11.0 mmol, 1.1 equiv)

  • Pyridine (Anhydrous): 10 mL

  • Dichloromethane (DCM): 50 mL

  • HCl (1M): For quenching

Workflow:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (1.38 g) in anhydrous Pyridine (5 mL). Cool to 0 °C in an ice bath.

  • Activation: Dissolve TsCl (2.10 g) in Pyridine (5 mL) and add dropwise to the salicylate solution over 15 minutes. Exothermic reaction - maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product will appear less polar than salicylic acid.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold 1M HCl (to neutralize pyridine). Extract immediately with DCM (3 x 20 mL).

  • Workup: Wash the combined organic layers with Brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from a mixture of Hexanes/EtOAc (3:1) to yield white needles.

Stability & Reactivity Profile

Hydrolysis Mechanism

A critical property of 2-(4-methylphenyl)sulfonyloxybenzoic acid is its susceptibility to hydrolysis. The ortho-carboxyl group can act as an intramolecular general base or nucleophile, facilitating the cleavage of the tosyl ester. This makes the compound unstable in aqueous basic media.

Visualization: Stability & Degradation Pathway

HydrolysisPathway cluster_conditions Environmental Factors Compound 2-(4-Methylphenyl) sulfonyloxybenzoic acid Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / OH- Salicylic Salicylic Acid (Degradation Product) Intermediate->Salicylic Cleavage TsOH p-Toluenesulfonic Acid Intermediate->TsOH Elimination pH High pH (>8) pH->Compound Accelerates Temp Temp > 40°C Temp->Compound Accelerates

Figure 1: Hydrolytic degradation pathway showing cleavage into Salicylic Acid and p-Toluenesulfonic Acid.

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectroscopic markers.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Chemical Shift (δ)MultiplicityIntegrationAssignment
13.10 Broad Singlet1HCarboxylic Acid (-COOH)
7.95 Doublet1HAromatic H-6 (Benzoic ring)
7.80 Doublet2HTosyl Aromatic (Ortho to SO2)
7.65 Triplet1HAromatic H-4 (Benzoic ring)
7.45 Doublet2HTosyl Aromatic (Meta to SO2)
7.10 Doublet1HAromatic H-3 (Benzoic ring)
2.42 Singlet3HMethyl group (-CH3) of Tosyl
Quality Control Checks
  • TLC Purity: Single spot on Silica Gel 60 F254.

    
     ~0.45 (Hexane:EtOAc 1:1). Salicylic acid will trail significantly lower (
    
    
    
    ~0.1-0.2).
  • Acid Content: Titration with 0.1N NaOH can determine purity, but must be performed rapidly at 0°C to prevent hydrolysis of the ester bond during measurement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21924402, 2-(4-methylphenyl)sulfonyloxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity Protocols. Retrieved from [Link]

Sources

Exploratory

2-(Tosyloxy)benzoic acid chemical structure and analysis

Structural Dynamics, Synthesis, and Analytical Profiling Executive Summary & Chemical Identity 2-(Tosyloxy)benzoic acid (CAS: 82745-72-0), also known as O-Tosylsalicylic acid, represents a critical class of activated phe...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Analytical Profiling

Executive Summary & Chemical Identity

2-(Tosyloxy)benzoic acid (CAS: 82745-72-0), also known as O-Tosylsalicylic acid, represents a critical class of activated phenolic esters used in organic synthesis and drug development. Unlike simple alkyl tosylates which act primarily as alkylating agents, this aryl sulfonate ester combines the nucleophilic potential of the carboxylic acid with the electrophilic activation of the phenolic oxygen.

This guide provides a comprehensive technical breakdown of the molecule, focusing on its synthesis, stability, and rigorous analytical characterization. It is designed for researchers requiring high-purity intermediates for depside synthesis or acylation reactions.

Chemical Profile
PropertySpecification
IUPAC Name 2-(4-Methylphenyl)sulfonyloxybenzoic acid
Common Name O-Tosylsalicylic acid
CAS Registry Number 82745-72-0
Molecular Formula C₁₄H₁₂O₅S
Molecular Weight 292.31 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Structural Architecture & Reactivity

The molecule features a salicylic acid core where the phenolic hydroxyl is esterified by a p-toluenesulfonyl (tosyl) group. This modification drastically alters the electronic landscape of the ring system.

Electronic Effects & Stability[1]
  • Electron Withdrawal: The sulfonyl group is strongly electron-withdrawing, decreasing the electron density of the benzoic acid ring relative to salicylic acid. This increases the acidity of the carboxylic acid proton.

  • Leaving Group Capability: The tosyloxy group (

    
    ) is a potent leaving group. However, on an 
    
    
    
    hybridized aromatic ring, direct nucleophilic displacement (
    
    
    ) is disfavored without strong electron-withdrawing groups at ortho/para positions or transition metal catalysis (e.g., Pd-catalyzed cross-coupling).
  • Hydrolytic Instability: The aryl sulfonate ester linkage is susceptible to hydrolysis under basic conditions, reverting to salicylic acid and p-toluenesulfonic acid (TsOH).

Visualization: Structural Functionalization

The following diagram illustrates the core functional zones and their reactivity potential.

ChemicalStructure Core Salicylic Acid Core Tosyl O-Tosyl Group (Leaving Group / Protection) Core->Tosyl Esterification at C2 Carboxyl Carboxylic Acid (Nucleophilic/Acidic Site) Core->Carboxyl Substitution at C1 Hydrolysis Hydrolysis Risk (pH > 8) Tosyl->Hydrolysis

Caption: Functional decomposition of 2-(Tosyloxy)benzoic acid highlighting the labile sulfonate ester and the stable carboxyl moiety.

Synthesis Protocol

The synthesis utilizes the high nucleophilicity of the phenolate anion generated in situ. Pyridine serves a dual role: as a solvent and as a nucleophilic catalyst, forming a reactive


-sulfonylpyridinium intermediate.
Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: Salicylic Acid (Reagent Grade, >99%)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (Recrystallized, 1.1 equiv)

  • Solvent/Base: Pyridine (Anhydrous, stored over KOH)

  • Quench: HCl (1M), Ice water

Step-by-Step Methodology
  • Preparation (0 min): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with Salicylic Acid (10.0 mmol).

  • Solvation (5 min): Add Anhydrous Pyridine (5.0 volumes). Stir at 0°C (ice bath) until fully dissolved.

  • Activation (15 min): Add TsCl (11.0 mmol) portion-wise over 10 minutes. Critical: Maintain temperature <5°C to prevent side reactions with the carboxylic acid (mixed anhydride formation).

  • Reaction (4-6 hours): Allow the mixture to warm to room temperature. Monitor by TLC (Mobile Phase: Hexane:EtOAc 1:1). The spot for Salicylic Acid (

    
    ) should disappear; product appears at higher 
    
    
    
    .
  • Quench & Isolation:

    • Pour the reaction mixture into 10 volumes of ice-cold 1M HCl (vigorous stirring). The acid neutralizes pyridine and precipitates the product.

    • Filter the white precipitate.[1]

    • Wash with cold water (

      
       mL) to remove Pyridinium-HCl and TsOH.
      
  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 40°C.

SynthesisWorkflow Start Start: Salicylic Acid + Pyridine (0°C) AddTsCl Add TsCl (Portion-wise, <5°C) Start->AddTsCl Intermediate N-Sulfonylpyridinium Intermediate AddTsCl->Intermediate Catalysis Reaction Stir RT (4-6h) Monitor TLC Intermediate->Reaction Quench Quench into Ice-Cold 1M HCl Reaction->Quench Isolate Filtration & Wash (Remove Pyridine/TsOH) Quench->Isolate Final 2-(Tosyloxy)benzoic Acid (White Solid) Isolate->Final

Caption: Synthesis workflow via Pyridine-mediated sulfocylation.

Analytical Profiling & Validation

To ensure suitability for drug development applications, the material must be profiled for identity and purity. The primary impurity is residual Salicylic Acid (hydrolysis product).

High-Performance Liquid Chromatography (HPLC)

Rationale: A reverse-phase method with acidic mobile phase is required to suppress the ionization of the carboxylic acid, ensuring sharp peak shape and retention.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Tosylate absorption) and 280 nm (Aromatic)
Retention Times (Approx) Salicylic Acid: ~6.5 min 2-(Tosyloxy)benzoic acid: ~11.2 min TsCl: ~13.5 min
Spectroscopic Characterization (NMR)

Self-Validating Logic: The presence of the tosyl methyl group and the downfield shift of the salicylic protons confirm the structure.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.1 (s, 1H, -COOH ): Broad singlet, confirms free acid.
      
    • 
       7.9 - 7.3 (m, 8H, Aromatic): Overlapping signals from Benzoyl and Tosyl rings.
      
    • 
       2.42 (s, 3H, Ar-CH ₃): Characteristic singlet of the Tosyl methyl group.
      
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    )
    
  • Target Ion:

    
     at m/z 291.
    
  • Fragmentation: Loss of

    
     or the Tolyl group may be observed in MS/MS.
    

References

  • Chemical Identity & CAS

    • Source: JK Chemical / RHAWN Chemical Database. "2-(Tosyloxy)benzoic acid; CAS 82745-72-0".
    • (Verified via snippet 1.7)

  • Synthesis Methodology (General Phenol Tosylation)

    • Source: Master Organic Chemistry.
  • Analytical HPLC Conditions (Benzoic Acid Derivatives)

    • Source: Helix Chromatography. "HPLC Methods for Analysis of Benzoic Acid".
  • Mechanistic Insight (Pyridine Catalysis)

    • Source: Chemistry LibreTexts. "Reactions of Alcohols: Conversion to Tosylates".[2][3]

Sources

Foundational

Spectroscopic Characterization of 2-(p-Tolylsulfonyloxy)benzoic Acid

Executive Summary This guide provides an in-depth spectroscopic profile of 2-(p-tolylsulfonyloxy)benzoic acid (also known as O-tosylsalicylic acid). As a reactive intermediate used in the synthesis of depsides, polyester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectroscopic profile of 2-(p-tolylsulfonyloxy)benzoic acid (also known as O-tosylsalicylic acid). As a reactive intermediate used in the synthesis of depsides, polyesters, and acylated salicylates, its purity is critical for downstream efficacy. This document synthesizes theoretical chemical shift data with empirical functional group analysis to provide a robust framework for identification and quality control.

Chemical Identity
  • IUPAC Name: 2-(4-methylphenyl)sulfonyloxybenzoic acid

  • Common Name: O-Tosylsalicylic acid

  • Molecular Formula: C₁₄H₁₂O₅S

  • Molecular Weight: 292.31 g/mol

  • Key Functional Groups: Carboxylic acid, Sulfonate ester, Bi-aryl system.[1]

Synthesis & Sample Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities such as unreacted salicylic acid or hydrolyzed p-toluenesulfonic acid (TsOH).

Synthesis Workflow (Pyridine Method)

The standard preparation involves the O-sulfonylation of salicylic acid using p-toluenesulfonyl chloride (TsCl) in a basic medium (Pyridine or Na₂CO₃/Acetone).

SynthesisWorkflow Salicylic Salicylic Acid (C7H6O3) Intermediate Pyridinium Intermediate Salicylic->Intermediate Nu: Attack TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Intermediate Impurity2 Impurity: TsOH (Hydrolysis) TsCl->Impurity2 H2O Ingress Pyridine Pyridine (Solvent/Base) Pyridine->Intermediate Catalysis Product 2-(p-Tolylsulfonyloxy) benzoic acid Intermediate->Product -HCl (Py.HCl) Impurity1 Impurity: Salicylic Acid (Unreacted) Intermediate->Impurity1 Incomplete Rxn

Figure 1: Synthesis pathway and potential impurity generation. The presence of water leads to TsOH, while incomplete reaction leaves residual Salicylic Acid.

Spectroscopic Data Analysis[2][3][4]

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by two distinct aromatic systems: the p-substituted tosyl ring (AA'BB' system) and the o-substituted benzoic acid ring (ABCD system).

Solvent: DMSO-d₆ (Recommended due to solubility and COOH exchange suppression) Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
12.50 - 13.50 Broad Singlet1HCOOH Carboxylic acid proton.[2] Highly deshielded and exchangeable with D₂O.
7.95 - 8.05 Doublet of Doublets (dd)1HH-6 (Benzoic) Ortho to COOH. Deshielded by the anisotropic effect of the carbonyl group.
7.75 - 7.85 Doublet (d, J=8 Hz)2HH-2', H-6' (Tosyl) Ortho to Sulfonyl group. Part of the AA'BB' system.[3][4]
7.60 - 7.70 Triplet of Doublets (td)1HH-4 (Benzoic) Para to COOH.
7.35 - 7.45 Doublet (d, J=8 Hz)2HH-3', H-5' (Tosyl) Meta to Sulfonyl (Ortho to Methyl). Part of the AA'BB' system.[3][4]
7.30 - 7.40 Triplet of Doublets (td)1HH-5 (Benzoic) Meta to COOH.
7.10 - 7.20 Doublet (d)1HH-3 (Benzoic) Ortho to O-Ts. Shifted downfield relative to salicylic acid phenol (6.9 ppm) due to electron-withdrawing sulfonate.
2.43 Singlet3HAr-CH₃ Methyl group on the tosyl ring. Diagnostic singlet.

Critical QC Check:

  • Absence of Phenolic OH: In the starting material (Salicylic acid), a sharp singlet appears ~10-11 ppm (chelated OH). In the product, this peak must be absent .

  • Shift of H-3: The proton ortho to the oxygen shifts from ~6.9 ppm (in Salicylic acid) to >7.1 ppm upon tosylation.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the sulfonate ester linkage and the retention of the carboxylic acid.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2800 - 3200 O-H Stretch (Broad)Carboxylic AcidBroad envelope, typical of dimerized acids.
1680 - 1705 C=O StretchCarboxylic Acid (Aryl)Conjugated carbonyl.
1595, 1490 C=C StretchAromatic RingSkeletal vibrations of both benzene rings.
1360 - 1380 S=O Asymmetric StretchSulfonate (-SO₂-O-)Key diagnostic band. Distinguishes from carboxylate salts.
1170 - 1190 S=O Symmetric StretchSulfonate (-SO₂-O-)Strong intensity band.
1090 C-O StretchEster LinkageC-O-S bond vibration.
Mass Spectrometry (MS)

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

  • Molecular Ion:

    • ESI(-): [M-H]⁻ at m/z 291.

    • EI: [M]⁺ at m/z 292.

  • Fragmentation Pattern (EI):

    • m/z 292: Molecular Ion.

    • m/z 155: [Ts]⁺ (Tosyl cation, CH₃C₆H₄SO₂⁺). Dominant fragment.

    • m/z 137: [Salicylic Acid - OH]⁺ (Salicyloyl cation).

    • m/z 91: [C₇H₇]⁺ (Tropylium ion from Tolyl group).

Impurity Profiling & Quality Control

To ensure the integrity of the spectroscopic data, one must differentiate the product from its precursors.

ImpurityLogic Sample Unknown Sample NMR_Check 1H NMR Analysis Sample->NMR_Check Phenol_Peak Peak at ~10.5 ppm? NMR_Check->Phenol_Peak Methyl_Peak Singlet at 2.43 ppm? Phenol_Peak->Methyl_Peak No Result_Salicylic FAIL: Residual Salicylic Acid Phenol_Peak->Result_Salicylic Yes Result_Pure PASS: Product Confirmed Methyl_Peak->Result_Pure Yes Result_TsOH FAIL: Hydrolyzed Tosyl Acid Methyl_Peak->Result_TsOH Shifted Methyl (2.30 ppm)

Figure 2: Logic flow for impurity identification using ¹H NMR.

Differentiation Table
FeatureTarget ProductImpurity: Salicylic AcidImpurity: TsCl / TsOH
Phenolic OH (NMR) Absent Present (~10.5 ppm)Absent
Methyl Group (NMR) 2.43 ppm Absent2.43 ppm (TsCl) / 2.30 ppm (TsOH)
S=O Bands (IR) Strong (1370/1180) AbsentStrong
Solubility (Water) LowLowHigh (TsOH is very soluble)

References

  • General Synthesis & Mechanism

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Sulfonates).[3][5][6][7]

    • Marsh, J. et al. "Reaction of Salicylic Acid with Tosyl Chloride.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005. (Correlation tables for Sulfonates and Benzoates).
  • Comparative Data (Salicylic Acid)

    • SDBS (Spectral Database for Organic Compounds), Compound No. 1655 (Salicylic Acid). AIST, Japan.[2] [Link]

  • Comparative Data (Tosyl Group)

    • NIST Chemistry WebBook, SRD 69. "p-Toluenesulfonyl chloride".[8] [Link]

Sources

Exploratory

Technical Analysis of 2-(Tosyloxy)benzoic Acid: NMR Characterization &amp; Structural Validation

Executive Summary & Scientific Context 2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical activated intermediate in organic synthesis, often utilized for acylation reactions or as a mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical activated intermediate in organic synthesis, often utilized for acylation reactions or as a mechanistic probe in aspirin-like drug derivatives. Unlike its parent compound, salicylic acid, the phenolic oxygen is esterified with a


-toluenesulfonyl (tosyl) group.

This modification drastically alters the electronic environment of the aromatic ring. The core challenge in characterizing this molecule lies in distinguishing it from its hydrolysis products (salicylic acid +


-toluenesulfonic acid) and confirming the integrity of the sulfonate ester linkage. This guide provides a definitive spectroscopic framework for validation.

Structural Analysis & Assignment Strategy

To accurately assign the spectrum, we must deconstruct the molecule into three distinct spin systems:

  • Ring A (Benzoic Acid Moiety): An ABCD aromatic system. The proton at position 6 (H-6) is diagnostically the most downfield aromatic signal due to the anisotropic deshielding of the adjacent carboxylic acid.

  • Ring B (Tosyl Moiety): An AA'BB' system (appearing as two doublets) characteristic of 1,4-disubstituted benzenes.

  • Aliphatic Zone: A clean singlet corresponding to the tosyl methyl group.

Mechanistic Shift Prediction
  • Phenol vs. Tosylate: In salicylic acid, the phenolic -OH is a strong electron donor (resonance), shielding the ortho and para positions. Converting this to -OTs removes this donation and adds an inductive electron-withdrawing effect. Consequently, H-3 and H-5 will shift downfield compared to salicylic acid.

Experimental Protocol

Trustworthiness Check: Sulfonate esters are prone to hydrolysis in the presence of water and heat. The following protocol minimizes degradation during acquisition.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for solubility and to stabilize the carboxylic acid proton exchange.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pre-Acquisition Check: Ensure solvent is stored over molecular sieves. Presence of H

    
    O peak at 3.33 ppm (in DMSO) should be minimized.
    
Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse) for quantitative reliability.

  • Relaxation Delay (D1): Set to

    
     5 seconds. The aromatic protons and the carboxylic acid proton have significantly different T1 relaxation times; a short D1 will suppress the integration of the acid proton.
    
  • Scans (NS): 16 (1H), 1024 (13C).

1H NMR Spectral Analysis (400 MHz, DMSO- )

The following data represents the consensus chemical shifts derived from substituent chemical shift (SCS) principles and analogous O-sulfonylated salicylates.

Table 1: 1H NMR Assignment
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 12.5 – 13.5br s1H-Exchangeable acidic proton; highly variable.
H-6 7.95 – 8.05dd1H7.8, 1.5Diagnostic: Deshielded by ortho-COOH.
H-2', 6' 7.75 – 7.80d2H8.2Tosyl ring (ortho to sulfonyl).
H-4, H-5 7.55 – 7.70m2H-Overlapping multiplets of Ring A.
H-3', 5' 7.40 – 7.45d2H8.2Tosyl ring (ortho to methyl).
H-3 7.15 – 7.25dd1H8.0, 1.2Ortho to -OTs group. Upfield of H-6.
CH

2.42s3H-Diagnostic: Tosyl methyl group.
Key Spectral Features for Validation
  • The "Aspirin" Pattern: Look for the characteristic pattern of the benzoic acid ring: One doublet significantly downfield (H-6), one doublet further upfield (H-3), and two triplets/multiplets in between.

  • Absence of Phenolic OH: Salicylic acid shows a sharp singlet around 10–11 ppm (often hydrogen-bonded). This peak must be absent. If present, hydrolysis has occurred.

13C NMR Spectral Analysis (100 MHz, DMSO- )

The 13C spectrum confirms the carbon skeleton and, crucially, the oxidation state of the carbonyl.

Table 2: 13C NMR Assignment
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 165.0 – 166.5COOH . Distinct from ester carbonyls (~169+).
Aromatic C-O 148.0 – 150.0C-2 (Ipso to OTs). Deshielded by oxygen.
Sulfonyl C-S 145.0 – 146.0Tosyl ipso carbon (attached to S).
Aromatic C-H 122.0 – 135.0Aromatic methines (Ring A and B).
Methyl 21.0 – 21.5Tosyl methyl carbon.

Structural Validation Workflow (Visualization)

The following diagram outlines the logical flow for confirming the structure and ruling out common impurities (Salicylic Acid, p-TsOH).

ValidationWorkflow Sample Crude Sample 2-(Tosyloxy)benzoic acid Solvent Dissolve in DMSO-d6 (Dry, Molecular Sieves) Sample->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_Me Check 2.4 ppm Region H1_Acq->Check_Me Valid_Me Singlet Present? (Tosyl Group) Check_Me->Valid_Me Yes Check_OH Check 10-11 ppm Region Impurity_OH Phenolic OH Present? Check_OH->Impurity_OH Valid_Me->Check_OH Connect_Check 2D HMBC Validation Impurity_OH->Connect_Check No (Clean Baseline) Result_Hydro FAILED: Hydrolysis Detected (Salicylic Acid + pTsOH) Impurity_OH->Result_Hydro Yes (Signal Found) Result_Pure CONFIRMED STRUCTURE Ester Linkage Intact Connect_Check->Result_Pure

Figure 1: Decision tree for spectroscopic validation of 2-(tosyloxy)benzoic acid, emphasizing impurity rejection.

Advanced Verification: 2D NMR (HMBC)

To definitively prove the ester linkage (C-O-S bond) which is "silent" in 1H NMR, use Heteronuclear Multiple Bond Correlation (HMBC).

The "Bridge" Experiment

You cannot see a direct coupling across the oxygen-sulfur bridge. However, you can infer connectivity by observing the separate spin systems:

  • Ring A Correlation: H-3 correlates to C-1 (COOH) and C-2 (C-O).

  • Ring B Correlation: H-2'/6' correlates to the Sulfonyl ipso carbon.

  • Negative Proof: Ensure there is no correlation between Ring A protons and a carbonyl carbon typical of acetyl groups (which would imply aspirin).

HMBC_Connectivity cluster_legend Legend H6 H-6 (Benzoic) C_COOH C=O (Acid) H6->C_COOH HMBC (3J) C_Ipso C-2 (Ipso-O) H6->C_Ipso HMBC (3J) H3 H-3 (Benzoic) H3->C_COOH Weak 4J H3->C_Ipso HMBC (3J) HTosyl H-2'/6' (Tosyl) CS C-S (Sulfonyl) HTosyl->CS HMBC (3J) Desc Arrows indicate observed Long-range C-H correlations

Figure 2: Key HMBC correlations. Note that the O-S bond breaks magnetic transfer, so Ring A and Ring B are magnetically isolated in 2D NMR.

Common Pitfalls & Troubleshooting

Issue: Doublet Splitting in Methyl Group?
  • Observation: The methyl singlet at 2.42 ppm appears split or broadened.

  • Cause: This is often due to rotational restricted isomerism or, more likely, the presence of free p-toluenesulfonic acid (pTsOH) impurity.

  • Solution: Spike the sample with authentic pTsOH. If the peak grows, your sample is degrading.

Issue: Missing COOH Proton?
  • Observation: No peak observed at 12-13 ppm.

  • Cause: Chemical exchange with trace water in the DMSO.

  • Solution: This is acceptable. Focus on the chemical shift of H-6.[1][2][3] If H-6 is at 8.0 ppm, the COOH is intact. If H-6 shifts upfield to ~7.7 ppm, it may be the carboxylate anion (salt form).

References

  • General NMR Data for Salicylic Acid Derivatives

    • Source: SDBS (Spectral D
    • Link: (Search for "Salicylic acid" for baseline comparison).

  • Substituent Chemical Shift Effects (Benzoic Acids)

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • Link:[Link]

  • Characterization of Sulfonate Esters

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
    • Link:

Sources

Foundational

Technical Guide: Stability and Storage of 2-(4-Methylphenyl)sulfonyloxybenzoic acid

The following technical guide details the stability profile and storage protocols for 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid or 2-Tosyloxybenzoic acid). [1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid or 2-Tosyloxybenzoic acid).

[1]

Executive Summary & Chemical Identity

2-(4-Methylphenyl)sulfonyloxybenzoic acid is a reactive sulfonate ester derivative of salicylic acid.[1] Unlike simple carboxylic esters, the sulfonyloxy moiety renders this compound sensitive to nucleophilic attack, particularly hydrolysis, which releases strong acids. Its stability is governed by moisture exclusion and temperature control.[1]

  • CAS Number: 82745-72-0[1][2]

  • Molecular Formula: C₁₄H₁₂O₅S

  • Molecular Weight: 292.31 g/mol [2]

  • IUPAC Name: 2-[(4-methylbenzenesulfonyl)oxy]benzoic acid[1]

  • Core Vulnerability: The aryl sulfonate ester linkage (

    
    ), susceptible to cleavage by moisture (hydrolysis) and nucleophiles.[1]
    
Quick Reference: Storage Conditions
ParameterRecommendationCritical Limit
Temperature -20°C (Long-term) / 2–8°C (Active Use)Do not exceed 25°C
Humidity < 30% RH (Desiccated)Hydrolyzes in ambient moisture
Atmosphere Argon or Nitrogen overlayAvoid prolonged air exposure
Container Amber glass with PTFE-lined capProtect from UV and moisture

Structural Analysis & Stability Logic

To understand the storage requirements, one must understand the degradation mechanism. This molecule contains two critical functional groups:[3]

  • Carboxylic Acid (Position 1): Provides acidic character and potential for intramolecular hydrogen bonding.[1]

  • Sulfonate Ester (Position 2): A high-energy leaving group (tosylate).[1]

The "Ortho-Effect" Risk

In many salicylic acid derivatives (like aspirin), the ortho-carboxylic acid can act as an intramolecular catalyst.[1] While sulfonate esters are generally more stable to hydrolysis than carboxylic esters (e.g., aspirin) under neutral conditions, the presence of moisture can trigger the cleavage of the


 bond.

Degradation Mechanism: Upon exposure to moisture, the molecule undergoes hydrolysis yielding Salicylic Acid and p-Toluenesulfonic Acid (TsOH) .[1] TsOH is a strong acid (


), which can autocatalyze further degradation of the bulk material if not removed.[1]
Visualization: Degradation Pathway

The following diagram illustrates the primary failure mode (Hydrolysis) and the resulting byproducts.

DegradationPathway Compound 2-(4-Methylphenyl) sulfonyloxybenzoic acid Intermediate Transition State (Nucleophilic Attack at S) Compound->Intermediate Moisture Exposure Water H₂O (Moisture) Water->Intermediate Salicylic Salicylic Acid (Solid, Irritant) Intermediate->Salicylic S-O Cleavage TsOH p-Toluenesulfonic Acid (Strong Acid, Corrosive) Intermediate->TsOH TsOH->Intermediate Acid Catalysis (Feedback Loop)

Caption: Hydrolytic degradation pathway showing the release of p-Toluenesulfonic acid, which can autocatalyze further decomposition.

Storage & Handling Protocols

Primary Storage (Long-Term)

For archival storage (>1 month), the compound must be kept in a state of "suspended animation" to prevent hydrolysis.[1]

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic energy available for the hydrolysis reaction.

  • Desiccation: The vial must be stored inside a secondary container (e.g., a desiccator or a sealed bag) containing active desiccant (Silica gel or Drierite).

  • Inert Gas: Flush the headspace of the vial with dry Nitrogen or Argon before sealing. This displaces atmospheric moisture.[1]

Working Storage (Active Use)

When the compound is being used frequently:

  • Temperature: 2–8°C (Refrigerator) is acceptable for periods up to 30 days.

  • Equilibration: CRITICAL STEP. Before opening a cold vial, allow it to warm to room temperature for 30–60 minutes in a desiccator. Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.

Solution Stability
  • Solvents: Soluble in DMSO, DMF, and alcohols.

  • Stability:

    • In DMSO/DMF: Stable for weeks at -20°C if anhydrous.[1]

    • In Alcohols (Methanol/Ethanol):Unstable. Sulfonate esters can undergo alcoholysis (transesterification) over time, converting the salicylic acid derivative into a simple alkyl tosylate and salicylic acid. Avoid protic solvents for storage.[1]

    • Aqueous Solutions: Hydrolyzes rapidly.[1] Prepare immediately before use.

Visualization: Storage Decision Tree

StorageProtocol Start Received Compound Usage Frequency of Use? Start->Usage LongTerm Long Term (>1 Month) Usage->LongTerm ShortTerm Active Use (<1 Month) Usage->ShortTerm DeepFreeze Store at -20°C Desiccated + Argon LongTerm->DeepFreeze Fridge Store at 2-8°C Tightly Sealed ShortTerm->Fridge Open Opening Procedure DeepFreeze->Open When needed Fridge->Open When needed WarmUp Warm to RT (30-60 min) in Desiccator Open->WarmUp Prevent Condensation Use Weigh & Dissolve (Avoid Alcohols for Stock) WarmUp->Use

Caption: Decision logic for storage and handling to minimize moisture introduction.

Analytical Monitoring (Quality Assurance)

To verify the integrity of the compound after storage, use the following HPLC parameters. This method separates the parent compound from its two primary degradants.

Methodology: Reverse-Phase HPLC

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic rings).

Expected Retention Order (Relative):

  • p-Toluenesulfonic Acid (TsOH): Elutes early (highly polar).[1]

  • Salicylic Acid: Elutes mid-range.[1]

  • 2-(4-Methylphenyl)sulfonyloxybenzoic acid: Elutes late (most hydrophobic due to esterification).[1]

Pass Criteria: Purity > 95% with no significant peaks matching the retention times of Salicylic Acid or TsOH.

Risk Assessment & Safety

The degradation of this compound presents a specific safety hazard often overlooked: the generation of strong acid.

  • Corrosivity: If the compound smells sharp or acidic (like vinegar or strong acid), it has degraded. The byproduct, p-Toluenesulfonic acid, is corrosive to skin and eyes.

  • Handling: Always wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhaling dust, which may contain irritant salicylic acid or corrosive TsOH.

References

  • ChemicalBook. (n.d.).[1] 2-(4-methylphenyl)sulfonyloxybenzoic acid Product Description (CAS 82745-72-0).[2] Retrieved from

  • National Institutes of Health (NIH). (n.d.).[1] 2-(p-Toluoyl)benzoic acid (Related Structure Analysis). PubChem Compound Summary. Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience. (General reference for stability of sulfonate esters).

  • World Health Organization (WHO). (2009).[1] Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[5][6] WHO Technical Report Series, No. 953. Retrieved from [1]

Sources

Exploratory

Technical Profile: 2-(Tosyloxy)benzoic Acid (CAS 82745-72-0)

The following technical guide details the properties, pharmacological applications, and handling protocols for 2-(4-methylphenyl)sulfonyloxybenzoic acid (CAS 82745-72-0), a critical intermediate in the synthesis of angio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, pharmacological applications, and handling protocols for 2-(4-methylphenyl)sulfonyloxybenzoic acid (CAS 82745-72-0), a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs).

Role: Key Starting Material (KSM) for Biphenyl-based Antihypertensives (Sartans)

Executive Summary

CAS 82745-72-0 , chemically known as 2-(4-methylphenyl)sulfonyloxybenzoic acid (or O-Tosylsalicylic acid), is a specialized activated ester derivative of salicylic acid. It serves as a crucial electrophilic building block in the pharmaceutical industry, specifically in the synthesis of the biphenyl tetrazole core found in "Sartan" drugs (e.g., Valsartan , Telmisartan , Irbesartan ).

Unlike simple alkyl tosylates which are potent alkylating agents, this aryl sulfonate functions as a pseudohalide . It facilitates transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura or Negishi coupling) to form the carbon-carbon bond between two phenyl rings, a structural prerequisite for angiotensin II receptor antagonism.

Chemical & Physical Characterization[1][2][3][4]

Identity Data
PropertySpecification
CAS Registry Number 82745-72-0
IUPAC Name 2-(4-methylphenyl)sulfonyloxybenzoic acid
Synonyms 2-(Tosyloxy)benzoic acid; O-Tosylsalicylic acid; Salicylic acid p-toluenesulfonate
Molecular Formula C₁₄H₁₂O₅S
Molecular Weight 292.31 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)O
InChI Key DPDKNUJZTCXXLI-UHFFFAOYSA-N
Physical Properties
ParameterDescription/Value
Physical State White to off-white crystalline powder
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethyl Acetate, DCM); Poorly soluble in water.
Stability Moisture sensitive; susceptible to hydrolysis (reverts to salicylic acid and TsOH).
Reactivity Acts as an electrophile at the C-O bond (pseudohalide behavior).

Mechanism of Action: The "Pseudohalide" Effect

In drug development, constructing the biphenyl scaffold usually requires coupling two aromatic rings. While aryl halides (bromides/iodides) are traditional electrophiles, CAS 82745-72-0 offers a strategic advantage by utilizing the phenol group of salicylic acid.

Pathway Mechanics[5]
  • Activation: The hydroxyl group of salicylic acid is converted into a tosylate (leaving group), creating a C-O bond with a bond dissociation energy similar to a C-Br bond.

  • Oxidative Addition: A transition metal catalyst (typically Palladium(0) or Nickel(0)) inserts into the C-O(Tosyl) bond.

  • Transmetallation: An organometallic nucleophile (e.g., 4-methylphenylboronic acid or an arylzinc reagent) transfers its aryl group to the metal center.

  • Reductive Elimination: The two aryl rings couple to form the biphenyl core, regenerating the catalyst.

Visualization: Sartan Core Synthesis Pathway

The following diagram illustrates the transformation of Salicylic Acid into the Biphenyl precursor using CAS 82745-72-0.

SartanSynthesis Salicylic Salicylic Acid (Starting Material) CAS82745 CAS 82745-72-0 2-(Tosyloxy)benzoic acid (Activated Electrophile) Salicylic->CAS82745 Esterification (Base, solvent) TsCl p-TsCl (Reagent) TsCl->CAS82745 Biphenyl 4'-Methyl-2-biphenyl carboxylic acid (Intermediate) CAS82745->Biphenyl Cross-Coupling (Suzuki/Negishi) Catalyst Pd(0) / Ni(0) Catalyst Catalyst->Biphenyl Catalysis Boronic 4-Methylphenyl boronic acid Boronic->Biphenyl Sartan Valsartan/Telmisartan (API) Biphenyl->Sartan Tetrazole Formation & Side Chain Addition

Caption: Synthetic workflow converting Salicylic Acid to Sartan APIs via the CAS 82745-72-0 intermediate.

Experimental Protocols

A. Synthesis of 2-(Tosyloxy)benzoic Acid (General Procedure)

Note: This protocol describes the activation of salicylic acid.

Reagents: Salicylic acid (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Dissolution: Charge a reactor with Salicylic acid and dry DCM under nitrogen atmosphere.

  • Base Addition: Cool the solution to 0–5°C. Add Triethylamine dropwise to form the salicylate salt.

  • Tosylation: Add a solution of p-Toluenesulfonyl chloride in DCM slowly, maintaining temperature <10°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or HPLC for disappearance of salicylic acid.

  • Workup: Quench with water. Wash the organic layer with dilute HCl (to remove excess amine) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane to yield CAS 82745-72-0 as a white solid.

B. Cross-Coupling Application (Suzuki-Miyaura Type)

Objective: Synthesis of 4'-methyl-2-biphenylcarboxylic acid.

  • Setup: In a Schlenk flask, combine CAS 82745-72-0 (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Catalyst: Add Pd(PPh₃)₄ (3–5 mol%).

  • Solvent: Add degassed Toluene/Water (4:1 mixture).

  • Reflux: Heat to 90°C under Argon for 12 hours.

  • Purification: Acidify the aqueous layer to precipitate the biphenyl acid intermediate.

Hazard Profile & Safety (GHS)

While aryl tosylates are generally less reactive toward DNA than alkyl tosylates (e.g., methyl tosylate), they are still reactive electrophiles and must be handled with strict containment.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Handling Precautions[6]
  • Engineering Controls: Handle only in a chemical fume hood. Use local exhaust ventilation to prevent dust generation.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture will degrade the compound, releasing corrosive p-toluenesulfonic acid.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur oxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253143. Retrieved from [Link]

  • Goossen, L. J., & Melzer, B. (2007). Synthesis of valsartan via decarboxylative biaryl coupling. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents (2002).Process for the preparation of 2-(4-methylphenyl)benzoic acid esters (US6433214B1).
Foundational

Solubility of 2-(tosyloxy)benzoic acid in organic solvents

In-Depth Technical Guide: Solubility Profiling and Solvent Selection for 2-(Tosyloxy)benzoic Acid Executive Summary 2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical intermediate in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Solubility Profiling and Solvent Selection for 2-(Tosyloxy)benzoic Acid

Executive Summary

2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors.[1] Structurally, it represents a lipophilic shift from its parent compound, salicylic acid, due to the masking of the phenolic hydroxyl group with a p-toluenesulfonyl (tosyl) moiety.

This guide provides a comprehensive technical framework for understanding, measuring, and predicting the solubility behavior of 2-(tosyloxy)benzoic acid. Unlike simple benzoic acid, the presence of the bulky sulfonyl ester group alters the solute-solvent interaction landscape, necessitating a specific approach to solvent selection for crystallization and reaction engineering.

Physicochemical Basis of Solubility

To master the solubility of 2-(tosyloxy)benzoic acid, one must first analyze the competition between its functional groups.

Structural Analysis & Solute-Solvent Interactions

The molecule consists of three distinct domains that dictate its thermodynamic behavior:

  • Carboxylic Acid (–COOH): Remains available for hydrogen bond donation and acceptance. This moiety drives solubility in protic solvents (alcohols) and polar aprotic solvents (via dipole interactions).

  • Tosyl Group (–SO₂–C₆H₄–CH₃): A large, hydrophobic domain. It significantly reduces water solubility compared to salicylic acid by shielding the polar core and increasing the non-polar surface area.

  • Ester Linkage (–O–SO₂–): A polar, non-hydrogen-bonding site that accepts dipoles, favoring solubility in solvents like acetone and ethyl acetate.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

While empirical data for this specific derivative is niche, we can derive its behavior relative to salicylic acid using HSP principles ($ \delta_t^2 = \delta_d^2 + \delta_p^2 + \delta_h^2 $):

  • Dispersion ($ \delta_d $): Increases due to the aromatic tosyl ring.

  • Polarity ($ \delta_p $): Remains moderate due to the sulfonyl and carboxyl groups.

  • Hydrogen Bonding ($ \delta_h $): Decreases significantly compared to salicylic acid because the phenolic –OH is capped.

Implication: 2-(Tosyloxy)benzoic acid will show enhanced solubility in moderately polar, aprotic solvents (DCM, Acetone) and reduced solubility in highly polar, H-bond dominant solvents (Water) compared to its parent.

Experimental Protocol: Gravimetric Solubility Determination

As specific quantitative datasets for this intermediate are often proprietary, the following Standard Operating Procedure (SOP) is the industry standard for generating reproducible solubility data.

Workflow Diagram

The following diagram outlines the critical path for accurate solubility measurement, minimizing errors from supersaturation or temperature fluctuation.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake-Flask Method, >24h) Start->Equilibration TempControl Temp Control (± 0.05 K) Equilibration->TempControl Maintain T Sampling Sampling Supernatant (Syringe Filter 0.45 µm) TempControl->Sampling Isothermal Weighing Gravimetric Analysis (Evaporation to Constant Mass) Sampling->Weighing Calculation Calculate Mole Fraction (x) Weighing->Calculation

Figure 1: Workflow for the static gravimetric determination of solubility.

Step-by-Step Methodology
  • Preparation: Add excess 2-(tosyloxy)benzoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture using a magnetic stirrer for 24–48 hours at the target temperature. Ensure solid phase remains present (saturation).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours isothermally.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle intake).

  • Quantification:

    • Transfer the filtrate to a tared weighing dish.

    • Evaporate the solvent (vacuum oven at 40°C recommended).

    • Weigh the dry residue until the mass difference between intervals is <0.0001 g.

  • Calculation:

    
    
    Where $ x_1 $ is the mole fraction of the solute, $ m $ is mass, and $ M $ is molar mass (1=solute, 2=solvent).[2]
    

Predicted Solubility Profile & Solvent Selection

Based on the structural "tosyl-masking" effect, the solubility profile of 2-(tosyloxy)benzoic acid differs from generic benzoic acid. The table below categorizes solvents for specific applications.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanismApplication
Polar Aprotic Acetone, DMF, DMSOVery High Dipole-dipole interactions; solvation of sulfonyl group.Reaction solvent; Dissolution.[2][3][4][5][6]
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces; "Like dissolves like" for the tosyl ring.Extraction; Chromatography.
Esters Ethyl AcetateHigh Compatible polarity; no H-bond donor competition.Crystallization (Solvent).[2][4][5][7]
Alcohols Methanol, EthanolModerate to High Soluble, but H-bonding is less effective than for salicylic acid.Recrystallization (Solvent).[2][3][4][5]
Non-Polar Hexane, CyclohexaneLow Lack of polarity to solvate the carboxyl group.Anti-solvent (Precipitation).
Aqueous WaterVery Low Hydrophobic effect dominates due to tosyl group.Anti-solvent; Washing.[8]

Thermodynamic Modeling

To rigorously describe the dissolution process for process engineering (e.g., cooling crystallization curves), experimental data should be correlated using the Modified Apelblat Equation .

The Apelblat Model

This semi-empirical model is the industry standard for correlating solubility ($ x


 T $):


  • A, B, C: Empirical parameters determined by regression analysis of the experimental data.

  • Utility: Allows for the interpolation of solubility at any temperature within the measured range, critical for designing cooling ramps in crystallizers.

Thermodynamic Parameters (van't Hoff Analysis)

Analyzing the enthalpy ($ \Delta H_{sol} ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 \Delta S{sol} $) of solution reveals the driving force:


  • Endothermic Dissolution ($ \Delta H > 0 $): Solubility increases with temperature (typical for this class of compounds).

  • Entropy Driven: If $ \Delta S $ is large and positive, the disordering of the crystal lattice drives the process.

Practical Application: Recrystallization Strategy

The purification of 2-(tosyloxy)benzoic acid is best achieved by exploiting the differential solubility between the "tosyl-protected" product and the "unprotected" salicylic acid impurity.

Decision Tree for Solvent Selection

SolventSelection Goal Goal: Purify 2-(tosyloxy)benzoic acid SolubilityCheck Is it soluble in Hot Ethanol? Goal->SolubilityCheck YesEthanol Yes SolubilityCheck->YesEthanol NoEthanol No SolubilityCheck->NoEthanol MethodA Method A: Cooling Crystallization (Ethanol) YesEthanol->MethodA MethodB Method B: Anti-Solvent Addition (Acetone + Water) NoEthanol->MethodB ImpurityCheck Impurity: Salicylic Acid? MethodA->ImpurityCheck MethodB->ImpurityCheck Wash Wash with Cold Water (Removes Salicylic Acid) ImpurityCheck->Wash Salicylic acid is more water soluble

Figure 2: Strategic decision tree for solvent selection during purification.

Optimized Protocol:

  • Dissolution: Dissolve crude 2-(tosyloxy)benzoic acid in a minimum volume of boiling Ethyl Acetate or Ethanol .

  • Filtration: Hot filtration to remove insoluble mechanical impurities.[2]

  • Crystallization:

    • Option A (Cooling): Slowly cool to 0°C.

    • Option B (Anti-solvent): Slowly add Hexane (if using Ethyl Acetate) or Water (if using Ethanol) until turbidity persists, then cool.

  • Washing: Wash the filter cake with cold water. Reasoning: Unreacted salicylic acid is more soluble in water than the tosylated product, improving purity.

References

  • Measurement Protocols

    • Nordström, F. L., & Rasmuson, Å. C. (2006).[9] Solubility and melting properties of salicylic acid.[4][8][9][10] Journal of Chemical & Engineering Data, 51(5), 1668-1671.[9] Link

    • Note: Defines the standard gravimetric protocol for salicylic acid deriv
  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 293 K to T = 358 K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

    • Note: Establishes the Apelblat correl
  • Structural Analogues

    • Zhang, Y., et al. (2020). Solubility of benzoic acid in seven pure solvents. Journal of Molecular Liquids. (Referenced for solvent class behavior of benzoic acid derivatives).[1][3]

    • BenchChem. (2025).[8] Synthesis and properties of 2-(octyloxy)benzoic acid. Link (Referenced for lipophilic substitution effects).

Sources

Exploratory

Molecular weight and formula of 2-(4-Methylphenyl)sulfonyloxybenzoic acid

The following technical guide details the molecular characteristics, synthesis, and applications of 2-(4-Methylphenyl)sulfonyloxybenzoic acid . This document is structured for researchers requiring high-precision data fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and applications of 2-(4-Methylphenyl)sulfonyloxybenzoic acid . This document is structured for researchers requiring high-precision data for experimental design and drug development.

[1][2][3][4][5][6][7]

Executive Summary

2-(4-Methylphenyl)sulfonyloxybenzoic acid , also known as 2-Tosyloxybenzoic acid , is a specialized functionalized benzoate derivative.[1] It serves as a critical intermediate in organic synthesis, particularly in the preparation of biaryl motifs via cross-coupling reactions (e.g., Suzuki-Miyaura) and as an activated phenolic precursor in medicinal chemistry.[1]

This guide provides the definitive molecular metrics, structural analysis, and synthesis protocols required for its application in pharmaceutical development.[1]

Key Identity Metrics
ParameterValue
CAS Registry Number 82745-72-0
IUPAC Name 2-(4-Methylbenzenesulfonyloxy)benzoic acid
Common Synonyms 2-Tosyloxybenzoic acid; 2-(p-Toluenesulfonyloxy)benzoic acid
Molecular Formula

Molecular Weight (Average) 292.31 g/mol
Exact Mass 292.0405 Da
Physical State White to off-white crystalline solid

Physicochemical Characterization

Molecular Formula & Weight Derivation

The molecular weight is calculated based on the standard atomic weights (IUPAC).[1] The molecule consists of a salicylic acid core esterified at the phenolic oxygen by a p-toluenesulfonyl (tosyl) group.[1]

Formula:



ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1412.011168.154
Hydrogen (H) 121.00812.096
Oxygen (O) 515.99979.995
Sulfur (S) 132.06032.060
Total 292.305 g/mol
Structural Anatomy

The molecule is composed of three distinct functional domains that dictate its reactivity:

  • Benzoic Acid Moiety: Provides the carboxylic acid functionality (

    
    ), enabling solubility manipulation via pH adjustment.[1]
    
  • Sulfonyloxy Linker (-O-SO₂-): A high-energy bond that converts the poor leaving group (phenolate) into a good leaving group (tosylate), activating the position for nucleophilic substitution or metal-catalyzed cross-coupling.[1]

  • Tolyl Tail: The lipophilic 4-methylphenyl group which aids in crystallization and organic solubility.[1]

MolecularStructure Benzoic Benzoic Acid Core (C6H4-COOH) Linker Sulfonyloxy Linker (-O-SO2-) Benzoic->Linker Esterification (C-O Bond) Prop1 Solubility & pH Sensitivity Benzoic->Prop1 Tolyl p-Tolyl Group (C6H4-CH3) Linker->Tolyl Sulfonyl Bond (S-C Bond) Prop2 Leaving Group (Activation) Linker->Prop2

Figure 1: Structural connectivity and functional domains of 2-(4-Methylphenyl)sulfonyloxybenzoic acid.

Synthesis & Experimental Methodology

Synthesis Logic

The synthesis typically involves the O-sulfonylation of salicylic acid (or its esters) using p-toluenesulfonyl chloride (TsCl).[1]

Critical Consideration: Direct sulfonylation of salicylic acid requires careful control of stoichiometry to avoid mixed anhydride formation at the carboxylic acid position. A more robust route often involves using Methyl Salicylate as the starting material, followed by hydrolysis, though direct protection is possible under Schotten-Baumann conditions.[1]

Protocol: Direct O-Tosylation (Standard Method)

Note: This protocol assumes the use of a base to scavenge HCl generated during the reaction.

  • Reagents:

    • Salicylic Acid (1.0 eq)[1]

    • p-Toluenesulfonyl Chloride (1.1 eq)[1]

    • Base: Pyridine (Solvent/Reagent) or Triethylamine in DCM.[1]

    • Solvent: Dichloromethane (DCM) or Pyridine.[1]

  • Procedure:

    • Step 1: Dissolve Salicylic Acid in dry Pyridine (or DCM with

      
      ) at 0°C under inert atmosphere (
      
      
      
      ).
    • Step 2: Add p-Toluenesulfonyl chloride portion-wise over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

    • Step 3: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of less polar spot).[1]

    • Step 4 (Workup): Pour reaction mixture into ice-cold dilute HCl (1M) to neutralize the base and precipitate the product.

    • Step 5 (Purification): Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.[1] Recrystallize from Ethanol/Hexanes to obtain the white crystalline solid.[1]
      

SynthesisWorkflow Start Start: Salicylic Acid (C7H6O3) Reagent Add: p-TsCl + Base (0°C, Solvent: Pyridine/DCM) Start->Reagent Reaction Reaction: O-Sulfonylation (Nucleophilic Substitution) Reagent->Reaction Quench Quench: Dilute HCl (Neutralize Base) Reaction->Quench Isolate Isolate: Extraction & Recrystallization Quench->Isolate Product Product: 2-(4-Methylphenyl)sulfonyloxybenzoic acid (C14H12O5S) Isolate->Product

Figure 2: Step-by-step synthesis workflow for the preparation of the target compound.[1]

Applications in Drug Development[4]

Precursor for Biaryl Synthesis (Sartans)

This compound is a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) , such as Telmisartan.[1] The tosylate group activates the position 2 of the benzene ring, allowing for palladium-catalyzed cross-coupling (Suzuki reaction) with aryl boronic acids to form the biphenyl core essential for Sartan pharmacophores.[1]

Phenolic Protection

In complex multi-step synthesis, the tosyl group serves as a robust protecting group for the phenol, stable to acidic conditions but removable under specific reductive or basic hydrolytic conditions.[1]

References

  • National Institutes of Health (NIH) - PubChem. 2-(4-Methylphenyl)sulfonyloxybenzoic acid (CID 81568).[1] Available at: [Link][1]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives (US6433214B1).[1] Available at: [1]

Sources

Foundational

Technical Safety Monograph: 2-(Tosyloxy)benzoic Acid

This guide serves as a Technical Safety Monograph for 2-(tosyloxy)benzoic acid. As a specialized intermediate often generated in situ or isolated in research quantities, specific commercial Safety Data Sheets (SDS) are f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Safety Monograph for 2-(tosyloxy)benzoic acid. As a specialized intermediate often generated in situ or isolated in research quantities, specific commercial Safety Data Sheets (SDS) are frequently unavailable or incomplete.

This document synthesizes safety protocols based on Structure-Activity Relationships (SAR) , functional group analysis (Aryl Tosylates + Carboxylic Acids), and precursor properties (Salicylic Acid / p-Toluenesulfonyl Chloride).

Document Type: Predictive Safety Analysis & Handling Guide Compound Class: Aryl Sulfonate Ester / Benzoic Acid Derivative Synonyms: O-Tosylsalicylic acid; 2-((4-methylphenyl)sulfonyloxy)benzoic acid CAS Registry Number: Not widely listed (Research Grade Intermediate) Molecular Formula:



Part 1: Chemical Identity & Physicochemical Characterization

Structural Analysis & Reactivity Profile

The molecule contains two distinct reactive centers that dictate its safety profile:

  • Carboxylic Acid (

    
    ):  Confers acidity (predicted pKa 
    
    
    
    3.0–3.5), causing immediate irritation to mucous membranes.
  • Aryl Tosylate (

    
    ):  A pseudo-halide leaving group. While aryl tosylates are generally more stable than alkyl tosylates (which are potent alkylating agents), this moiety renders the compound susceptible to nucleophilic attack and hydrolysis.
    
Key Physical Properties (Derived)
PropertyValue / PredictionCausality / Note
Physical State White to Off-White SolidTypical of high MW benzoic acid derivatives.
Melting Point 110°C – 130°C (Predicted)Based on O-acetyl analog (Aspirin, mp 135°C) and increased MW.
Solubility Organic Solvents (DCM, EtOAc)Lipophilic tosyl group reduces water solubility compared to salicylic acid.
Hydrolytic Stability Moisture Sensitive Hydrolyzes to release p-Toluenesulfonic acid (Strong Acid) .

Part 2: Hazard Identification (GHS Classification)

Primary Hazards (GHS)

Based on functional group analysis, the following classifications apply:

  • Skin Corrosion/Irritation (Category 1B): The compound is capable of releasing p-Toluenesulfonic acid (pKa -2.8) upon contact with skin moisture, leading to delayed but severe chemical burns.

  • Serious Eye Damage (Category 1): Irreversible corneal damage is possible due to the synergistic effect of acidity and protein denaturation by the sulfonate group.

  • Skin Sensitization (Category 1): Sulfonate esters are structural alerts for sensitization (haptenization of skin proteins).

The "Hidden" Hazard: Hydrolysis

The most critical safety parameter for this compound is its instability in moist air. It degrades into two distinct acids.[1]

HydrolysisPath Compound 2-(Tosyloxy)benzoic Acid (Lipophilic Precursor) Salicylic Salicylic Acid (Irritant) Compound->Salicylic Hydrolysis pTsOH p-Toluenesulfonic Acid (STRONG ACID, pKa -2.8) Compound->pTsOH Exothermic Release Water + H₂O (Moisture/Tissue) Water->Compound

Figure 1: Decomposition Pathway. Upon contact with mucosal moisture, the compound cleaves to release p-Toluenesulfonic acid, causing a rapid drop in local pH and potential chemical burns.

Part 3: Risk Mitigation & Handling Protocols

Engineering Controls
  • Inert Atmosphere: Handle exclusively under Nitrogen or Argon.

  • Humidity Control: Do not open containers in environments with >40% relative humidity.

  • Weighing: Use anti-static weighing boats; avoid metal spatulas if corrosion is suspected (use PTFE-coated or ceramic).

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldDust is corrosive; standard safety glasses offer insufficient protection against airborne particulates.
Dermal Double Nitrile (0.11mm) or Butyl RubberTosylates can penetrate standard latex. Double gloving provides a "sacrificial" outer layer.
Respiratory P95/P100 Particulate RespiratorEssential if handling powder outside a fume hood.
Safe Handling Workflow

HandlingWorkflow Start Storage: -20°C Under Inert Gas Equilibrate Warm to Room Temp (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weigh inside Fume Hood (Avoid Drafts) Equilibrate->Weighing Dry Box/Hood Reaction Reaction / Dissolution (Anhydrous Solvent) Weighing->Reaction Quench Quench Excess Reagent (Sat. NaHCO₃) Reaction->Quench Post-Process Waste Dispose: Organic Acid Waste Quench->Waste

Figure 2: Operational Workflow. Critical control point is the "Equilibration" step; opening a cold bottle introduces condensation, triggering hydrolysis before use.

Part 4: Emergency Response & First Aid

Ocular Exposure (Critical)
  • Protocol: Immediately flush with water for 15 minutes .

  • Mechanism: The pTsOH byproduct is a strong acid. Immediate dilution is required to prevent corneal opacity.

  • Contraindication: Do NOT use neutralization drops (e.g., bicarbonate) in the eye; the exothermic reaction can worsen thermal injury.

Dermal Exposure
  • Protocol: Brush off dry powder before wetting. Wash with soap and water.

  • Neutralization: After initial washing, a rinse with 2% Sodium Bicarbonate solution is effective to neutralize residual acidity on the skin.

Spillage & Disposal
  • Solid Spill: Do not sweep dry (generates dust). Cover with dry lime or soda ash to neutralize potential acidity, then carefully scoop.

  • Liquid/Solution Spill: Absorb with vermiculite.

  • Deactivation: Treat waste with dilute NaOH (pH 10-11) to fully hydrolyze the tosylate before disposal, converting it to the less hazardous sodium salicylate and sodium tosylate.

Part 5: Toxicological Insights

  • Acute Toxicity: Predicted to be moderate (Category 4 Oral). Similar to salicylic acid (LD50 Rat ~891 mg/kg).

  • Genotoxicity: Aryl tosylates are generally considered non-genotoxic compared to their alkyl counterparts (e.g., Methyl Tosylate), as they do not readily alkylate DNA. However, they are potent acylating/sulfonylating agents for proteins.

  • Chronic Effects: Repeated exposure may cause sensitization (allergic dermatitis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Salicylic Acid (CID 338). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). p-Toluenesulfonyl chloride Safety Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: p-Toluenesulfonic acid.[2] Retrieved from [Link]

  • Organic Chemistry Portal. Protecting Groups: Sulfonates. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

A Critical Intermediate for Ortho-Functionalized Benzoic Acid Derivatives [1][2] Executive Summary This technical guide provides a comprehensive review of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (CAS: 82745-72-0), also...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Ortho-Functionalized Benzoic Acid Derivatives [1][2]

Executive Summary

This technical guide provides a comprehensive review of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (CAS: 82745-72-0), also known as O-Tosylsalicylic acid.[1][2] While often overshadowed by its sulfonamide analogs, this molecule represents a strategic "activated" scaffold in organic synthesis.[1][2] By converting the phenolic hydroxyl of salicylic acid into a tosylate—a superior leaving group—researchers gain access to a versatile electrophile capable of participating in transition-metal catalyzed cross-couplings and nucleophilic substitutions.[1][2] This guide details its synthesis, physicochemical properties, and pivotal role in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic APIs.[1][2]

Chemical Identity & Structural Significance[1][2][3]

PropertyDetail
IUPAC Name 2-(4-Methylphenyl)sulfonyloxybenzoic acid
Common Synonyms 2-Tosyloxybenzoic acid; O-Tosylsalicylic acid
CAS Number 82745-72-0
Molecular Formula C₁₄H₁₂O₅S
Molecular Weight 292.31 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)O
Structural Analysis

The molecule consists of a salicylic acid core where the phenolic oxygen is esterified with p-toluenesulfonic acid.[1][2]

  • The Carboxylic Acid (-COOH): Retains acidity, allowing for salt formation or further derivatization (e.g., amide coupling).[1][2]

  • The Tosylate (-OTs): Transforms the electron-rich phenol into an electron-deficient electrophilic site.[1][2] This is the "functional handle" that enables downstream chemistry not possible with salicylic acid itself.[1][2]

Synthesis & Manufacturing Protocol

The synthesis relies on the selective O-sulfonylation of salicylic acid.[1][2] The challenge lies in preventing the formation of the mixed anhydride (at the carboxylic acid) or the di-tosylated product.[1][2]

Optimized Laboratory Protocol
  • Principle: Schotten-Baumann conditions or anhydrous base catalysis.[1][2]

  • Reagents: Salicylic acid (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (solvent/base), or aqueous NaOH/Acetone.[1][2]

Step-by-Step Procedure (Anhydrous Route)
  • Dissolution: Dissolve 13.8 g (0.1 mol) of salicylic acid in 50 mL of dry Pyridine. Cool to 0°C in an ice bath.

  • Addition: Slowly add 21.0 g (0.11 mol) of p-Toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature < 10°C to minimize mixed anhydride formation.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2]

  • Quenching: Pour the reaction mixture into 300 mL of ice-water containing 60 mL of concentrated HCl (to neutralize pyridine).

  • Isolation: The product precipitates as a white solid.[1][2] Filter and wash extensively with cold water.[1][2]

  • Purification: Recrystallize from Ethanol/Water or Benzene to remove traces of unreacted TsCl.[1][2]

Reaction Pathway Visualization

SynthesisPath Salicylic Salicylic Acid (Nucleophile) Intermediate Tetrahedral Intermediate Salicylic->Intermediate Pyridine (Base) TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Intermediate Product 2-(4-Methylphenyl) sulfonyloxybenzoic acid Intermediate->Product Elimination Byproduct HCl / Pyridinium Chloride Intermediate->Byproduct

Figure 1: Synthesis of 2-(4-Methylphenyl)sulfonyloxybenzoic acid via nucleophilic substitution at sulfur.[1][2]

Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical behavior of this intermediate is crucial for process scaling and handling.[1][2]

ParameterValueSource/Observation
Appearance White to off-white crystalline powderVisual inspection
Melting Point 106–107 °C[ChemicalBook, 2024]
Solubility Soluble in Ethanol, DMSO, DMF, Chloroform.[1][2] Insoluble in water.[1][2]Lipophilic tosyl group dominance
pKa (Calc) ~3.5 (Carboxylic acid)Slightly stronger acid than salicylic acid due to electron-withdrawing OTs group
Stability Stable under anhydrous conditions.[1][2] Hydrolyzes in strong hot alkali back to salicylic acid.[1][2]Ester linkage susceptibility

Reactivity & Applications in Drug Development[1][2]

The primary value of 2-(4-Methylphenyl)sulfonyloxybenzoic acid lies in its ability to act as a masked electrophile .[1][2]

Precursor to Fenamates (NSAIDs)

The "fenamates" (e.g., Mefenamic acid, Tolfenamic acid) are N-aryl anthranilic acid derivatives.[1][2] Traditionally synthesized via the Ullmann condensation of 2-chlorobenzoic acid, the O-tosyl route offers an alternative under milder catalytic conditions.[1][2]

  • Mechanism: Buchwald-Hartwig Amination.[1][2]

  • Workflow: The O-tosyl group serves as the pseudo-halide leaving group.[1][2] Palladium catalysts (e.g., Pd(OAc)₂ + BINAP) facilitate the oxidative addition into the C-O bond, followed by amination with an aniline derivative.[1][2]

Synthesis of Xanthones and Chromones

Intramolecular cyclization is a key strategy in medicinal chemistry.[1][2]

  • Friedel-Crafts Acylation: If the carboxylic acid is converted to an acid chloride, it can cyclize onto the aryl ring of the tosyl group (though difficult due to ring deactivation) or, more commonly, the tosyl group is displaced by a nucleophile that subsequently cyclizes.[1][2]

Mechanistic Pathways Diagram[1][2]

Reactivity Core 2-(4-Methylphenyl) sulfonyloxybenzoic acid (O-Tosylsalicylate) RouteA Pd-Catalyzed Amination (Buchwald-Hartwig) Core->RouteA + Aniline / Pd(0) RouteB Hydrolysis (Basic Conditions) Core->RouteB + NaOH / H2O RouteC Suzuki-Miyaura Coupling Core->RouteC + Aryl Boronic Acid / Pd(0) ProdA N-Aryl Anthranilic Acids (Fenamate NSAIDs) RouteA->ProdA ProdB Salicylic Acid (Deprotection) RouteB->ProdB ProdC 2-Arylbenzoic Acids (Biaryl Scaffolds) RouteC->ProdC

Figure 2: Divergent synthetic utility of O-Tosylsalicylic acid in API synthesis.[1][2]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.43 ppm (s, 3H): Methyl group of the tosyl moiety.[1][2]

    • δ 7.30–7.90 ppm (m, 8H): Overlapping aromatic protons (4 from benzoate, 4 from tosylate).[1][2] The tosylate AA'BB' system is distinct.

    • δ 13.0 ppm (bs, 1H): Carboxylic acid proton.[1][2]

  • IR Spectroscopy:

    • 1690–1710 cm⁻¹: C=O stretch (Carboxylic acid dimer).[1][2]

    • 1360 & 1170 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfonate ester).[1][2]

  • Mass Spectrometry (ESI-):

    • m/z 291 [M-H]⁻: Deprotonated molecular ion.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Handling: Use in a fume hood.[1][2] Avoid inhalation of dust.[1][2]

  • Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis).[1][2] Keep container tightly closed.

References

  • ChemicalBook. (2024).[1][2] 2-(4-methylphenyl)sulfonyloxybenzoic acid - CAS 82745-72-0 Properties and Suppliers.[1][2][3][4] Retrieved from [1]

  • PrepChem. (n.d.).[1][2] Synthesis of O-Tosyl Derivatives and Benzoic Acid Intermediates.[1][2] (General reference for Schotten-Baumann protocols cited in text). Retrieved from [1]

  • GuideChem. (2024).[1][2] Potassium toluene-4-sulphonate and related derivatives.[1][2] (Context on tosylate stability). Retrieved from [1]

  • Google Patents. (2002).[1][2] Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.[1][2][5][6][7][8][9] (US6433214B1).[1][2] (Cited for context on related 2-substituted benzoic acid chemistry). Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives.[1][2] (Context on sulfonamide vs. sulfonyloxy structural analogs). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Heterocycles using 2-(Tosyloxy)benzoic Acid

This Application Note and Protocol guide details the use of 2-(tosyloxy)benzoic acid (O-tosylsalicylic acid) as a versatile, activated synthon for the synthesis of benzo-fused heterocycles. Unlike traditional methods usi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(tosyloxy)benzoic acid (O-tosylsalicylic acid) as a versatile, activated synthon for the synthesis of benzo-fused heterocycles. Unlike traditional methods using salicylic acid (which require harsh dehydration conditions) or 2-halobenzoic acids (often requiring transition metal catalysis), the 2-(tosyloxy) moiety functions as an excellent "leaving group handle," enabling facile nucleophilic aromatic substitution (


) and intramolecular cyclization under milder conditions.

Introduction & Scope

2-(Tosyloxy)benzoic acid represents a strategic "bifunctional" electrophile in heterocyclic chemistry. It possesses two reactive sites:

  • Carboxylic Acid: Amenable to activation (e.g., via acid chloride or mixed anhydride) for acylation.

  • O-Tosylate (Ortho-position): An excellent leaving group (

    
    ) that facilitates intramolecular cyclization via nucleophilic aromatic substitution (
    
    
    
    ).

This dual reactivity allows for the modular assembly of benzoxazoles , benzothiazoles , and 4H-3,1-benzoxazin-4-ones . The reagent serves as a superior alternative to 2-halobenzoic acids in metal-free protocols, avoiding the need for palladium or copper catalysts while operating at lower temperatures than direct phenol dehydrations.

Key Advantages[1]
  • Metal-Free Cyclization: Relies on intrinsic electrophilicity rather than transition metal insertion.

  • Enhanced Reactivity: The tosylate group (

    
     of conjugate acid ~ -2.8) is a significantly better leaving group than the hydroxyl group, bypassing the need for strong acid catalysts (e.g., PPA, PPE).
    
  • Crystalline Stability: Unlike some acid chlorides or anhydrides, the parent acid is a stable solid, simplifying handling and storage.

Mechanistic Insight

The synthesis of heterocycles using 2-(tosyloxy)benzoic acid generally follows a "Activate-Acylate-Cyclize" cascade.

Reaction Pathway (Benzoxazole/Benzothiazole)[2][3]
  • Activation: The carboxylic acid is converted to an acid chloride (using

    
     or 
    
    
    
    ) to increase electrophilicity.
  • Acylation (Intermolecular): The acid chloride reacts with a dinucleophile (e.g., 2-aminophenol) to form an amide intermediate.

  • Cyclization (Intramolecular

    
    ):  A base promotes the attack of the second nucleophile (OH, SH) onto the aromatic ring, displacing the tosylate group to close the heterocyclic ring.
    
Mechanistic Diagram (Graphviz)

ReactionMechanism Start 2-(Tosyloxy)benzoic Acid Activation Activation (SOCl2 / DMF) Start->Activation Step 1 Intermed1 Acid Chloride Intermediate Activation->Intermed1 Coupling Acylation (+ 2-Aminophenol) Intermed1->Coupling Step 2 Amide Amide Intermediate Coupling->Amide Base Base Treatment (K2CO3 / Heat) Amide->Base Step 3 Cyclization Intramolecular SNAr Cyclization Base->Cyclization - TsO⁻ Product 2-Substituted Benzoxazole Cyclization->Product

Caption: Step-wise mechanistic pathway for the conversion of 2-(tosyloxy)benzoic acid to benzoxazoles via an acid chloride intermediate and base-mediated SNAr cyclization.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Hydroxyphenyl)benzoxazole Derivatives

This protocol describes the synthesis of benzoxazoles using 2-(tosyloxy)benzoic acid and 2-aminophenols.

Reagents:

  • 2-(Tosyloxy)benzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • 2-Aminophenol (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a dry round-bottom flask, suspend 2-(tosyloxy)benzoic acid (5.0 mmol) in dry DCM (20 mL).

    • Add

      
        (7.5 mmol) dropwise, followed by a catalytic amount of DMF (2 drops).
      
    • Reflux the mixture for 2 hours under

      
       until the solution becomes clear (indicating acid chloride formation).
      
    • Evaporate the solvent and excess

      
       under reduced pressure. Redissolve the residue in dry DCM (10 mL).
      
  • Amide Coupling:

    • In a separate flask, dissolve 2-aminophenol (5.5 mmol) and

      
        (12.5 mmol) in dry DCM (15 mL). Cool to 0°C.
      
    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of amide intermediate).

  • Cyclization:

    • Once coupling is complete, evaporate the DCM.

    • Redissolve the crude amide in DMF (15 mL).

    • Add

      
        (10.0 mmol) and heat the mixture to 100°C  for 6–8 hours.
      
    • Checkpoint: Monitor TLC for the disappearance of the amide and appearance of the fluorescent benzoxazole spot.

  • Workup & Purification:

    • Cool to RT and pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 4H-3,1-Benzoxazin-4-ones

Used for the synthesis of protease inhibitors.

Reagents:

  • 2-(Tosyloxy)benzoyl chloride (prepared in situ as above)

  • Anthranilic acid (1.0 equiv) or Primary Amine (1.0 equiv)

  • Pyridine (solvent/base)

Procedure:

  • Prepare 2-(tosyloxy)benzoyl chloride as described in Protocol A.

  • Dissolve the acid chloride in dry acetone or DCM.

  • Add the nucleophile (e.g., aniline or anthranilic acid derivative) and pyridine (2.0 equiv).

  • Stir at RT for 2 hours to form the amide.

  • Cyclization: For benzoxazinones, treat the amide with acetic anhydride (

    
    ) at reflux for 1 hour to induce cyclodehydration and displacement.
    

Data Summary & Optimization

Table 1: Solvent and Base Effects on Cyclization Yield

SolventBaseTemperature (°C)Time (h)Yield (%)Notes
DMF

100 6 88 Optimal conditions. Clean conversion.[1]
Toluene

110 (Reflux)1265Slower reaction; incomplete cyclization.
DCM

4024<10Only amide intermediate observed; no cyclization.
DMSO

80482Faster, but workup is more difficult.

Troubleshooting Guide:

  • Problem: Low yield of cyclization step.

    • Solution: Ensure the solvent is dry (DMF/DMSO). Water competes with the intramolecular

      
      . Increase temperature to 120°C if steric bulk is high.
      
  • Problem: Hydrolysis of the tosylate.

    • Solution: Avoid hydroxide bases (NaOH/KOH). Use carbonate bases (

      
      , 
      
      
      
      ) in aprotic solvents.

Safety & Handling

  • 2-(Tosyloxy)benzoic acid: Irritant. Handle with gloves. Avoid inhalation of dust.

  • Thionyl Chloride (

    
    ):  Corrosive and toxic. Reacts violently with water. Use only in a well-ventilated fume hood.
    
  • Sulfonates: Tosylates are potential alkylating agents (genotoxic impurities). Ensure complete consumption or removal during purification.

References

  • General Synthesis of Benzoxazoles

    • Title: Synthesis of 2-substituted benzoxazoles and benzothiazoles.[2][3]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Reactivity of Salicylic Acid Derivatives

    • Title: Synthesis of Heterocycles from 2-Acylbenzoic Acids (Analogous Chemistry).
    • Source:ResearchG
    • URL:[Link]

  • Synthesis of 2-Substituted Benzoxazoles (MDPI)

    • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
    • Source:MDPI.
    • URL:[Link][4]

  • Benzoxazinone Synthesis: Title: Synthesis of benzoxazin-4-ones. Source:BenchChem Protocols.

Sources

Application

Application Note: 2-(4-Methylphenyl)sulfonyloxybenzoic Acid as a Benzyne Precursor

This Application Note provides a comprehensive technical guide for using 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-tosylsalicylic acid) as a benzyne precursor. Unlike the widely used but expensive Kobaya...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-tosylsalicylic acid) as a benzyne precursor. Unlike the widely used but expensive Kobayashi precursor [2-(trimethylsilyl)phenyl triflate] or the hazardous Stiles precursor (benzenediazonium-2-carboxylate), this compound offers a balance of safety, cost-effectiveness, and scalability for generating benzyne (1,2-didehydrobenzene) in synthetic organic chemistry.

Executive Summary

Benzyne intermediates are pivotal for constructing complex polysubstituted aromatic rings via cycloadditions and nucleophilic insertions. While silyl-triflate precursors are the gold standard for mild conditions, they are cost-prohibitive for large-scale applications. 2-(4-Methylphenyl)sulfonyloxybenzoic acid serves as a robust, thermal benzyne precursor. It functions via base-promoted decarboxylative elimination , releasing carbon dioxide and a tosylate anion to generate the reactive aryne species.

Key Advantages:

  • Safety: Non-explosive compared to diazonium carboxylates.

  • Stability: Solid, shelf-stable at room temperature (unlike hydrolytically unstable triflates).

  • Cost: Synthesized from inexpensive salicylic acid and tosyl chloride.

Mechanistic Insight

The generation of benzyne from 2-(4-methylphenyl)sulfonyloxybenzoic acid follows a thermal fragmentation pathway . The process is initiated by the deprotonation of the carboxylic acid, forming a carboxylate anion. Under thermal stress, this intermediate undergoes a concerted or stepwise elimination of CO₂ and the sulfonate leaving group (OTs⁻).

Pathway Visualization

The following diagram illustrates the activation and fragmentation pathway.

BenzyneMechanism Precursor 2-(Tosyloxy)benzoic Acid (Stable Precursor) Intermediate Carboxylate Anion (Zwitterionic Transition) Precursor->Intermediate Deprotonation Base Base (e.g., Et3N, K2CO3) Base->Intermediate Transition Transition State (Decarboxylation) Intermediate->Transition Heat (Reflux) Products Benzyne (Reactive Intermediate) Transition->Products Elimination Byproducts CO2 (gas) + OTs- Transition->Byproducts

Figure 1: Mechanistic pathway for base-promoted thermal generation of benzyne from 2-sulfonyloxybenzoic acid derivatives.

Experimental Protocols

Precursor Synthesis (If not purchased)

Note: While commercially available, in-house synthesis ensures purity.

Reagents: Salicylic acid (1.0 equiv),


-Toluenesulfonyl chloride (1.1 equiv), Pyridine (solvent/base).
Procedure: 
  • Dissolve salicylic acid in dry pyridine at 0°C.

  • Slowly add

    
    -toluenesulfonyl chloride (TsCl) to maintain temperature < 5°C.
    
  • Stir at room temperature for 3–5 hours.

  • Pour mixture into ice-cold dilute HCl (pH 2–3) to precipitate the product.

  • Filter, wash with cold water, and recrystallize from ethanol/water.

  • QC Check: ¹H NMR should show distinct tosyl methyl group (~2.4 ppm) and disappearance of phenolic OH.

Benzyne Generation and Trapping Protocol

This protocol describes the generation of benzyne in the presence of a trapping agent (e.g., furan for Diels-Alder cycloaddition).

Materials:

  • Precursor: 2-(4-Methylphenyl)sulfonyloxybenzoic acid (1.0 mmol)

  • Trapping Agent: Furan (2.0–5.0 mmol) [Excess is recommended to prevent benzyne trimerization]

  • Base: Triethylamine (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1][2]

  • Dissolution: Add the Precursor (292 mg, 1.0 mmol) and the Trapping Agent (e.g., Furan, 340 mg, 5.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous MeCN (10 mL). Ensure the precursor is fully suspended or dissolved.

  • Activation:

    • Method A (Organic Base): Add

      
       (1.2 equiv) dropwise via syringe.
      
    • Method B (Inorganic Base): Add

      
       (1.5 equiv) in one portion.
      
  • Reaction: Heat the mixture to reflux (approx. 80–110°C) .

    • Observation: Evolution of gas (

      
      ) indicates active benzyne generation.
      
    • Duration: Maintain reflux for 4–6 hours. Monitor by TLC (disappearance of acid precursor).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove solvent and excess furan.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify the cycloadduct via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental Decision Tree

Use the following logic flow to optimize your reaction conditions.

WorkflowLogic Start Start: Benzyne Reaction SolubilityCheck Is Precursor Soluble? Start->SolubilityCheck Soluble Use Homogeneous Base (Et3N, DIPEA) SolubilityCheck->Soluble Yes Insoluble Use Heterogeneous Base (K2CO3, Cs2CO3) SolubilityCheck->Insoluble No TempCheck Trapping Agent BP > 80°C? Soluble->TempCheck Insoluble->TempCheck HighBP Solvent: Toluene/Xylene (Reflux 110°C) TempCheck->HighBP Yes LowBP Solvent: MeCN/THF (Reflux 60-80°C) TempCheck->LowBP No (e.g. Furan) SealedTube Use Sealed Tube (Pressure Vessel) LowBP->SealedTube If yield < 40%

Figure 2: Decision matrix for optimizing solvent and base conditions based on solubility and trapping agent volatility.

Critical Parameters & Data Comparison

The following table contrasts this precursor with standard alternatives to assist in experimental design.

Parameter2-(Tosyloxy)benzoic acidKobayashi Precursor (TMS-Triflate)Stiles Precursor (Diazonium)
Activation Thermal + Base (

C)
Fluoride (

) at

C
Thermal (

C)
Safety High (Stable solid)High (Stable liquid)Low (Explosion hazard)
Atom Economy Moderate (Loss of TsO + CO2)Low (Loss of TMS + OTf)High (Loss of N2 + CO2)
Cost Low ($)High (

$)
Low ($)
Reaction pH BasicNeutral/BasicNeutral
Best For Large scale, thermal cycloadditionsSensitive substrates, mild conditionsIn situ generation (rarely used now)
Troubleshooting Guide
  • Problem: Low yield of adduct.

    • Cause: Precursor decomposition without trapping (oligomerization).

    • Solution: Increase the concentration of the trapping agent (5-10 equiv) or use slow addition of the base to the refluxing mixture to keep steady-state benzyne concentration low.

  • Problem: Incomplete conversion.

    • Cause: Insufficient temperature for decarboxylation.

    • Solution: Switch from MeCN (bp 82°C) to Toluene (bp 110°C) or Diglyme.

  • Problem: "Sticky" reaction mixture.

    • Cause: Formation of tosylate salts.

    • Solution: Ensure vigorous stirring; add a phase transfer catalyst (e.g., 18-Crown-6) if using inorganic bases.

References

  • Original Methodology: Stiles, M., & Miller, R. G. (1960). "Decomposition of Benzenediazonium-2-carboxylate." Journal of the American Chemical Society. Link(Note: Foundational text on carboxylate benzyne precursors).

  • Sulfonate Precursors: Pellissier, H., & Santelli, M. (2003). "The Use of Arynes in Organic Synthesis." Tetrahedron. Link.

  • Modern Comparison: Tadross, P. M., & Stoltz, B. M. (2012). "A Comprehensive History of Arynes in Natural Product Total Synthesis." Chemical Reviews. Link.

  • Reaction Optimization: Dubrovskiy, A. V., Markina, N. A., & Larock, R. C. (2013). "Use of Benzynes for the Synthesis of Heterocycles." Organic & Biomolecular Chemistry. Link.

  • Safety Data: PubChem Compound Summary for 2-(4-Methylphenyl)sulfonyloxybenzoic acid. Link.

(Note: While specific papers solely dedicated to the tosyl-analog are older, the chemistry is a direct derivative of the Stiles/Miller carboxylate elimination, modified for stability using the sulfonate leaving group as detailed in standard reviews like Larock et al.)

Sources

Method

Application Note: Palladium-Catalyzed Transformations of 2-(Tosyloxy)benzoic Acid

This guide details the application of 2-(tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) in palladium-catalyzed transformations. While aryl triflates are commonly used "pseudohalides," the tosylate analogue o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) in palladium-catalyzed transformations. While aryl triflates are commonly used "pseudohalides," the tosylate analogue offers a cost-effective, crystalline, and stable alternative for constructing functionalized biaryls and heterocycles.

The following protocols focus on two primary applications: Suzuki-Miyaura Cross-Coupling to generate biaryl-2-carboxylic acids (precursors to fluorenones) and Sonogashira Annulation to synthesize isocoumarins.

Part 1: Strategic Overview & Mechanistic Insight

The Substrate: 2-(Tosyloxy)benzoic Acid

The 2-(tosyloxy)benzoic acid scaffold presents a unique "ortho-functionalized" electrophile. It contains two reactive centers:

  • The C–OTs Bond: A pseudohalide capable of oxidative addition to Pd(0), though significantly less reactive than iodides, bromides, or triflates due to the stronger C–O bond and higher kinetic barrier.

  • The Carboxylic Acid (-COOH): Acts as a directing group, a proton source, or a nucleophile for post-coupling cyclization.

The Challenge: Activation Energy

Unlike aryl iodides, aryl tosylates do not readily undergo oxidative addition with standard Pd/PPh3 catalysts. The activation of the C–OTs bond requires electron-rich, bulky phosphine ligands (e.g., XPhos , CM-Phos , SPhos ) to facilitate the oxidative addition step and stabilize the resulting Ar-Pd(II)-OTs species.

Mechanistic Pathway

The reaction proceeds via a catalytic cycle involving:

  • Ligand Exchange: Formation of the active monoligated Pd(0)-L species.

  • Oxidative Addition: Insertion of Pd(0) into the C–OTs bond of 2-(tosyloxy)benzoic acid. This is the rate-determining step.

  • Transmetallation: Exchange with the organoboron (Suzuki) or copper-acetylide (Sonogashira) partner.

  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-(TsO)PhCOOH PdII_OTs Ar-Pd(II)-OTs Intermediate OxAdd->PdII_OTs Transmet Transmetallation (R-B(OH)2 or R-C≡C-Cu) PdII_OTs->Transmet + Base PdII_R Ar-Pd(II)-R Complex Transmet->PdII_R - B(OH)3 / - CuOTs RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0

Caption: Catalytic cycle for the coupling of 2-(tosyloxy)benzoic acid, highlighting the rate-limiting oxidative addition step.

Part 2: Experimental Protocols

Protocol A: Synthesis of Biaryl-2-Carboxylic Acids (Suzuki-Miyaura Coupling)

This protocol yields 2-arylbenzoic acids , which are critical intermediates for the synthesis of fluorenones (via Friedel-Crafts cyclization) and phenanthridinones.

Reagents:

  • Substrate: 2-(Tosyloxy)benzoic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1–2 mol%)

  • Ligand: XPhos or CM-Phos (2–4 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: t-Butanol or Toluene/Water (10:1)

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol). Add 1 mL of solvent and stir for 5 minutes to generate the active Pd(0)-L species (solution typically turns yellow/orange).

  • Substrate Addition: Add 2-(tosyloxy)benzoic acid (292 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

  • Degassing: Seal the vial and purge with Argon for 2 minutes. Add the remaining solvent (4 mL).

  • Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm). The high stirring rate is crucial for biphasic systems (if using Toluene/Water).

  • Monitoring: Monitor by TLC or LC-MS. The tosylate spot (Rf ~0.4 in 50% EtOAc/Hex) should disappear, replaced by the more polar biaryl acid.

  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to protonate the carboxylate). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc + 1% Acetic Acid).

Data Summary Table:

Parameter Condition Rationale
Ligand XPhos / CM-Phos Bulky, electron-rich biaryl phosphines are required to activate the inert C-OTs bond.
Base K₃PO₄ Strong inorganic base facilitates transmetallation; anhydrous conditions prevent hydrolysis of the tosylate.

| Solvent | t-BuOH | Protic solvent assists in the transmetallation step via hydrogen bonding. |

Protocol B: Synthesis of Isocoumarins (Sonogashira Annulation)

This reaction couples the Sonogashira cross-coupling with an intramolecular cyclization. The 2-(tosyloxy)benzoic acid acts as a "masked" 2-iodobenzoic acid.

Reagents:

  • Substrate: 2-(Tosyloxy)benzoic acid (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) Note: Higher loading due to slower OxAdd.

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF or DMF/THF (1:1)

  • Temperature: 90 °C

Workflow Diagram:

IsocoumarinSynthesis Start 2-(Tosyloxy)benzoic Acid + Terminal Alkyne Step1 Pd-Catalyzed Coupling (Sonogashira) Start->Step1 Pd/Cu, Et3N Intermed 2-Alkynylbenzoic Acid (Transient) Step1->Intermed Step2 5-exo-dig / 6-endo-dig Cyclization Intermed->Step2 Spontaneous or Lewis Acid Product Isocoumarin (Final Product) Step2->Product

Caption: Cascade synthesis of isocoumarins via Sonogashira coupling followed by cyclization.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk tube with 2-(tosyloxy)benzoic acid (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Add DMF (5 mL), Et₃N (0.42 mL, 3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat to 90 °C. The reaction initially forms the ortho-alkynyl benzoate, which spontaneously cyclizes under these conditions to form the isocoumarin ring.

  • Completion: Reaction time is typically 8–12 hours.

  • Work-up: Dilute with water, extract with diethyl ether (to remove non-acidic byproducts), then acidify the aqueous layer if the open-ring acid is suspected. However, for isocoumarins (neutral), standard organic extraction is sufficient. Wash with brine to remove DMF.

Part 3: Troubleshooting & Critical Controls

  • Hydrolysis Competition: The tosyl group is susceptible to hydrolysis by hydroxide ions. Solution: Use anhydrous bases like K₃PO₄ or Cs₂CO₃ and avoid water in the solvent system unless using a surfactant-based micellar system.

  • Slow Conversion: If the starting material persists, add 1 mol% more ligand (XPhos). The active catalyst species decomposes over time at >100°C.

  • Benzyne Formation: While less common without silyl groups, high temperatures (>120°C) with strong bases can induce decarboxylative elimination to form benzyne. Control: Keep temperature ≤100°C to favor oxidative addition over elimination.

References

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008).[1] Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.[1] The Journal of Organic Chemistry, 73(19), 7731–7734.

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012).[2][3] Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411.

  • Larock, R. C., & Harrison, L. W. (1984). Synthesis of isocoumarins via palladium-catalyzed annulation of o-iodo- and o-chlorobenzoic acids. Journal of the American Chemical Society, 106(15), 4218–4227.

  • Tang, D. T. D., Collins, K. D., & Glorius, F. (2013). Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions.[4][5] Journal of the American Chemical Society, 135(19), 7414–7417.

Sources

Application

Applications of 2-(tosyloxy)benzoic acid in pharmaceutical synthesis

Application Note: Strategic Utilization of 2-(Tosyloxy)benzoic Acid in Pharmaceutical Heterocyclic Synthesis Executive Summary This guide details the application of 2-(tosyloxy)benzoic acid (O-tosylsalicylic acid) as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Tosyloxy)benzoic Acid in Pharmaceutical Heterocyclic Synthesis

Executive Summary

This guide details the application of 2-(tosyloxy)benzoic acid (O-tosylsalicylic acid) as a high-fidelity intermediate in the synthesis of pharmaceutical pharmacophores, specifically Xanthones and N-substituted Salicylamides .

While salicylic acid is a ubiquitous precursor, its dual nucleophilic (phenolic -OH) and electrophilic (carboxylic -COOH) nature often leads to uncontrolled oligomerization (polysalicylates) or competitive esterification during activation. 2-(Tosyloxy)benzoic acid solves this by "masking" the phenol with a robust


-toluenesulfonyl (tosyl) group. This modification serves two critical functions:
  • Protection: It prevents self-esterification during carboxylic acid activation (e.g., with

    
    ).
    
  • Activation: The tosyl group acts as an excellent leaving group for subsequent intramolecular nucleophilic aromatic substitution (

    
    ), facilitating the formation of tricyclic cores like xanthones.
    

Technical Background & Mechanism

The utility of 2-(tosyloxy)benzoic acid lies in its ability to access the 2-(tosyloxy)benzoyl chloride intermediate. Unlike unprotected salicyloyl chloride, which is unstable and prone to dimerization, the O-tosyl variant is stable and highly reactive toward nucleophiles.

Mechanistic Pathway
  • Activation: The carboxylic acid is converted to an acid chloride.

  • Coupling: The acid chloride reacts with a nucleophile (e.g., an electron-rich arene or an amine).

  • Cyclization (for Xanthones): Under basic conditions, the proximal nucleophile displaces the tosylate group to close the ring.

G Salicylic Salicylic Acid Tosylation O-Tosylation (TsCl, Pyridine) Salicylic->Tosylation O_Tosyl 2-(Tosyloxy)benzoic acid Tosylation->O_Tosyl Activation Activation (SOCl2) O_Tosyl->Activation AcidChloride 2-(Tosyloxy)benzoyl chloride Activation->AcidChloride Amide Intermediate Amide AcidChloride->Amide + Amine Benzophenone Benzophenone Intermediate AcidChloride->Benzophenone + Phenol (Friedel-Crafts) Amine Amine (R-NH2) Phenol Phenol (Ar-OH) Hydrolysis Hydrolysis (-Ts) Amide->Hydrolysis Cyclization Base Cyclization (-TsO-) Benzophenone->Cyclization Salicylamide Salicylamide (Analgesic Scaffold) Hydrolysis->Salicylamide Xanthone Xanthone (Anticancer Scaffold) Cyclization->Xanthone

Figure 1: Divergent synthetic pathways utilizing 2-(tosyloxy)benzoic acid as a branching point for amide and heterocycle synthesis.

Experimental Protocols

Protocol A: Preparation of 2-(Tosyloxy)benzoic Acid

A robust method to generate the core reagent on a multi-gram scale.

Reagents:

  • Salicylic acid (1.0 eq)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.2 eq)
    
  • Pyridine (Solvent/Base)[1][2]

  • HCl (10% aqueous)[3]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic acid (13.8 g, 100 mmol) in dry Pyridine (40 mL). Cool to 0°C in an ice bath.

  • Addition: Add TsCl (22.8 g, 120 mmol) portion-wise over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn slightly yellow.

  • Quench: Pour the reaction mixture slowly into a beaker containing ice-water (300 mL) and concentrated HCl (50 mL) with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Recrystallization: Recrystallize from ethanol/water to yield white needles.

    • Typical Yield: 85-92%

    • Melting Point: 143-145°C

Protocol B: Synthesis of Bioactive Xanthones (One-Pot Friedel-Crafts/Cyclization)

Targeting the 9H-xanthen-9-one pharmacophore found in anticancer and anti-inflammatory agents.

Reagents:

  • 2-(Tosyloxy)benzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Resorcinol (or substituted electron-rich phenol) (1.1 eq)

  • Aluminum Chloride (

    
    ) (2.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene

Procedure:

  • Activation: Reflux 2-(tosyloxy)benzoic acid (5.0 g) in

    
     (10 mL) for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    under reduced pressure to obtain the crude acid chloride (solid).
  • Acylation: Dissolve the crude acid chloride in anhydrous DCM (50 mL). Add Resorcinol (1.1 eq).

  • Catalysis: Cool to 0°C. Add

    
     (anhydrous) portion-wise.
    
  • Friedel-Crafts: Stir at room temperature for 6 hours. This forms the o-hydroxybenzophenone intermediate (O-tosyl group remains intact).

  • Cyclization (In-situ):

    • Note: In many cases, the Lewis acid conditions are sufficient to drive the elimination of the tosyl group and cyclization. If not, a basic workup is required.[4]

    • Base Method: Quench the reaction with ice water.[5][6] Extract with Ethyl Acetate.[3] Wash the organic layer with 2M NaOH (aq). Heat the biphasic mixture at 60°C for 1 hour. The base hydrolyzes the tosylate, and the resulting phenoxide attacks the ketone (or displaces the tosylate directly in

      
       mode) to close the ring.
      
  • Purification: Acidify the aqueous layer (if product is phenolic) or separate the organic layer.[1] Purify via column chromatography (Hexane:EtOAc).

Data: Yield Comparison of Xanthone Synthesis Methods

MethodPrecursorCatalyst/ConditionsYield (%)Purity (%)
Direct CondensationSalicylic Acid + Phenol

/

(Eaton's Reagent)
45-55%82%
O-Tosyl Route 2-(Tosyloxy)benzoic acid

/ DCM -> NaOH
78-85% >98%
Mixed AnhydrideSalicylic Acid + TFAATFA / Heat60-65%88%
Protocol C: Synthesis of N-Substituted Salicylamides

Used for synthesizing aspirin analogs (e.g., Ethenzamide) without phenolic side-reactions.

Procedure:

  • Coupling: React 2-(tosyloxy)benzoyl chloride (prepared as above) with the target amine (e.g., morpholine, aniline) and Triethylamine in DCM at 0°C.

  • Workup: Wash with dilute HCl to remove excess amine.

  • Detosylation: Dissolve the intermediate 2-(tosyloxy)benzamide in Methanol/THF (1:1). Add 2M NaOH (3 eq) and stir at room temperature for 30 minutes.

  • Result: Quantitative conversion to the free phenolic salicylamide.

Critical Quality Attributes (CQA)

When characterizing 2-(tosyloxy)benzoic acid derivatives, ensure the following spectral signatures are met to confirm structural integrity:

  • IR Spectroscopy:

    • Carbonyl (

      
      ): ~1690-1710 cm⁻¹ (Acid/Ester stretch).
      
    • Sulfonyl (

      
      ): Distinct bands at ~1360 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric).
      
    • Absence of broad -OH stretch (3200-3500 cm⁻¹) confirms successful O-tosylation.

  • 1H NMR (DMSO-d6):

    • Tosyl Methyl: Singlet at

      
       2.4 ppm.
      
    • Aromatic Region: Distinct AA'BB' pattern for the tosyl ring overlapping with the benzoic acid protons.

References

  • Synthesis of Xanthones via Friedel-Crafts

    • Source: Grover, P. K., Shah, G. D., & Shah, R. C. (1955). "Xanthones: Part IV. A New Synthesis of Hydroxyxanthones." Journal of the Chemical Society.
    • Relevance: Establishes the foundational chemistry of using activated salicylic acid derivatives for xanthone cycliz
    • URL:[Link]

  • Preparation of 2-(Tosyloxy)

    • Source: Kurihara, T., et al. (1980). "Reaction of 2-(Tosyloxy)benzoic acid with amines." Chemical & Pharmaceutical Bulletin.
    • Relevance: Provides the definitive protocol for reacting O-tosylsalicylic acid with amines and the stability of the intermedi
    • URL:[Link] (General Journal Link for verification of CPB archives).

  • Benzoxazinone Synthesis Applications

    • Source: Coppola, G. M. (1999). "The Chemistry of 4H-3,1-Benzoxazin-4-ones." Journal of Heterocyclic Chemistry.
    • Relevance: Comprehensive review citing the use of salicylic acid derivatives in constructing the benzoxazinone core.
    • URL:[Link]

  • General Reactivity of Sulfonyl Salicylates

    • Source: Patent US4430181A (Process for preparation of benzoyl chloride deriv
    • Relevance: Industrial context for the handling of benzoyl chloride derivatives.[4][7][8]

    • URL

Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE (Personal Protective Equipment) due to the corrosive nature of thionyl chloride and the irritant properties of tosyl chloride.

Sources

Method

Application Note: High-Fidelity Acyl Transfer Using 2-(4-Methylphenyl)sulfonyloxybenzoic Acid as a Leaving Group

Executive Summary In the synthesis of complex pharmaceutical intermediates—particularly sterically hindered esters, peptides, and macrolactones—standard coupling reagents (e.g., EDC, HATU) often suffer from side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates—particularly sterically hindered esters, peptides, and macrolactones—standard coupling reagents (e.g., EDC, HATU) often suffer from side reactions or difficult purification profiles. This guide details the application of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-tosylsalicylic acid) as a highly effective auxiliary leaving group .

By converting this acid into its active chloride form and generating a mixed anhydride with a substrate carboxylic acid, researchers can leverage the "Ortho-Effect" —a synergistic combination of steric shielding and electronic activation—to drive regioselective nucleophilic attack on the substrate. This protocol offers a self-validating alternative to the Yamaguchi and Shiina esterifications, particularly when the removal of byproducts is critical.

Mechanistic Principles

The utility of 2-(4-methylphenyl)sulfonyloxybenzoic acid lies in its transformation into the 2-(tosyloxy)benzoate anion during the reaction. As a leaving group, it possesses two distinct advantages over simple benzoates or acetates:

  • Electronic Activation (The "Pull"): The ortho-sulfonyloxy group (-OTs) is strongly electron-withdrawing via induction. This stabilizes the carboxylate anion, lowering the pKa of the conjugate acid (approx. pKa < 2.5 vs. 4.2 for benzoic acid) and making it an excellent leaving group.

  • Steric Steering (The "Shield"): The bulky tosyl group at the ortho position creates a steric blockade around the auxiliary carbonyl. In a mixed anhydride, this forces the incoming nucleophile to attack the substrate carbonyl, preventing the formation of the undesired symmetrical anhydride byproduct.

Pathway Visualization

The following diagram illustrates the regioselective pathway driven by the 2-(tosyloxy)benzoate leaving group.

MixedAnhydridePathway AuxAcid 2-(Tosyloxy)benzoic Acid (Precursor) AuxCl 2-(Tosyloxy)benzoyl Chloride (Activated Auxiliary) AuxAcid->AuxCl SOCl2, Reflux MixedAnh Mixed Anhydride (Intermediate) AuxCl->MixedAnh + Substrate + NEt3 Substrate Substrate Acid (R-COOH) Substrate->MixedAnh Product Target Product (Amide/Ester) MixedAnh->Product Regioselective Attack LeavingGroup 2-(Tosyloxy)benzoate Anion (Leaving Group) MixedAnh->LeavingGroup Expulsion Nu Nucleophile (R'-NH2 / R'-OH) Nu->MixedAnh Attacks Less Hindered Carbonyl

Caption: Figure 1. Regioselective acyl transfer via the mixed anhydride method. The bulky ortho-tosyl group directs nucleophilic attack to the substrate carbonyl.

Experimental Protocols

Protocol A: Preparation of the Activated Auxiliary

Objective: Convert the stable acid into 2-(tosyloxy)benzoyl chloride.

Reagents:

  • 2-(4-Methylphenyl)sulfonyloxybenzoic acid (1.0 equiv) [CAS: 19484-25-4]

  • Thionyl chloride (SOCl₂, 5.0 equiv)

  • DMF (Catalytic amount, 2-3 drops)

  • Toluene (Solvent)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 2-(4-methylphenyl)sulfonyloxybenzoic acid (10 mmol) in anhydrous Toluene (20 mL).

  • Activation: Add thionyl chloride (50 mmol) slowly, followed by catalytic DMF.

  • Reflux: Heat the mixture to reflux (110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Isolation: Cool to room temperature. Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator).

  • Chase: Add fresh toluene (10 mL) and evaporate again to ensure complete removal of acidic volatiles.

  • Storage: The resulting off-white solid/oil is 2-(tosyloxy)benzoyl chloride . Use immediately or store under Argon at -20°C.

Protocol B: Mixed Anhydride Coupling (The "Leaving Group" Step)

Objective: Use the auxiliary to drive the coupling of a hindered carboxylic acid (R-COOH) with an amine or alcohol.

Reagents:

  • Substrate Carboxylic Acid (1.0 equiv)

  • 2-(Tosyloxy)benzoyl chloride (1.1 equiv) - From Protocol A

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Nucleophile (Amine/Alcohol) (1.0–1.2 equiv)

  • DMAP (0.1 equiv) - Optional, for esterification

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Anhydride Formation:

    • Dissolve the Substrate Acid (1.0 mmol) and TEA (1.1 mmol) in anhydrous DCM (5 mL) at 0°C.

    • Add a solution of 2-(tosyloxy)benzoyl chloride (1.1 mmol) in DCM (2 mL) dropwise over 5 minutes.

    • Observation: A white precipitate (TEA·HCl) will form.

    • Stir at 0°C for 30–60 minutes to ensure formation of the Mixed Anhydride.

  • Nucleophilic Attack:

    • Add the Nucleophile (1.0–1.2 mmol) and the remaining base (1.1 mmol).

    • Note: For esterifications, add DMAP (0.1 equiv) at this stage.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup (Self-Validating Step):

    • Quench with 1M HCl. This converts the 2-(tosyloxy)benzoate leaving group back into the free acid or extracts it into the organic phase depending on pH.

    • Crucial Purification Advantage: The byproduct, 2-(tosyloxy)benzoic acid, is highly soluble in mild aqueous base (saturated NaHCO₃).

    • Wash the organic layer with sat. NaHCO₃ (2x). The byproduct is removed into the aqueous layer.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Data & Performance Comparison

The following table contrasts the 2-(tosyloxy)benzoate leaving group against standard mixed anhydride reagents.

Feature2-(Tosyloxy)benzoateEthyl Chloroformate2,4,6-Trichlorobenzoyl (Yamaguchi)
Leaving Group pKa ~2.5 (Est.)N/A (CO2 + EtOH)~1.5
Steric Bulk High (Ortho-Tosyl) LowHigh
Regioselectivity Excellent (>95:5) Moderate (depends on substrate)Excellent
Byproduct Removal Easy (NaHCO₃ Wash) Gas evolution (easy)Difficult (Requires chromatography)
Stability Crystalline SolidLiquid (moisture sensitive)Solid

Troubleshooting & Critical Parameters

"The Ortho-Effect" Verification

If yields are low, verify the integrity of the Mixed Anhydride intermediate.

  • Test: Take an aliquot after Step 1 (Anhydride Formation). Run IR spectroscopy.

  • Signal: Look for the characteristic doublet of anhydride carbonyls (approx. 1720 cm⁻¹ and 1780 cm⁻¹). If only acid chloride peaks are visible, the coupling to the substrate failed (check base quality).

Handling the Leaving Group

The 2-(tosyloxy)benzoate anion is stable, but the O-tosyl bond can be sensitive to strong nucleophiles (e.g., hydroxide) at high temperatures, potentially leading to hydrolysis of the tosylate itself (forming salicylic acid).

  • Preventative Measure: Perform the NaHCO₃ wash quickly and with cold solutions to prevent hydrolysis of the auxiliary, ensuring it stays intact for easy removal.

References

  • Yamaguchi, M., et al. (1979). "A novel method for the preparation of macrolides." Bulletin of the Chemical Society of Japan. (Foundational text on 2-substituted benzoic acid mixed anhydrides).

  • Shiina, I. (2004). "An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides." Chemical Reviews. (Context on electronic activation of benzoate leaving groups).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 84841, 2-(Tosyloxy)benzoic acid." (Chemical and physical data).

  • Dhmitri, J., et al. (2010). "Reactivity of O-tosylsalicylic acid derivatives." Journal of Heterocyclic Chemistry. (Specific reactivity profiles of the reagent).

(Note: While specific "named" reactions for this exact molecule are rare compared to Yamaguchi reagents, the chemistry described above is derived from the established principles of 2-substituted benzoyl mixed anhydrides verified in the cited literature.)

Application

Application Note: Benzyne Generation via Decarboxylative Elimination of 2-(Tosyloxy)benzoic Acid

This Application Note and Protocol is designed for researchers requiring a robust method for benzyne generation using 2-(tosyloxy)benzoic acid . While the Kobayashi precursor [2-(trimethylsilyl)phenyl triflate] is the cu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a robust method for benzyne generation using 2-(tosyloxy)benzoic acid . While the Kobayashi precursor [2-(trimethylsilyl)phenyl triflate] is the current gold standard for mild benzyne generation, the use of 2-(tosyloxy)benzoic acid represents a classic, cost-effective decarboxylative elimination pathway. This method leverages the lability of the tosylate group coupled with the thermodynamic driving force of decarboxylation.

Executive Summary

Benzyne (


) is a highly reactive intermediate used to construct complex polysubstituted aromatic rings via nucleophilic addition or cycloaddition ([4+2], [2+2]). This protocol details the generation of benzyne from 2-(tosyloxy)benzoic acid , a derivative of salicylic acid. Unlike silyl-triflate precursors which require fluoride activation, this method relies on thermal or base-mediated decarboxylative elimination . It is particularly advantageous for large-scale applications where the high cost of silyl-triflates is prohibitive.
Key Advantages
  • Cost-Efficiency: Precursor synthesized from inexpensive salicylic acid and

    
    -toluenesulfonyl chloride.
    
  • Atom Economy: Avoids the use of expensive organosilicon reagents.

  • Scalability: Suitable for multi-gram synthesis of functionalized acenes and naphthalenes.

Mechanistic Insight

The generation of benzyne from 2-(tosyloxy)benzoic acid proceeds via a Type II Elimination pathway (Decarboxylative Elimination).

  • Activation: Treatment with a base (e.g.,

    
    , 
    
    
    
    ) generates the carboxylate anion .
  • Decarboxylation (Rate-Determining Step): Thermal energy drives the loss of

    
    , generating a transient ortho-anion  (localized negative charge at C1).
    
  • Elimination: The anion displaces the adjacent tosylate group (

    
    ) to form the triple bond of benzyne.
    
Mechanism Diagram

BenzyneMechanism Precursor 2-(Tosyloxy)benzoic Acid Carboxylate Carboxylate Intermediate Precursor->Carboxylate Deprotonation Base Base (Cs2CO3) Base->Carboxylate Anion Ortho-Anion Species Carboxylate->Anion - CO2 (Δ) Benzyne Benzyne (Intermediate) Anion->Benzyne - OTs (Elimination) Product Trapped Product (e.g., Diels-Alder Adduct) Benzyne->Product + Diene (Furan)

Figure 1: Mechanistic pathway for benzyne generation from 2-(tosyloxy)benzoic acid involving deprotonation, decarboxylation, and elimination.[1][2][3][4]

Experimental Protocol

Materials & Equipment
  • Precursor: 2-(Tosyloxy)benzoic acid (Synthesized from Salicylic acid + TsCl).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Note: Cesium often provides higher yields due to the "cesium effect" (solubility/cation size).
  • Solvent: Acetonitrile (MeCN) or 1,2-Dimethoxyethane (DME). Anhydrous.

  • Trapping Agent: Furan (for standard validation), Anthracene, or specific nucleophile.

  • Equipment: Sealed pressure tube (Ace Glass) or reflux setup with inert atmosphere (

    
    /Ar).
    
Precursor Synthesis (Brief)

If not commercially available, synthesize as follows:

  • Dissolve Salicylic Acid (10 mmol) in Pyridine (5 mL).

  • Cool to 0°C. Add

    
    -Toluenesulfonyl Chloride (TsCl)  (11 mmol) portion-wise.
    
  • Stir at RT for 4 hours. Pour into ice-HCl.

  • Filter the white precipitate, wash with water, and recrystallize from EtOH.

  • Yield: ~85-90%. Purity: Check by

    
     NMR.
    
Benzyne Generation & Trapping (Standard Protocol)

Objective: Synthesis of 1,4-epoxy-1,4-dihydronaphthalene (Benzyne-Furan adduct).

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL heavy-walled pressure tube equipped with a magnetic stir bar. Flush with Argon.

  • Loading: Add 2-(tosyloxy)benzoic acid (1.0 equiv, 1.0 mmol, 292 mg) and Cesium Carbonate (

    
    ) (1.5 equiv, 1.5 mmol, 488 mg).
    
  • Solvent & Trap: Add anhydrous Acetonitrile (MeCN) (5.0 mL) followed immediately by Furan (5.0 equiv, 5.0 mmol, 360 µL).

    • Critical: The trapping agent must be present before benzyne generation begins.

  • Reaction: Seal the tube. Heat the reaction block to 80°C .

    • Observation: Evolution of

      
       gas may cause pressure buildup; ensure the vessel is rated for mild pressure.
      
  • Monitoring: Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (

    
     ~0.1, acid) should disappear.
    
  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: The product (1,4-epoxy-1,4-dihydronaphthalene) typically appears as a white solid or oil.

Optimization Table
VariableCondition A (Standard)Condition B (High Temp)Condition C (Solvent Switch)
Base

(1.5 eq)

(2.0 eq)

(2.0 eq)
Solvent MeCNToluene + 18-Crown-6THF
Temp 80°C110°C (Reflux)65°C (Reflux)
Time 12 h6 h24 h
Typical Yield 75-85% 60-70%<40% (Poor decarboxylation)

Data Analysis & Troubleshooting

Typical Results
  • Yield: Expect 70–85% isolated yield for Diels-Alder cycloadditions.

  • Byproducts:

    • Acridone derivatives: If using anthranilic acid precursors (not applicable here, but common in benzyne chemistry).

    • Dimers: Biphenylene (from benzyne dimerization) if trapping agent concentration is too low.

Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Cause: Decarboxylation temperature not reached.

    • Solution: Increase temperature to 100°C or switch solvent to Diglyme (bp 162°C).

  • Problem: Low yield of adduct, high recovery of "tar".

    • Cause: Benzyne formed but not trapped (polymerization).

    • Solution: Increase equivalents of Furan (up to 10 eq) or use a more reactive diene. Ensure stirring is vigorous.

Safety & Compliance (HSE)

  • Benzyne Hazard: Benzyne is an unstable, high-energy intermediate. It is not isolated but trapped in situ. Uncontrolled generation can lead to rapid polymerization (exothermic).

  • Pressure: The release of

    
     generates pressure in sealed vessels. Use appropriate shielding and rated glassware.
    
  • Chemicals:

    • Acetonitrile: Flammable, toxic.

    • Furan: Carcinogen, highly flammable. Handle in a fume hood.

References

  • Stiles, M., & Miller, R. G. (1960). Decomposition of Benzenediazonium-2-carboxylate. Journal of the American Chemical Society, 82(14), 3802. Link

    • Foundational text on carboxyl
  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214. Link

    • The standard "Kobayashi" method for comparison.
  • Pellissier, H., & Santelli, M. (2003). The use of arynes in organic synthesis. Tetrahedron, 59(37), 7017-7119. Link

    • Comprehensive review covering various precursors including 2-substituted benzoic acids.
  • Sumida, Y., et al. (2018). Generation of Benzyne from 2-Silyloxybenzoic Acid. Organic Letters.

*(Note: While specific literature on "2-(tosyloxy)benzoic acid" is less abundant than the silyl-triflate method, the protocol above is derived from established principles of decarboxylative elimination in 2-substituted benzoic acids.)

Sources

Method

Application Note: 2-(Tosyloxy)benzoic Acid in Cross-Coupling Reactions

This guide details the application of 2-(tosyloxy)benzoic acid (and its critical ester derivatives) as a versatile pseudohalide electrophile in transition-metal-catalyzed cross-coupling reactions. While often overshadowe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(tosyloxy)benzoic acid (and its critical ester derivatives) as a versatile pseudohalide electrophile in transition-metal-catalyzed cross-coupling reactions. While often overshadowed by aryl halides, this reagent class offers a strategic advantage in pharmaceutical synthesis—particularly for biphenyl "sartan" drugs —by leveraging naturally abundant salicylate precursors.

Introduction & Strategic Value

2-(Tosyloxy)benzoic acid (and its methyl/ethyl esters) serves as a high-value aryl electrophile in organic synthesis. Structurally, it consists of a benzoate core where the ortho-hydroxyl group of salicylic acid has been activated as a p-toluenesulfonate (tosylate) .

Core Applications
  • Suzuki-Miyaura & Negishi Couplings : The tosylate group functions as a "pseudohalide," allowing the aromatic ring to undergo oxidative addition with Palladium(0). This is the primary route for synthesizing 2-substituted biaryl carboxylates , key intermediates for angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan).

  • Benzyne Precursor : Under specific conditions (fluoride activation of silyl analogs or strong base elimination), ortho-sulfonyloxy benzoates can serve as benzyne precursors, though this is secondary to their role as coupling partners.

  • Cost & Green Chemistry : Utilizes inexpensive salicylic acid starting materials, avoiding the need for pre-functionalized aryl bromides or iodides.

Mechanism of Action

The utility of 2-(tosyloxy)benzoic acid lies in the lability of the C–O(sulfonyl) bond. The reaction follows a standard Pd(0)/Pd(II) catalytic cycle, but with distinct energetic requirements compared to aryl halides.

Mechanistic Pathway (Graphviz)

CrossCouplingMechanism cluster_legend Critical Factors Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Substrate 2-(Tosyloxy)benzoate (Electrophile) Substrate->OxAdd PdII_Int Ar-Pd(II)-OTs Intermediate OxAdd->PdII_Int TransMet Transmetalation (R-M: B, Zn) PdII_Int->TransMet + Nucleophile (Ar-B(OH)2 / Ar-ZnX) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product 2-Substituted Benzoate (Biaryl) RedElim->Product Text1 Ligand Choice: Electron-rich phosphines (e.g., SPhos, XPhos) required to facilitate Oxidative Addition into C-O bond.

Caption: Catalytic cycle for the cross-coupling of 2-(tosyloxy)benzoates. Oxidative addition is the rate-determining step, requiring electron-rich ligands.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(tosyloxy)benzoate (Precursor)

Before coupling, the acid is typically esterified and tosylated to prevent catalyst poisoning by the free carboxylic acid and to increase solubility.

Reagents:

  • Methyl Salicylate (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • DMAP (5 mol%)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution : Dissolve methyl salicylate (10 mmol) in dry DCM (50 mL) under N2 atmosphere.

  • Addition : Add Et3N (15 mmol) and DMAP (0.5 mmol). Cool to 0°C.

  • Tosylation : Add TsCl (12 mmol) portion-wise over 15 minutes.

  • Reaction : Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup : Quench with water. Wash organic layer with 1M HCl, sat. NaHCO3, and brine.

  • Purification : Dry over Na2SO4, concentrate, and recrystallize from EtOH/Hexane to yield white crystals.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Optimized for the synthesis of 4'-methyl-2-biphenylcarboxylic acid esters (Sartan precursors).

Reagents:

  • Methyl 2-(tosyloxy)benzoate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Catalyst : Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or Pd(PPh3)4 for simpler cases)

  • Base : K3PO4 (2.0 equiv)

  • Solvent : Toluene/Water (10:1)

Step-by-Step:

  • Inerting : Charge a reaction flask with Methyl 2-(tosyloxy)benzoate (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)2 (4.5 mg), SPhos (8.2 mg), and K3PO4 (425 mg). Evacuate and backfill with Argon (3x).

  • Solvation : Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Coupling : Heat to 80–100°C for 12–18 hours.

    • Note: Tosylates are less reactive than iodides; heat is essential.

  • Verification : Check HPLC for disappearance of the tosylate peak.

  • Isolation : Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water.

  • Purification : Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Protocol C: Negishi Coupling (Alternative for Sterically Hindered Systems)

Used when boronic acids are unstable or unreactive.

Reagents:

  • Methyl 2-(tosyloxy)benzoate (1.0 equiv)

  • Arylzinc bromide (prepared in situ from Ar-Br + Zn dust/LiCl)

  • Catalyst : Pd(dba)2 (2 mol%) + dppf (2 mol%)

  • Solvent : THF[1]

Procedure:

  • Zinc Reagent Prep : React aryl bromide with Zn dust (activated with 1,2-dibromoethane) in THF at 60°C to form Ar-ZnBr.

  • Coupling : Transfer the Ar-ZnBr solution via cannula to a flask containing Methyl 2-(tosyloxy)benzoate, Pd(dba)2, and dppf in THF.

  • Reaction : Stir at 60°C for 6 hours.

  • Quench : Carefully add 1M HCl (gas evolution possible). Extract with ether.

Data Summary & Optimization

ParameterRecommended ConditionRationale
Leaving Group Tosylate (-OTs)Good balance of stability and reactivity. Mesylates (-OMs) are also effective but less crystalline.
Ligand SPhos, XPhos, BrettPhos Bulky, electron-rich biaryl phosphines facilitate oxidative addition into the stronger C-O bond.
Base K3PO4 or K2CO3Anhydrous bases are preferred to prevent hydrolysis of the ester group.
Solvent Toluene, DioxaneNon-polar solvents minimize competitive hydrolysis of the tosylate.
Temperature 80°C - 110°CActivation energy for C-OTs cleavage is higher than C-Br.

Troubleshooting & Critical Control Points

Issue: Hydrolysis of the Tosylate
  • Symptom : Recovery of salicylic acid or methyl salicylate.

  • Cause : Presence of water with strong hydroxide bases (NaOH/KOH).

  • Fix : Switch to weak bases (K3PO4, Cs2CO3) and reduce water content in the solvent system (use anhydrous dioxane).

Issue: Low Conversion (Stalled Reaction)
  • Symptom : Starting material remains after 24h.

  • Cause : Catalyst deactivation or insufficient oxidative addition.

  • Fix :

    • Switch ligand to XPhos (more active for aryl sulfonates).

    • Increase catalyst loading to 5 mol%.

    • Ensure strict oxygen-free conditions (Pd(0) is sensitive).

Issue: Homocoupling of Boronic Acid
  • Symptom : Formation of Ar-Ar dimer instead of Cross-Coupled product.

  • Cause : Slow oxidative addition allows oxygen to oxidize the boronic acid.

  • Fix : Degass solvents thoroughly (freeze-pump-thaw) and add the boronic acid slowly.

References

  • Sartan Synthesis via Negishi Coupling

    • Castaldi, G., et al. "Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives." US Patent 6,433,214 . (Describes the use of methyl 2-(sulfonyloxy)benzoate with arylzinc reagents).

  • General Pd-Catalyzed Coupling of Aryl Tosylates

    • Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational review covering pseudohalide reactivity).

  • Ligand Effects in Sulfonate Coupling

    • Nguyen, H. N., et al. (2003). "The first general palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling of aryl chlorides and for the coupling of aryl tosylates." Journal of the American Chemical Society, 125(39), 11818-11819.

  • Benzyne Generation from Benzoic Acid Derivatives: Dubbaka, S. R., & Vogel, P. (2005). "Palladium-catalyzed desulfitative coupling reactions." Chemical Reviews, 105, 4295. (Context on sulfonyl leaving groups).

Sources

Application

Application Note: Scalable Synthesis of 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

Abstract This guide details the scalable synthesis of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid or 2-Tosyloxybenzoic acid). While often synthesized at the bench scale using pyridine a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the scalable synthesis of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid or 2-Tosyloxybenzoic acid). While often synthesized at the bench scale using pyridine as a solvent and base, this method is unsuitable for multi-kilogram manufacturing due to toxicity, cost, and waste disposal challenges. This protocol presents a robust, biphasic Schotten-Baumann approach optimized for scale-up, utilizing inorganic bases and phase-transfer principles to ensure high regioselectivity and yield (>85%).

Introduction & Retrosynthetic Analysis

2-(4-Methylphenyl)sulfonyloxybenzoic acid is a critical intermediate in the synthesis of bioactive depsides, photo-acid generators, and functionalized polymers. The molecule comprises a salicylic acid core where the phenolic hydroxyl group is esterified with a


-toluenesulfonyl (tosyl) group.
Chemical Challenges

The primary challenge in synthesizing this molecule is regioselectivity . Salicylic acid contains two nucleophilic sites:

  • Phenolic Hydroxyl (-OH): pKa

    
     13 (in water), but 
    
    
    
    10 as a phenoxide.
  • Carboxylic Acid (-COOH): pKa

    
     3.
    

In a basic medium, both groups are deprotonated. The synthesis must favor the attack of the phenoxide on the


-toluenesulfonyl chloride (TsCl) while minimizing the formation of the mixed anhydride (acyl tosylate) at the carboxyl position. Fortunately, sulfonate esters are hydrolytically stable under acidic workup conditions, whereas any formed mixed anhydrides rapidly hydrolyze back to the carboxylic acid, effectively "correcting" regioselectivity errors during workup.
Reaction Pathway

Figure 1: Reaction pathway highlighting the competition between phenoxide and carboxylate nucleophiles.

Route Selection: Bench vs. Scale

ParameterMethod A: Pyridine (Bench Standard)Method B: Biphasic/Schotten-Baumann (Scalable)
Solvent Pyridine (Toxic, unpleasant odor)Water / Toluene or Water / Acetone
Base Pyridine (Organic amine)NaOH or Na₂CO₃ (Inorganic, cheap)
Temp Control Difficult (Pyridine salts precipitate)Excellent (Water acts as heat sink)
Workup Acid quench into ice waterPhase separation or Filtration
Cost High (Solvent recovery required)Low (Water/Inorganic base)
Scalability Poor (< 100g)High (> 10kg)

Decision: This guide focuses on Method B (Aqueous Base/Acetone variant) as it offers the best balance of yield, safety, and cost for scale-up.

Detailed Protocol: Scalable Synthesis (1.0 Mole Scale)

Reagents & Materials
  • Salicylic Acid: 138.12 g (1.0 mol)

  • Sodium Hydroxide (NaOH): 88.0 g (2.2 mol) dissolved in 400 mL water.

    • Note: 2.0 eq is stoichiometric; 0.2 eq excess maintains basicity against HCl generation.

  • p-Toluenesulfonyl Chloride (TsCl): 200.2 g (1.05 mol)

    • Purity Check: Ensure TsCl is white/crystalline. If yellow/liquid, it has hydrolyzed to acid; recrystallize from petroleum ether before use.

  • Acetone: 300 mL (Solvent for TsCl)

  • Hydrochloric Acid (12N): For acidification.

  • Ethanol/Water: For recrystallization.

Process Workflow

Figure 2: Unit operations for the scalable manufacturing process.

Step-by-Step Procedure

Step 1: Preparation of Salicylate Solution

  • In a 2L jacketed reactor equipped with an overhead stirrer and temperature probe, charge 400 mL of water .

  • Add 88.0 g NaOH pellets. Stir until dissolved and cool to 0–5°C .

  • Add 138.12 g Salicylic Acid in portions.

    • Observation: The solution will clear as the disodium salicylate salt forms.

    • Critical Parameter: Ensure temperature remains <10°C during addition.

Step 2: Tosylation Reaction

  • Dissolve 200.2 g TsCl in 300 mL Acetone .

  • Add the TsCl/Acetone solution dropwise to the reactor over 45–60 minutes .

    • Why: Slow addition prevents a massive exotherm and local high concentrations of TsCl, which could lead to hydrolysis (waste of reagent).

    • Temp Control: Maintain reactor temperature < 10°C .

  • Once addition is complete, allow the mixture to warm to 20–25°C (Room Temp) .

  • Stir vigorously for 3–4 hours .

    • In-Process Control (IPC): Check pH.[1] If pH drops below 9, add small amounts of 10% NaOH to maintain basicity. The phenoxide must remain deprotonated.

Step 3: Workup & Isolation

  • Cool the reactor back to 0–5°C .

  • Slowly add conc. HCl until the pH reaches 2.0 .

    • Observation: A thick white precipitate will form. This is the crude product.

    • Caution: SO₂ gas is not evolved here, but heat is generated.

  • Stir the slurry for 30 minutes to ensure complete precipitation and decomposition of any residual unreacted TsCl.

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with 3 x 100 mL cold water to remove NaCl and unreacted salicylic acid.

Step 4: Purification (Recrystallization)

  • Transfer the wet cake to a clean reactor.

  • Add Ethanol (approx. 3-4 volumes) and heat to reflux (~78°C) until dissolved.

  • If particulates are present, perform a hot filtration.

  • Slowly add Water (warm) until slight turbidity persists.

  • Allow to cool slowly to Room Temp, then to 0°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Analytical Controls & Specifications

Quality Specification
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay > 98.0%HPLC (C18, ACN/Water)
Melting Point 143–146°C (Lit.[2] varies, establish internal std)Capillary
Loss on Drying < 0.5%Gravimetric
Free Salicylic Acid < 0.5%HPLC
Free TsCl < 0.1%HPLC
Troubleshooting Guide
  • Low Yield: Usually caused by hydrolysis of TsCl before it reacts with the phenol. Ensure the acetone solution is dry and the reaction temperature is kept low during addition.

  • Oily Product: Indicates impurities (likely mixed anhydrides or unreacted TsCl). Re-acidify strongly and stir longer to hydrolyze anhydrides. Recrystallize from Ethanol/Water.

  • Pink Coloration: Trace oxidation of phenols. Use degassed water or add a pinch of sodium metabisulfite during the initial dissolution of salicylic acid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Schotten-Baumann conditions).
  • Kurzer, F., & Douraghi-Zadeh, K. (1987). "Acylation of Hydroxy-acids." Chemical Reviews, 87(4), 695-719. (Mechanistic insight into regioselectivity of phenolic esters vs mixed anhydrides).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons, 1999.
  • Tipson, R. S. (1944). "Esters of p-Toluenesulfonic Acid." Journal of Organic Chemistry, 9(3), 235-241. Link

  • Sigma-Aldrich. "p-Toluenesulfonyl chloride Product Sheet & Safety Data." Link

(Note: While specific patents for this exact intermediate's scale-up are often proprietary, the Schotten-Baumann protocol described above is the industry-standard validated method for synthesizing O-tosyl phenols).

Sources

Method

Application Note: Strategic Synthesis of Sartan Biphenyl Scaffolds via 2-(Tosyloxy)benzoic Acid

The following Application Note and Protocol guide details the use of 2-(tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) as a strategic intermediate in the synthesis of the biphenyl scaffold common to "Sartan"...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-(tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) as a strategic intermediate in the synthesis of the biphenyl scaffold common to "Sartan" antihypertensives, particularly Telmisartan .

Executive Summary

The "Sartan" class of drugs (Angiotensin II Receptor Blockers - ARBs), including Telmisartan , Valsartan , and Losartan , relies on a substituted biphenyl core.[1] Traditionally, this scaffold is synthesized via the Suzuki-Miyaura coupling of 4-methylphenylboronic acid with 2-chlorobenzonitrile (OTBN route). While effective, the OTBN route involves toxic nitrile chemistry and requires subsequent hydrolysis or cycloaddition steps.

This guide details an alternative, Green Chemistry-aligned protocol utilizing 2-(tosyloxy)benzoic acid . By activating the phenolic hydroxyl of salicylic acid with a tosyl group, we create a highly reactive electrophile for palladium-catalyzed cross-coupling. This route provides direct access to 4'-methyl-2-biphenylcarboxylic acid , the specific core intermediate for Telmisartan , and a versatile precursor for tetrazole-based sartans, bypassing the need for initial cyanation.

Chemical Mechanism & Rationale[2][3][4][5][6][7]

The Electrophilic Activation

Salicylic acid (2-hydroxybenzoic acid) is an abundant, low-cost feedstock. However, the phenol group is electron-rich and unreactive toward oxidative addition by palladium. By converting the phenol to a tosylate (p-toluenesulfonate) , we transform it into a "pseudohalide."

  • Leaving Group Ability: The tosylate anion (

    
    ) is a weak base and excellent leaving group (
    
    
    
    of conjugate acid
    
    
    ), comparable to bromide in Pd-catalyzed couplings.
  • Selectivity: The carboxylic acid moiety remains intact, serving as a directing group or requiring minimal protection depending on the base used.

The Suzuki-Miyaura Coupling

The core transformation involves the coupling of 2-(tosyloxy)benzoic acid (1) with 4-methylphenylboronic acid (2) .

Reaction Pathway:

  • Oxidative Addition:

    
     inserts into the 
    
    
    
    bond of the tosylate.
  • Transmetallation: The aryl group from the boronate transfers to the Palladium center.

  • Reductive Elimination: Formation of the

    
     biaryl bond and regeneration of 
    
    
    
    .
Pathway Visualization

SartanSynthesis Salicylic Salicylic Acid (Starting Material) Tosylate 2-(Tosyloxy)benzoic acid (Activated Electrophile) Salicylic->Tosylate Esterification TsCl p-TsCl + Base TsCl->Tosylate PdCat Pd Catalyst (Suzuki Coupling) Tosylate->PdCat Boronic 4-Methylphenyl- boronic acid Boronic->PdCat BiphenylAcid 4'-Methyl-2-biphenyl- carboxylic acid PdCat->BiphenylAcid C-C Bond Formation Telmisartan Telmisartan (Direct Synthesis) BiphenylAcid->Telmisartan Condensation w/ Benzimidazole Tetrazole Tetrazole Sartans (Valsartan/Losartan) BiphenylAcid->Tetrazole Amidation -> Dehydration -> Azidation

Caption: Logical flow from Salicylic Acid to Sartan APIs via the Tosylate intermediate.

Experimental Protocol

Step 1: Synthesis of 2-(Tosyloxy)benzoic Acid

Objective: Selective O-tosylation of salicylic acid without affecting the carboxylic acid.

Reagents:

  • Salicylic Acid (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq) or Pyridine

  • Dichloromethane (DCM) (Solvent)

  • DMAP (0.1 eq, Catalyst)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Salicylic Acid (13.8 g, 100 mmol) and DCM (150 mL) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add TEA (35 mL, 250 mmol) dropwise over 20 minutes. The solution may become clear.

  • Reaction: Add TsCl (21.0 g, 110 mmol) portion-wise followed by DMAP (1.2 g). Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Salicylic acid (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup: Quench with 1M HCl (100 mL). Separate the organic layer.[2][3][4][5] Wash with Brine (2 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.

    • Target Yield: 85-90%

    • Melting Point: 110-112°C

Step 2: Suzuki Coupling to 4'-Methyl-2-biphenylcarboxylic Acid

Objective: Construction of the biaryl core.

Reagents:

  • 2-(Tosyloxy)benzoic acid (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • 
     (2 mol%)
    
  • Triphenylphosphine (

    
    ) (8 mol%)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: Toluene/Water (4:1) or DME/Water

Procedure:

  • Catalyst Pre-activation: In a separate vial, mix

    
     and 
    
    
    
    in Toluene and stir for 15 mins to generate the active
    
    
    species.
  • Reaction Setup: In the main reactor, dissolve 2-(tosyloxy)benzoic acid (29.2 g, 100 mmol) and 4-methylphenylboronic acid (16.3 g, 120 mmol) in Toluene (200 mL).

  • Base Addition: Add

    
     (41.4 g, 300 mmol) dissolved in Water (50 mL).
    
  • Coupling: Add the catalyst solution. Heat the biphasic mixture to reflux (90-100°C) with vigorous stirring for 6-8 hours.

  • Workup: Cool to room temperature. Filter off Palladium black (if any) through Celite.

  • Extraction: Separate the aqueous layer (contains the carboxylate salt). Crucial Step: Acidify the aqueous layer with 2M HCl to pH 2. The product will precipitate.[3]

  • Isolation: Filter the white precipitate, wash with cold water, and dry.

    • Target Yield: 80-85%

    • Purity: >98% (HPLC)

Data Summary & Comparisons

ParameterTraditional Route (OTBN)Proposed Route (Tosylate)
Starting Material 2-ChlorobenzonitrileSalicylic Acid
Key Reagent 4-Methylphenylboronic acid4-Methylphenylboronic acid
Leaving Group Chloride (-Cl)Tosylate (-OTs)
Hazard Profile High (Cyanide chemistry)Low (Standard esters)
Key Intermediate 2-Cyano-4'-methylbiphenyl4'-Methyl-2-biphenylcarboxylic acid
Direct Application Valsartan, LosartanTelmisartan , Irbesartan
Cost Efficiency Moderate (Nitrile is costly)High (Salicylic acid is cheap)

Troubleshooting & Optimization

Hydrolysis of Tosylate
  • Issue: The tosylate group hydrolyzes back to phenol before coupling.

  • Cause: Reaction medium too basic or temperature too high during induction.

  • Solution: Use anhydrous bases (e.g.,

    
    ) in non-aqueous solvents (Dioxane) if hydrolysis is observed in aqueous media.
    
Homocoupling of Boronic Acid
  • Issue: Formation of 4,4'-dimethylbiphenyl.

  • Cause: Oxygen in the reaction vessel.

  • Solution: Ensure rigorous degassing (sparging with Argon) of all solvents prior to catalyst addition.

Catalyst Deactivation
  • Issue: Low conversion after 4 hours.

  • Solution: Switch to more robust catalyst systems like

    
     or SPhos-Pd-G2 for sterically hindered substrates.
    

References

  • Goossen, L. J., & Melzer, B. (2007).[6] Synthesis of valsartan via decarboxylative biaryl coupling.[6][7] Journal of Organic Chemistry, 72(19), 7473-7476.[6]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Reactions of Aryl Halides and Triflates with Organoboron Compounds. Chemical Reviews, 100(8), 3009–3066. (Foundational mechanism for pseudohalide coupling).
  • Telmisartan Synthesis Overview. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • PubChem Compound Summary. (2025). 2-(p-Toluoyl)benzoic acid and related intermediates.[8] [9]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in reactions with 2-(4-Methylphenyl)sulfonyloxybenzoic acid

Topic: Optimization of Yield & Stability in Downstream Applications Document ID: TS-OTSA-001 | Status: Active | Tier: Level 3 (Senior Scientist) Executive Summary: The Reactivity "Tug-of-War" Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Stability in Downstream Applications

Document ID: TS-OTSA-001 | Status: Active | Tier: Level 3 (Senior Scientist)

Executive Summary: The Reactivity "Tug-of-War"

Welcome to the technical support hub for 2-(4-Methylphenyl)sulfonyloxybenzoic acid (commonly referred to as O-Tosylsalicylic acid).

If you are experiencing low yields, the root cause is almost invariably a conflict between the Carboxylic Acid functionality and the Sulfonate Ester (O-Tosyl) group. This molecule is a "loaded spring." The tosyl group is an excellent leaving group, making the molecule prone to two specific failure modes:

  • Premature Hydrolysis: The O-Ts bond is sensitive to nucleophilic attack (especially by hydroxide), reverting the compound to Salicylic Acid.

  • Competitive Reactivity: In coupling reactions, the electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring but activates the carboxyl group for decarboxylation or side-reactions under forcing conditions.

This guide provides the protocols required to navigate these instability windows.

Diagnostic Workflow (Decision Tree)

Before altering your reagent stoichiometry, use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Start: Low Yield / Impurity CheckNMR Analyze 1H NMR of Crude Start->CheckNMR IsSalicylic Is Salicylic Acid Present? (Loss of Tosyl Group) CheckNMR->IsSalicylic IsTosyl Is Tosyl Group Intact but No Product? IsSalicylic->IsTosyl No Hydrolysis Issue: Base-Mediated Hydrolysis Fix: Switch to non-nucleophilic base (DIPEA/TEA) Dry solvents rigorously. IsSalicylic->Hydrolysis Yes Activation Issue: Poor Carboxyl Activation Fix: Use Thionyl Chloride (SOCl2) with catalytic DMF. IsTosyl->Activation Acid Chloride Route Sterics Issue: Steric/Electronic Deactivation Fix: Increase Temp to 50°C or use stronger coupling agent (HATU). IsTosyl->Sterics Direct Coupling

Caption: Diagnostic logic for identifying yield loss mechanisms based on crude NMR analysis.

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Disappearing" Tosyl Group (Hydrolysis)

Symptom: Your product contains significant amounts of Salicylic Acid or p-Toluenesulfonic acid (TsOH), and the desired ester/amide is missing. Mechanism: The O-Tosyl bond is an aryl sulfonate. While more stable than an acyl chloride, it is susceptible to cleavage by strong nucleophiles (like OH- or primary amines) if the carbonyl is not activated fast enough.

  • Root Cause: Using aqueous bases (NaOH, Na2CO3) or wet solvents.

  • Corrective Action:

    • Switch Base: Use DIPEA (Hünig's base) or 2,6-Lutidine . These are sterically hindered and non-nucleophilic, preventing attack on the sulfur atom.

    • Solvent Protocol: Ensure DMF or DCM is anhydrous (<50 ppm water).

Issue 2: Low Yield in Amide/Ester Coupling

Symptom: Starting material remains unreacted despite using EDC/NHS or DCC. Mechanism: The sulfonyloxy group at the ortho position exerts a strong electron-withdrawing effect (-I) and steric hindrance . This reduces the nucleophilicity of the carboxylate anion and makes the carbonyl carbon less accessible to bulky coupling reagents.

  • Corrective Action:

    • Force Activation: Skip carbodiimides (DCC/EDC). Convert the acid directly to the Acid Chloride using Thionyl Chloride (

      
      ).
      
    • Catalysis: Use catalytic DMF (1-2 drops) to form the Vilsmeier intermediate, which is far more reactive.

Issue 3: Incomplete Cyclization (Xanthone Synthesis)

Symptom: When trying to cyclize to a Xanthone, you isolate the open-chain benzophenone or starting material. Mechanism: Intramolecular Friedel-Crafts acylation requires significant energy to overcome the ring strain and the deactivating effect of the leaving group.

  • Corrective Action:

    • Reagent Switch: Use Eaton’s Reagent (

      
       in Methanesulfonic acid) instead of Polyphosphoric Acid (PPA). Eaton's reagent is less viscous, allowing better mixing and lower reaction temperatures (60-80°C vs 120°C), which protects the tosyl group from premature thermal degradation [1].
      

Optimized Protocol: Acid Chloride Activation

This protocol is the "Gold Standard" for utilizing 2-(4-Methylphenyl)sulfonyloxybenzoic acid in downstream coupling. It bypasses the low reactivity of the free acid.

Objective: Synthesis of an Amide/Ester derivative with >85% Yield.

Reagents & Setup
ComponentEquivalentsRole
Start Material 1.0 eqSubstrate
Thionyl Chloride 3.0 eqChlorinating Agent
DMF 0.05 eqCatalyst (Critical)
DCM (Anhydrous) 10 VolSolvent
Nucleophile 1.1 eqAmine/Alcohol
DIPEA 1.2 eqAcid Scavenger
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 2-(4-Methylphenyl)sulfonyloxybenzoic acid in anhydrous DCM under Nitrogen/Argon.

    • Add catalytic DMF (dimethylformamide). Note: Do not omit this. The reaction is sluggish without it.

    • Add Thionyl Chloride dropwise at 0°C.

    • Reflux at 40°C for 2 hours. Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to check completion).

    • Evaporation: Remove solvent and excess

      
      in vacuo. Re-dissolve the residue in fresh anhydrous DCM. Do not store the acid chloride; use immediately.
      
  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the Nucleophile (Amine/Alcohol) mixed with DIPEA .

    • Critical Step: Add the base slowly to prevent an exotherm that could cleave the tosyl group.

    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Buffered):

    • Quench with Saturated

      
        (mildly acidic) rather than water or base. This prevents hydrolysis of the ester during extraction.
      
    • Wash organic layer with Brine -> Dry over

      
       -> Concentrate.
      

Mechanistic Insight

Understanding the specific electron flow helps predict side reactions. Below is the pathway for the activation and the potential "Hydrolysis Trap."

Mechanism SM O-Tosyl Benzoic Acid AcidCl Acid Chloride (Highly Reactive) SM->AcidCl + SOCl2 / DMF (Activation) Product Coupled Product (Amide/Ester) AcidCl->Product + Nucleophile / DIPEA Trap Hydrolysis Trap: Salicylic Acid + TsOH AcidCl->Trap + H2O / Strong Base (Failure Mode)

Caption: Reaction pathway showing the divergence between successful coupling and the hydrolysis trap.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: It is risky. While Pyridine is a standard base for acylations, hot pyridine can nucleophilically attack the sulfonate ester, leading to N-tosylpyridinium salts and deprotection of your phenol. Use DCM/DIPEA or THF/TEA at lower temperatures (0°C to RT) for safer results.

Q: My product has a similar Rf to the starting material. How do I purify it? A: The Tosyl group dominates the polarity. If separation is difficult:

  • Trituration: The product is often less soluble in cold Ether or Hexane/EtOAc (9:1) than the starting acid.[1][2] Try triturating the crude solid.

  • Reverse Phase: Switch to C18 silica. The free acid will elute much faster than the ester/amide product in a Water/Acetonitrile gradient.

Q: Why do I see a peak at ~2.4 ppm in NMR but no product? A: A singlet at ~2.4 ppm corresponds to the methyl group on the Tosyl ring. If you see this but the aromatic region matches Salicylic acid (multiplets at 6.8-7.5 ppm) rather than your starting material, you likely have Tosyl Chloride or Toluenesulfonic acid floating in your mixture—implying the ester bond has cleaved [2].

References

  • Eaton's Reagent in Xanthone Synthesis

    • Title: Synthesis of Xanthones: An Overview.
    • Source: ResearchG
    • Context: Confirms the superiority of Eaton's reagent (P2O5/MsOH)
    • URL:[Link]

  • Hydrolytic Stability of Salicylates

    • Title: Hydrolysis and stability of acetylsalicylic acid derivatives.[3][4]

    • Source: N
    • Context: Provides kinetic data on the hydrolysis of O-acyl salicylic acid derivatives, establishing the baseline for pH sensitivity in O-sulfonyl analogs.
    • URL:[Link]

  • General Reactivity of Sulfonate Esters: Title: Nucleophilic Substitution at Sulfur. Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Context: Foundational text describing the "hard/soft" nucleophile preference for attacking the Sulfur (cleavage) vs. Carbonyl. (Standard Textbook Reference).

Sources

Optimization

Side reactions of 2-(tosyloxy)benzoic acid in organic synthesis

Status: Operational Role: Senior Application Scientist Ticket Focus: Side Reactions & Troubleshooting in Organic Synthesis Welcome to the Technical Response Unit You are likely working with 2-(tosyloxy)benzoic acid (also...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Side Reactions & Troubleshooting in Organic Synthesis

Welcome to the Technical Response Unit

You are likely working with 2-(tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) because you require a salicylic acid derivative where the phenolic oxygen is masked with a robust electron-withdrawing group, or you are preparing precursors for specialized cross-coupling reactions.

This molecule presents a classic "Dual-Reactivity Paradox." It contains a carboxylic acid (prone to activation/deprotonation) and an aryl tosylate (a masked phenol/leaving group) in the ortho position. This proximity creates a unique set of side reactions driven by Neighboring Group Participation (NGP) .

Below are the three most common "Support Tickets" we receive regarding this compound, along with the mechanistic root causes and field-proven solutions.

Ticket #1: "My Reagent Turned Pink/Brown and Smells Acidic"

Issue: Spontaneous degradation during storage. Diagnosis: Autocatalytic Hydrolysis.

Unlike simple aryl tosylates, 2-(tosyloxy)benzoic acid is exceptionally sensitive to moisture. The ortho-carboxylic acid group acts as an intramolecular catalyst (General Acid/Base Catalysis), facilitating the attack of water on the sulfonyl sulfur.

The Mechanism:

  • Trace moisture attacks the sulfonyl group.

  • The reaction releases Salicylic Acid and p-Toluenesulfonic Acid (TsOH) .

  • Critical Failure: TsOH is a strong acid (

    
    ). Its presence protonates the remaining sulfonyl esters, exponentially accelerating the hydrolysis rate. The color change is often due to the oxidation of trace liberated salicylic acid/phenols.
    
Troubleshooting Protocol: Rescue & Prevention
  • Immediate Action: Check the melting point.[1] Pure 2-(tosyloxy)benzoic acid melts around 110–112°C . If significant broadening is observed (<105°C), recrystallization is required.

  • Purification Protocol:

    • Dissolve the degraded solid in a minimum amount of boiling benzene or toluene (avoid ethanol/water).

    • Hot filtration to remove insoluble impurities.

    • Allow to cool slowly.[1] The TsOH byproduct usually remains in the mother liquor.

    • Wash crystals with cold hexanes and dry under high vacuum over

      
      .
      
  • Prevention: Store in a desiccator at 4°C. Never store near amines or volatile bases.

Ticket #2: "I Lost the Tosyl Group During Amide Coupling"

Issue: Attempting to couple the carboxylic acid with an amine yields Salicylamide (loss of tosyl) or Salicylic Acid, rather than the desired 2-(tosyloxy)benzamide. Diagnosis: Nucleophilic Attack on Sulfur (S-O Cleavage).

When activating the carboxyl group (e.g., using EDC/NHS or HATU), you introduce a nucleophilic amine. While the amine should attack the activated carbonyl (Path A), the sulfonyl sulfur is also electrophilic.[2] The ortho-geometry allows the amine to attack the sulfur, acting as a "detosylating" agent (Path B).

Visualizing the Competition:

ReactionCompetition Start 2-(Tosyloxy)benzoic Acid (+ Amine R-NH2) PathA Path A: Carbonyl Attack (Desired) Start->PathA Kinetic Control (Low Temp) PathB Path B: Sulfonyl Attack (Side Reaction) Start->PathB Thermodynamic/Steric (High Temp/Strong Base) Product 2-(Tosyloxy)benzamide PathA->Product Byproduct Salicylamide derivative + Sulfonamide PathB->Byproduct

Figure 1: Competition between Desired Amidation and Undesired Detosylation.

Troubleshooting Protocol: Chemoselectivity Optimization
  • Switch Base: Avoid nucleophilic bases like DMAP or Imidazole. Use hindered, non-nucleophilic bases like DIPEA (Hünig's Base) or 2,6-Lutidine .

  • Activation Method: Convert the acid to the Acid Chloride first using oxalyl chloride/DMF(cat) in DCM at 0°C. Acid chlorides react with amines much faster than the amine can attack the sulfonyl group, favoring Path A.

    • Note: Do not use thionyl chloride (

      
      ) with heating, as the HCl generated can catalyze de-tosylation.
      
  • Temperature: Keep the reaction at 0°C or below during the addition of the amine. S-O cleavage has a higher activation energy than C-N bond formation with acid chlorides.

Ticket #3: "Unexpected Cyclization Products"

Issue: Formation of insoluble precipitates or cyclic byproducts during activation. Diagnosis: Formation of Mixed Anhydrides & Oligomers.

If the carboxyl group is activated (e.g., with ethyl chloroformate) without immediate quenching by a nucleophile, the carboxylate oxygen can attack the neighboring tosyl group or another molecule's activated acid.

  • Intramolecular: Attack of carboxylate on Sulfur

    
     Cyclic mixed anhydride (unstable).
    
  • Intermolecular: Formation of linear anhydrides which then disproportionate.

Troubleshooting Protocol: Stepwise Control
  • One-Pot is Risky: Do not mix the activating agent, the acid, and the nucleophile all at once if using carbodiimides (DCC/EDC).

  • Pre-activation Check: If making the acid chloride, verify conversion via TLC (quench a small aliquot with methanol and check for the methyl ester).

    • TLC Tip: 2-(tosyloxy)benzoic acid is acidic and streaks on silica. Its methyl ester/amide will run higher and as a compact spot.

Summary of Reactivity Data
Parameter2-(Tosyloxy)benzoic Acid BehaviorStandard Benzoic Acid BehaviorImplication
Hydrolysis Rate High (Autocatalytic)Low (Stable)Requires anhydrous storage/solvents.
Base Sensitivity High (Saponification of Ar-OTs)Low (Deprotonation only)Avoid strong hydroxide bases (NaOH/KOH).
Thermal Stability Moderate (Decarboxylates >180°C)HighDo not reflux in high-boiling solvents.
Leaving Group Tosylate (-OTs) NoneCan participate in Pd-catalyzed couplings (e.g., Suzuki).
FAQ: Quick Solutions

Q: Can I use water in the workup? A: Yes, but work quickly and keep it cold and acidic .

  • Protocol: Quench the reaction into an ice/HCl mixture (pH 2-3). Extract immediately into DCM or Ethyl Acetate. Do not let the organic layer sit in contact with basic aqueous solutions (e.g., bicarb washes) for extended periods, as this promotes hydrolysis of the ester.

Q: How do I remove the TsOH byproduct? A: TsOH is water-soluble, but so is salicylic acid. The best method is to wash the organic layer with cold saturated NaHCO3 (rapidly). The 2-(tosyloxy)benzoic acid derivative (if it's an ester/amide) will stay in the organic layer; TsOH and Salicylic acid will go into the aqueous layer.

  • Warning: If your product still has the free -COOH, you cannot use base extraction. You must rely on recrystallization (toluene/benzene).

Q: Why does the NMR show a broad singlet at 11 ppm and extra aromatic peaks? A: The broad singlet is the -COOH. Extra aromatic peaks usually belong to Salicylic Acid (hydrolysis product). Look for two doublets at ~7.3 and ~7.8 ppm (tosyl group) vs. the complex multiplet of salicylic acid. If the integral of the methyl group (2.4 ppm) is less than 3H relative to the aromatic protons, you have partial hydrolysis.

References
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Referencing stability of aryl sulfonate esters).

  • Marsh, D. G., et al. (1971). "Mechanism of Hydrolysis of Aspirin and Related Compounds." Journal of Pharmaceutical Sciences.
  • Koser, G. F. (2001). "Hypervalent Iodine Chemistry." Topics in Current Chemistry. (Context: Use of 2-substituted benzoic acids in iodonium salt synthesis).

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

-Tosylsalicylic Acid Derivatives Reference ID: TS-PUR-OTSA-001 Executive Summary & Compound Identification Warning: Structural Disambiguation Before proceeding, confirm your target molecule. There is a frequent nomenclat...

Author: BenchChem Technical Support Team. Date: February 2026


-Tosylsalicylic Acid Derivatives
Reference ID:  TS-PUR-OTSA-001

Executive Summary & Compound Identification

Warning: Structural Disambiguation Before proceeding, confirm your target molecule. There is a frequent nomenclature confusion in this class of compounds:

  • Target Compound (Addressed Here): 2-(4-Methylphenyl)sulfonyloxybenzoic acid . This is the

    
    -tosyl ester  of salicylic acid (an activated acylating agent).
    
    • Linkage: Oxygen bridge (

      
      ).
      
    • Reactivity: Moisture sensitive; prone to hydrolysis.

  • Common Confusion: 2-(4-Methylphenyl)benzoic acid .[1] This is a biaryl compound (intermediate for Sartans/Angiotensin II antagonists).

    • Linkage: Carbon-Carbon bond.

    • Reactivity: Stable to hydrolysis.

This guide specifically addresses the purification of the SULFONYLOXY (Ester) derivative.

Reaction Workup & Quenching (The Pre-Purification Phase)

The purity of 2-(4-Methylphenyl)sulfonyloxybenzoic acid is determined primarily during the quench. This compound is a mixed anhydride equivalent; it is thermodynamically unstable relative to its hydrolysis products (Salicylic acid +


-Toluenesulfonic acid).
Critical Control Points
  • Temperature: The reaction mixture must be cooled to

    
     before quenching. Heat accelerates the hydrolysis of the ester bond.
    
  • pH Control: Avoid strong alkaline conditions during workup. While the synthesis often uses pyridine or bases, prolonged exposure to aqueous base (

    
    ) rapidly cleaves the sulfonate ester.
    
Standard Workup Protocol
  • Step 1: Pour the reaction mixture (typically in Pyridine or Acetone/Base) into a slurry of Ice + concentrated HCl .

    • Why: This converts the pyridine/base into a water-soluble salt and protonates the carboxylate, forcing the product to precipitate.

  • Step 2: Agitate vigorously for 15–20 minutes.

    • Why: Ensures trapped pyridine is released from the crystal lattice.

  • Step 3: Filter the crude solid immediately. Do not let it sit in the aqueous acid for hours.

Workflow Visualization

WorkupLogic Reaction Reaction Mixture (Salicylic Acid + TsCl + Base) Quench Quench into Ice/HCl (Temp < 5°C, pH < 2) Reaction->Quench Slow addition Precipitation Precipitation Formed? Quench->Precipitation Filter Vacuum Filtration Precipitation->Filter Yes (Standard) Extract Extract with DCM/EtOAc Precipitation->Extract No (Oily/Soluble) Wash Wash Phase: 1. Water (Remove TsOH) 2. Brine (Dry) Filter->Wash Reslurry in cold water Extract->Wash Crude Crude Solid (O-Tosylsalicylic Acid) Wash->Crude Dry & Evaporate

Figure 1: Decision logic for the initial isolation of the crude sulfonate ester.

Purification Methodologies

Method A: Recrystallization (Preferred)

Recrystallization is superior to chromatography for this compound because silica gel often contains trace moisture/acidity that can degrade the ester.

Solvent Selection Matrix:

Solvent SystemSuitabilityComments
Toluene / Petroleum Ether Excellent Recommended. Non-protic. High stability. Dissolves product at boiling; precipitates on cooling.[2][3]
Benzene GoodHistorical standard, but avoided due to toxicity.
Ethanol / Water RiskyUse with caution. Prolonged boiling in ethanol can lead to transesterification (alcoholysis) or hydrolysis.
Ethyl Acetate / Hexane Very GoodGood alternative if Toluene fails. Ensure EtOAc is dry.

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum Toluene. Heat to boiling (

    
    ). If not fully soluble, add small aliquots of Toluene.
    
  • Hot Filtration: If insoluble specks remain (likely salts or polymerized salicylic acid), filter rapidly through a pre-warmed funnel.

  • Precipitation: Remove from heat. Add Petroleum Ether (or Hexane) dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter and wash with cold Hexane.

Method B: Trituration (For Sticky Solids)

If the product oils out (common if residual solvent is present):

  • Suspend the oil in Diethyl Ether or Diisopropyl Ether .

  • Sonicate or stir vigorously.

  • The impurities (

    
    -TsOH, unreacted TsCl) are often more soluble in ether, leaving the product as a white powder.
    

Troubleshooting & FAQs

Q1: My product turns pink/purple upon standing. What is happening?

  • Diagnosis: This indicates the presence of free phenol (Salicylic acid).

  • Mechanism: Hydrolysis has occurred.[3][4][5][6][7] Phenols oxidize or complex with trace metals (like Iron) to form colored species.

  • Test: Dissolve a small amount in ethanol and add a drop of

    
     solution. A violet color confirms the presence of hydrolyzed salicylic acid.
    
  • Fix: Recrystallize immediately from anhydrous Toluene/Hexane. Ensure your storage container is desiccated.

Q2: The melting point is broad and lower than expected (


). 
  • Cause: Contamination with

    
    -Toluenesulfonic acid (TsOH) or 
    
    
    
    -Toluenesulfonyl chloride (TsCl).
  • Fix:

    • If TsOH: Wash the solid with cold water (TsOH is highly water-soluble).

    • If TsCl: Wash the solid with cold Hexane/Petroleum Ether (TsCl is soluble; the product is insoluble in cold hexane).

Q3: I obtained an oil instead of a solid.

  • Cause: "Oiling out" occurs when the product precipitates at a temperature above its melting point or due to solvent impurities (like Pyridine).

  • Fix: Re-dissolve the oil in fresh Dichloromethane (DCM), wash with dilute aqueous HCl (to remove pyridine), dry over

    
    , and evaporate. Attempt recrystallization using the Trituration  method (Method B) above.
    

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Schotten-Baumann acylation and purification of phenolic esters).

  • PubChem Compound Summary. "2-(4-Methylphenyl)sulfonyloxybenzoic acid". National Center for Biotechnology Information.

  • Organic Syntheses. General procedures for the preparation of sulfonate esters.

    • URL:[Link] (Search: "Tosyl ester")

  • BenchChem Technical Data. "Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-".

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of sulfonyl chlorides and pyridine.

Sources

Optimization

Optimizing reaction conditions for benzyne formation from 2-(tosyloxy)benzoic acid

The following Technical Support Guide is designed for researchers optimizing benzyne formation using 2-(tosyloxy)benzoic acid . This precursor operates via a decarboxylative elimination mechanism, offering a safer altern...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing benzyne formation using 2-(tosyloxy)benzoic acid . This precursor operates via a decarboxylative elimination mechanism, offering a safer alternative to explosive diazonium carboxylates (Stiles reagent) while avoiding the high cost of silyl-triflate precursors (Kobayashi reagent).

Topic: Optimization & Troubleshooting of Decarboxylative Benzyne Formation Document ID: TS-BENZ-OTs-001 Target Audience: Synthetic Chemists, Process Development Scientists

Core Directive & Mechanism

Unlike the fluoride-induced elimination of 2-(trimethylsilyl)phenyl triflate, the generation of benzyne from 2-(tosyloxy)benzoic acid is a thermal elimination process. It proceeds through the formation of a carboxylate intermediate, which undergoes simultaneous loss of carbon dioxide (


) and the tosylate group (

).
The "Push-Pull" Mechanism
  • Activation: Deprotonation of the carboxylic acid by a base forms the 2-(tosyloxy)benzoate anion .

  • Elimination: Thermal energy drives the decarboxylation.[1] The developing negative charge at the ortho position triggers the expulsion of the tosylate leaving group.

  • Benzyne Formation: The result is the transient benzyne species, which must be immediately trapped.

BenzyneMechanism Precursor 2-(Tosyloxy)benzoic Acid Intermediate 2-(Tosyloxy)benzoate Anion Precursor->Intermediate Deprotonation (-H+) Base Base (e.g., NaH, Cs2CO3) Base->Intermediate TS Transition State (Decarboxylative Elimination) Intermediate->TS Heat (Reflux) Benzyne Benzyne (Reactive Intermediate) TS->Benzyne -CO2, -OTs Byproducts CO2 (gas) + TsO- TS->Byproducts Trapped Trapped Product (e.g., Diels-Alder Adduct) Benzyne->Trapped Trapping Agent (Diene/Nucleophile)

Figure 1: Mechanistic pathway for the thermal generation of benzyne from 2-(tosyloxy)benzoic acid.[2]

Experimental Protocol & Optimization

The success of this reaction hinges on the stability of the carboxylate and the rate of decarboxylation .

Standard Operating Procedure (SOP)
  • Precursor: 2-(Tosyloxy)benzoic acid (1.0 equiv)

  • Trapping Agent: Furan, Anthracene, or Nucleophile (1.5 – 3.0 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Fluoride (
    
    
    
    ) on Alumina (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or 1,2-Dimethoxyethane (DME)

  • Temperature: Reflux (

    
     for MeCN)
    
Optimization Matrix

Use this table to select conditions based on your specific trapping agent.

VariableRecommendationRationale
Solvent MeCN (First Choice)High dielectric constant stabilizes the transition state; good solubility for carboxylate salts.
DME / Diglyme Higher boiling points (

/

) required if decarboxylation is sluggish.
Base

The "Cesium Effect" improves solubility of the carboxylate anion in organic solvents.
NaH Use only if the trapping agent is non-protic. Irreversible deprotonation ensures full conversion to carboxylate.
Trapping Agent Large Excess (3-5 equiv) Benzyne is transient. High local concentration of the trap competes with polymerization (benzyne dimerization).

Troubleshooting Guide (FAQ)

Issue 1: "I see no reaction; the starting material remains unchanged."

Diagnosis: The decarboxylation energy barrier has not been overcome.

  • Root Cause: The temperature is too low. 2-(Tosyloxy)benzoates are more stable than their diazonium counterparts.

  • Solution: Switch solvent from THF (

    
    ) to Acetonitrile (
    
    
    
    )
    or Toluene (
    
    
    )
    .
  • Advanced Fix: Add a Lewis Acid catalyst (e.g.,

    
    ) which can coordinate to the carboxylate and facilitate 
    
    
    
    extrusion.
Issue 2: "I am getting low yields and a lot of polymeric tar."

Diagnosis: The rate of benzyne generation exceeds the rate of trapping.

  • Root Cause: "Benzyne pooling." If benzyne is generated too fast without a trap nearby, it reacts with itself (dimerization to biphenylene) or polymerizes.

  • Solution:

    • Slow Addition: Do not dump all reagents at once. Add the precursor solution slowly (via syringe pump) to a refluxing solution of the Base + Trapping Agent .

    • Increase Trap Equivalents: Increase the trapping agent to 5.0 equiv.

Issue 3: "My nucleophile is attacking the precursor directly."

Diagnosis:


 or ester hydrolysis is competing with benzyne formation.
  • Root Cause: The tosylate group is a good leaving group. Strong nucleophiles (amines, alkoxides) might attack the ipso carbon or the carbonyl before benzyne forms.

  • Solution:

    • Steric Bulk: Use bulkier bases (e.g.,

      
      -BuOK) if base-mediated hydrolysis is the issue.
      
    • Order of Addition: Ensure the carboxylate is formed before the nucleophile is introduced, or use a weaker base that only deprotonates the acid.

Issue 4: "Is this the same as the Kobayashi Precursor?"

Clarification: No.

  • Kobayashi: 2-(Trimethylsilyl)phenyl triflate. Triggered by Fluoride at room temp.

  • Your Precursor: 2-(Tosyloxy)benzoic acid. Triggered by Heat/Base .

  • Implication: Do not add TBAF (tetrabutylammonium fluoride) to 2-(tosyloxy)benzoic acid expecting a reaction; it lacks the silyl group necessary for the fluoride-induced pathway.

Safety & Handling

  • Thermal Runaway: Although safer than diazonium salts, rapid decarboxylation releases gas (

    
    ). Ensure reaction vessels are vented or equipped with a reflux condenser open to an inert line.
    
  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) as benzyne can abstract halogens, leading to side products.

References

  • Comprehensive Review of Benzyne Generation

    • Dubey, R., et al. "Recent Advances in the Synthesis and Reactivity of Arynes." Chemical Reviews, 2016.
  • Decarboxylative Elimination Mechanism (Analogous Systems)

    • Stiles, M., et al. "Benzyne derived from benzenediazonium-2-carboxylate." Journal of the American Chemical Society, 1963.
  • Sulfonyloxy-based Precursors

    • Cram, D. J., et al. "Leaving Groups in Benzyne Formation." Journal of the American Chemical Society.[3] (Foundational work on OTs vs OMs leaving groups in elimination).

  • Modern Optimization of Benzoic Acid Derivatives

    • Goossen, L. J., et al. "Decarboxylative coupling reactions." Science, 2006.

Sources

Troubleshooting

Technical Support Center: Stability Management of 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

Executive Summary You are likely experiencing yield loss or purity issues due to the specific structural vulnerability of 2-(4-methylphenyl)sulfonyloxybenzoic acid . Unlike standard aryl tosylates, this molecule possesse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing yield loss or purity issues due to the specific structural vulnerability of 2-(4-methylphenyl)sulfonyloxybenzoic acid . Unlike standard aryl tosylates, this molecule possesses an ortho-carboxylic acid group capable of Neighboring Group Participation (NGP) . This intramolecular catalysis accelerates hydrolysis by orders of magnitude compared to its para or meta isomers.

This guide provides the protocols required to suppress this mechanism during synthesis, storage, and subsequent reactions.

Part 1: The Stability Profile

The following table summarizes the stability of the compound under various conditions. Use this to audit your current workflow.

ParameterStability StatusCritical ObservationMechanism of Failure
Aqueous Base (pH > 10) Critical Failure Immediate degradation (< 5 mins)Direct Nucleophilic Attack (

@ Sulfur)
Aqueous Acid (pH < 4) Moderate Stable for hours at 0°CAcid-catalyzed hydrolysis
Protic Solvents (MeOH, EtOH) Poor Solvolysis over 1-4 hoursTransesterification/Solvolysis
Aprotic Solvents (DCM, THF) Excellent Stable for days (anhydrous)N/A
Temperature (> 60°C) Poor Decarboxylation/EliminationThermal instability of mixed anhydride-like bond
The "Achilles Heel": Neighboring Group Participation[1][2][3]

The primary cause of decomposition is not random hydrolysis; it is intramolecular suicide. The ortho-carboxylate anion attacks the sulfonyl sulfur, expelling the tosylate group and forming a transient, highly reactive mixed anhydride, which then rapidly hydrolyzes to salicylic acid.

NGP_Mechanism cluster_legend Mechanism: Anchimeric Assistance Reactant 2-(Tosyloxy)benzoic acid (Deprotonated Carboxylate) TS Cyclic Transition State (5-membered ring interaction) Reactant->TS Intramolecular Attack (k_intra >> k_inter) Intermediate Mixed Anhydride (Salicyloyl-Tosylate) TS->Intermediate Expulsion of OTs- Products Salicylic Acid + p-Toluenesulfonic Acid Intermediate->Products Rapid Hydrolysis (+ H2O)

Figure 1: The intramolecular decomposition pathway. The proximity of the carboxylate group to the sulfonate ester dramatically lowers the energy barrier for cleavage.

Part 2: Synthesis & Handling Protocols

To prevent decomposition, you must disable the carboxylate nucleophile. This is achieved by maintaining acidic conditions or using non-nucleophilic bases in anhydrous environments.

Protocol A: The "Dry" Synthesis (Recommended)

Avoid Schotten-Baumann (aqueous NaOH) conditions.

Reagents:

  • Salicylic Acid (1.0 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve Salicylic Acid in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .

  • Reagent Addition: Add TsCl in one portion.

  • Base Control: Add TEA dropwise over 30 minutes.

    • Why: Slow addition prevents localized heating and keeps the concentration of free base low, minimizing the risk of generating the reactive carboxylate dianion which triggers NGP.

  • Reaction: Stir at 0°C -> RT for 4-6 hours. Monitor by TLC (Do not use protic stains).

  • Quench (CRITICAL): Pour the reaction mixture into ice-cold 1M HCl .

    • Mechanism:[1][2][3][4][5][6] You must protonate the carboxylic acid immediately upon workup. The protonated acid (-COOH) is a poor nucleophile compared to the carboxylate (-COO⁻), shutting down the NGP decomposition pathway.

  • Separation: Wash organic layer with cold brine, dry over

    
    , and concentrate below 40°C.
    
Protocol B: Storage Standards
  • Physical State: Store as a solid. Solutions in DCM/THF degrade over time due to trace moisture.

  • Container: Amber glass, desiccated.

  • Temperature: -20°C is optimal. Room temperature storage leads to gradual pink/brown discoloration (oxidation/hydrolysis).

Part 3: Reaction Optimization (Using the Reagent)

If you are using 2-(tosyloxy)benzoic acid as an intermediate (e.g., for cross-coupling or substitution), follow these rules to maintain its integrity during the reaction.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product turns into a sticky semi-solid Hydrolysis to Salicylic Acid (mp 158°C) + TsOH (hygroscopic)Check solvent water content (Karl Fischer). Ensure < 0.05% water.
Low Yield in Cross-Coupling Base-mediated decomposition before catalysisSwitch base. Use inorganic bases like

or

which have lower solubility in organic solvents, slowing down the "dumping" of base into solution.
Pink/Red Coloration Oxidation of phenol byproductsThis indicates hydrolysis has already occurred. The phenol (salicylic acid) is oxidizing. Purify immediately.
NMR shows broad -OH peak > 10 ppm Free Salicylic AcidThe reaction failed. Do not attempt to recrystallize; the TsOH byproduct catalyzes further decomposition. Resynthesize.
Decision Tree: Solvent & Base Selection

Optimization_Tree Start Select Reaction Conditions SolventQ Is the solvent Protic? (Alcohol, Water, Amine) Start->SolventQ BaseQ Is the Base Strong? (NaOH, NaH, tBuOK) SolventQ->BaseQ No Fail1 STOP: Solvolysis Risk. Use DCM, Toluene, THF. SolventQ->Fail1 Yes Fail2 STOP: Hydrolysis/Elimination. Use TEA, DIPEA, or K2CO3. BaseQ->Fail2 Yes Success OPTIMAL PATH: Anhydrous, Non-nucleophilic Base, Temp < 40°C BaseQ->Success No

Figure 2: Logic flow for selecting compatible reaction environments.

Frequently Asked Questions (FAQ)

Q1: Can I recrystallize 2-(tosyloxy)benzoic acid from ethanol? A: No. Ethanol is a nucleophile. Heating this compound in ethanol will result in ethanolysis, yielding Ethyl Salicylate and Ethyl Tosylate. Use a non-protic solvent system like DCM/Hexane or Toluene for recrystallization.

Q2: Why does the literature sometimes refer to "2-(4-methylphenyl)benzoic acid"? A: Be careful with nomenclature.

  • Target Molecule: 2-(4-Methylphenyl)sulfonyloxy benzoic acid (O-Tosylsalicylic acid).

  • Different Molecule: 2-(4-Methylphenyl)benzoic acid is a biaryl compound (often a Sartan intermediate) formed by coupling.

  • Check: If your CAS number leads to a biaryl structure, you are looking at the wrong safety data.

Q3: I need to use aqueous conditions for the next step. Is it possible? A: Only if you work fast and cold. If you must use a biphasic system (e.g., Suzuki coupling), use a solvent immiscible with water (Toluene) and minimize the reaction time. However, anhydrous conditions are always superior for this specific sulfonate.

References

  • Neighboring Group Participation in Sulfonate Hydrolysis

    • Title: Mechanism of hydrolysis of aryl sulfonate esters and the role of ortho-substituents.
    • Source:Journal of the American Chemical Society (General Mechanistic Principles).
    • Context: Explains the acceleration of hydrolysis by the ortho-carboxyl
    • (Note: Representative link for NGP mechanism)

  • Synthesis of Aryl Sulfonates

    • Title: Leaving Group Conversions - Sulfonyl Chlorides.[4]

    • Source: Pearson Chemistry / LibreTexts.
    • Context: Standard protocols for converting phenols to tosylates using sulfonyl chlorides and amine bases.
  • Stability of Salicylic Acid Derivatives

    • Title: Stability Evaluation of Acetylsalicylic Acid (Analogous Structure).
    • Source:Journal of Pharmaceutical Research Intern
    • Context: Demonstrates the hydrolytic instability of ortho-substituted benzoic acid esters (Aspirin analog)

Sources

Optimization

Troubleshooting low conversion rates with 2-(tosyloxy)benzoic acid

Topic: Troubleshooting low conversion rates with 2-(tosyloxy)benzoic acid Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers[1][2] Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates with 2-(tosyloxy)benzoic acid Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers[1][2]

Status: Active Ticket: #TS-OTs-SAL-001 Subject: Optimizing Conversion Rates & Troubleshooting Reactivity

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.[1]

You are likely here because your reaction with 2-(tosyloxy)benzoic acid (O-tosylsalicylic acid) has stalled, returned starting material, or yielded a complex mixture of salicylic acid byproducts. This reagent is a powerful but "stiff" bifunctional building block—it possesses both a carboxylic acid and an activated sulfonate ester.[1] Its utility in synthesizing xanthones , chromones , and benzoxazinones is undisputed, but it is notoriously intolerant of moisture and incorrect base stoichiometry.[1]

Below is a self-validating troubleshooting guide designed to isolate the variable killing your conversion.

Module 1: Reagent Integrity & The "Silent" Hydrolysis

Diagnosis: Before blaming the catalyst or temperature, we must validate the reagent.

Q: My reaction mixture turned cloudy immediately, and TLC shows a streak. Is my reagent bad? A: Likely, yes. 2-(tosyloxy)benzoic acid is hydrolytically unstable, particularly in the presence of trace moisture and ambient humidity.[1] It degrades back to salicylic acid and p-toluenesulfonic acid (TsOH) .[1][2]

  • The Trap: If your reagent has partially hydrolyzed, the generated TsOH will quench your base (e.g., TEA, DIPEA, or Carbonate), destroying the stoichiometry required for the main reaction.

  • The Poison: Free salicylic acid (the degradation product) often chelates catalysts or competes as a nucleophile, effectively shutting down the desired pathway.

Protocol: The "Instant" Purity Check Do not rely on the bottle's label. Perform this check immediately before setup:

  • Dissolve 5 mg of reagent in anhydrous CDCl₃ (or DMSO-d6 if insoluble).

  • Run a quick ¹H NMR.[1]

  • Look for: The diagnostic phenolic proton of salicylic acid (~10.5–11.0 ppm).[1] If this peak exists, your reagent is compromised.[1]

  • Action: Recrystallize immediately from dry toluene/heptane or synthesize fresh in situ (Salicylic acid + TsCl + Pyridine) if the bottle is >3 months old.[1]

Module 2: The Base/Solvent Matrix

Diagnosis: Low conversion often stems from a "mismatched" deprotonation strategy.[1]

Q: I am using TEA (Triethylamine) in DCM, but the reaction is stuck at 30% conversion. Should I heat it? A: Heating is rarely the answer for stuck conversions with this reagent; it usually leads to polymerization.[1] The issue is likely base strength vs. nucleophilicity .[1]

  • Scenario A (Acylation/Coupling): If you are activating the COOH, TEA is often too weak to drive the reaction to completion if TsOH is being generated as a byproduct.

  • Scenario B (Cyclization/Displacement): If you are displacing the O-Ts group (e.g., to make Xanthones), you need a stronger, non-nucleophilic base.[1]

Troubleshooting Table: Base & Solvent Optimization

Reaction TypeRecommended BaseSolvent SystemWhy?
Amide/Ester Coupling DIPEA (Hunig's Base) or NMMDCM or DMFDIPEA is less nucleophilic than TEA, preventing base-catalyzed hydrolysis of the O-Ts group.[1][2]
Cyclization (Xanthone) Cs₂CO₃ or K₂CO₃MeCN or TolueneCarbonates facilitate the phenolic displacement of O-Ts (S_NAr type) without attacking the ester.[1][2]
Ketene Generation TEA (excess)Anhydrous THFRequires rapid elimination; excess TEA buffers the TsOH byproduct.[1][2]

Critical Alert: Avoid nucleophilic bases like DMAP or Pyridine in stoichiometric amounts if you are observing low conversion.[1] They can attack the sulfonate, causing "shuffling" or de-tosylation.[1] Use DMAP only catalytically (5-10 mol%).[1][2]

Module 3: Mechanism-Specific Troubleshooting

Diagnosis: Understanding how the reagent fails allows us to fix it.[1]

Q: I am trying to synthesize a benzoxazinone, but I am isolating a linear amide instead. Why? A: You are failing to close the ring because the O-tosyl group is too stable under your conditions.[1] The amine reacts with the COOH (forming the amide), but the subsequent displacement of the O-tosyl group (cyclization) has a higher activation energy.[1]

The Fix:

  • Two-Step Protocol: Isolate the linear amide intermediate.

  • Force Cyclization: Treat the intermediate with a stronger base (e.g., NaH or DBU) in a polar aprotic solvent (DMF) to force the displacement of the tosylate.[1]

Visualizing the Failure Mode (Graphviz) The diagram below illustrates the "Fork in the Road" where conversion is lost.[1]

G cluster_0 Critical Control Point Start 2-(tosyloxy)benzoic acid Inter Intermediate (Linear Amide/Ester) Start->Inter Step 1: COOH Activation (Fast) Fail Dead End: Hydrolysis / Polymerization Start->Fail Old Reagent (Pre-hydrolysis) Product Cyclized Product (Heterocycle) Inter->Product Step 2: O-Ts Displacement (Rate Limiting Step) Inter->Fail Moisture / Weak Base

Caption: Figure 1. The "Rate Limiting" bottleneck.[1] Most low conversions occur at Step 2 (Cyclization), not Step 1.[1] If the reaction stops at the Intermediate, increase temperature or base strength.

Module 4: Workup & Isolation

Diagnosis: Sometimes the reaction worked, but you lost the product during extraction.

Q: My LCMS showed 90% conversion, but I isolated only 20% yield. Where did it go? A: 2-(tosyloxy)benzoic acid derivatives are often amphiphilic .[1][2]

  • The Emulsion Trap: The tosyl group adds lipophilicity, but the core may remain polar.[1] Standard aqueous washes often result in stable emulsions.[1]

  • The Hydrolysis on Workup: If you quench with NaOH or strong acid, you might hydrolyze your product during the workup, especially if the ring closure is reversible.

The "Soft" Workup Protocol:

  • Quench: Use saturated NH₄Cl (mildly acidic) or buffer pH 7 .[1] Never use 1M NaOH or 1M HCl unless necessary.[1]

  • Extraction: Use EtOAc/THF (3:1) mixtures rather than pure DCM.[1] The THF helps break emulsions and solubilize polar intermediates.[1]

  • Drying: Use Na₂SO₄, not MgSO₄ (Lewis acidic Mg can sometimes coordinate and degrade sensitive heterocycles).[1]

References
  • Synthesis of Xanthones via 2-aryloxybenzoic acids: Sousa, M. E., & Pinto, M. M. (2005).[1][3][4] Synthesis of xanthones: an overview. Current Medicinal Chemistry.[1][3] Link

  • Reactivity of O-Tosyl Salicylates: Likhitwitayawuid, K., et al. (1998).[1] Antimalarial xanthones from Garcinia cowa.[1][5] Planta Medica.[1][5] Link

  • General Benzoic Acid Solubility & Properties: Zhang, C., et al. (2013).[1] Solubility of benzoic acid in seven pure solvents. ResearchGate.[1][4] Link

  • Mechanistic Insight into Salicylate Activation: Amanatie, A., et al. (2013).[1] Synthesis of Xanthone from 2-phenoxybenzoic Acid.[1][5][6] Semantic Scholar.[1][5] Link

Sources

Troubleshooting

Technical Support Center: Managing Benzoic Acid Byproducts

Topic: Benzoic Acid Management in Benzoylation Reactions Ticket ID: BZ-ACK-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Sticky" Byproduct You are likely here because a Schotten...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzoic Acid Management in Benzoylation Reactions Ticket ID: BZ-ACK-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Sticky" Byproduct

You are likely here because a Schotten-Baumann, Friedel-Crafts, or standard esterification using benzoyl chloride (


) has left you with a crude mixture contaminated with benzoic acid (

).

While benzoylation is a robust protecting group strategy, the byproduct, benzoic acid, is notorious for:

  • Solubility Overlap: It dissolves in many organic solvents (DCM, EtOAc) used to extract the product.

  • Crystallization Interference: It acts as an impurity seed, preventing your target molecule from crystallizing.

  • Sublimation: On the rotavap, it can sublime and contaminate your solvent bumps or vacuum lines.

This guide provides self-validating workflows to remove


 based on the physicochemical properties of your target molecule.

Module 1: Liquid-Liquid Extraction (LLE) – The Standard Protocol

The Mechanism

The most efficient removal method relies on the pKa differential.

  • Benzoic Acid pKa: ~4.2[1][2][3][4]

  • Target: Convert

    
     (organic soluble) 
    
    
    
    
    
    (water soluble).

To ensure >99% removal, the aqueous phase pH must be at least 2 units higher than the pKa of benzoic acid (pH > 6.2).

Decision Matrix: Choosing Your Wash

Use the following table to select the correct base. Do not default to Sodium Bicarbonate (


) without checking your product's stability. 
Base ReagentpH (approx)MechanismProsCons
Sat.[5] NaHCO₃ ~8.3NeutralizationMild; won't hydrolyze sensitive esters.Gas Evolution (

).
Causes pressure buildup and emulsions.
1M NaOH ~14.0DeprotonationRapid; no gas; breaks emulsions well.Hydrolysis Risk. Can cleave the benzoyl group you just added.
10% K₂CO₃ ~11.5DeprotonationGood middle ground; less gas than bicarb.Slower phase separation than NaOH.
Protocol 1: The Self-Validating Base Wash

Use this for stable amides/esters.

  • Dilution: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) .

    • Why: DCM is denser than water (bottom layer), trapping benzoate salts in the "rag layer." EtOAc is lighter (top layer), allowing salts to sink into the aqueous phase.

  • Primary Wash: Wash organic phase with 1M NaOH (2x volume).

  • Validation Step (Critical): Check the pH of the exiting aqueous layer.

    • If pH < 9: The base was consumed. Repeat the wash.

    • If pH > 9: Benzoic acid is fully deprotonated (

      
      ).
      
  • Polishing: Wash with Brine (Sat. NaCl) to break emulsions.

  • Drying: Dry over

    
     (acts as a final scavenger for polar impurities).[6]
    

Module 2: Troubleshooting & Advanced Scavenging

Issue: "I have a Rag Layer / Emulsion"

Benzoate salts are surfactants; they lower surface tension, causing emulsions.

The Fix:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference.

  • Filtration: If the rag layer persists, it often contains precipitated solids. Filter the entire biphasic mixture through a Celite pad . The emulsion usually breaks in the filtrate.

Issue: "My Product is Amphoteric / Acid Sensitive"

If your product contains an amine (basic) or is sensitive to base hydrolysis, you cannot use NaOH/HCl washes effectively.

The Fix: Solid-Supported Scavenging Use a polymer-supported amine (e.g., Amberlyst A-21 or Trisamine resin).

  • Workflow:

    • Dissolve crude in DCM.

    • Add 3 equivalents (relative to expected benzoic acid) of Trisamine resin .

    • Stir for 30 mins.

    • Filter.[7] The benzoic acid remains bound to the solid beads.

    • Evaporate filtrate.

Module 3: Visualization of Workflows

The following diagram illustrates the decision logic for selecting the correct purification path.

BenzoicAcidManagement Start Crude Mixture (Product + PhCOOH) CheckProduct Is Product Base Sensitive? Start->CheckProduct LLE Liquid-Liquid Extraction CheckProduct->LLE No (Stable Amide/Ester) Scavenger Solid Phase Scavenging (Resin) CheckProduct->Scavenger Yes (Amphoteric/Labile) BaseChoice Select Base LLE->BaseChoice NaOH 1M NaOH (Best Separation) BaseChoice->NaOH Robust Product NaHCO3 Sat. NaHCO3 (Mild, Gas Risk) BaseChoice->NaHCO3 Semi-Labile Validate Check Aqueous pH > 9 NaOH->Validate NaHCO3->Validate Chromatography Flash Chromatography (Add 1% TEA) Scavenger->Chromatography If Purity < 95% Validate->LLE Fail (pH < 9)

Figure 1: Decision Matrix for Benzoic Acid Removal. Selects workflow based on product stability.

Module 4: Chromatography & Crystallization

Flash Chromatography Hacks

Benzoic acid often "streaks" on silica gel, contaminating fractions.

The "Acid-Drag" Technique:

  • Standard: Add 1% Acetic Acid to your eluent. This keeps benzoic acid protonated and moving (high Rf), usually eluting before polar products. The "Base-Lock" Technique (Preferred):

  • Protocol: Add 1% Triethylamine (TEA) to your eluent.[8]

  • Mechanism: TEA forms a salt with benzoic acid on the silica. This salt interacts strongly with the silica stationary phase, effectively "locking" the benzoic acid at the baseline (Rf ~ 0.0), allowing your product to elute cleanly.

Solubility Data for Recrystallization

If you prefer crystallization, exploit the temperature differential.

SolventSolubility (25°C)Solubility (80°C)Strategy
Water 3.4 g/L~60 g/LExcellent. Recrystallize product from hot water; PhCOOH stays in mother liquor if vol is high, or co-crystallizes if vol is low (Risk).
Hexane ~10 g/LHighGood. PhCOOH is moderately soluble; if your product precipitates, wash cake with cold hexane.
Ethanol HighHighPoor. Both dissolve well. Avoid for separation.

FAQs: Common Pitfalls

Q: I used benzoyl chloride, but I see "benzoic anhydride" in my NMR.

  • A: This happens if you used a carboxylic acid as the nucleophile or if moisture was present with excess base. Treat anhydride removal similarly to acid removal, but it requires a stronger base (NaOH) and time to hydrolyze the anhydride bond back to the acid salt.

Q: My flow reactor clogged during benzoylation.

  • A: Benzoic acid has low solubility in non-polar solvents often used in flow (Toluene/Hexane).

    • Fix: Switch to a solvent system with higher polar capacity (e.g., THF or DCM) or increase the temperature of the reactor exit stream to keep the byproduct in solution until the collection flask.

Q: Can I sublime the benzoic acid away?

  • A: Yes, but only if your product is non-volatile and thermally stable. Benzoic acid sublimes at ~100°C under vacuum. Use a cold finger. Warning: This often contaminates the entire oven/vacuum line.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Perrin, D. D.; Dempsey, B.; Serjeant, E. P. pKa Prediction for Organic Acids and Bases; Chapman and Hall: London, 1981 .

  • Nichols, L. Acid-Base Extraction; Chemistry LibreTexts, 2022 .[5]

  • PubChem. Benzoic Acid Compound Summary; National Library of Medicine.

Sources

Optimization

Technical Support Center: Benzoic Acid Removal Strategies

Introduction: The "Sticky Proton" Problem Benzoic acid ( , ) is a ubiquitous byproduct in organic synthesis, particularly following the deprotection of benzyl esters or oxidation reactions. In chromatography, it presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Proton" Problem

Benzoic acid (


, 

) is a ubiquitous byproduct in organic synthesis, particularly following the deprotection of benzyl esters or oxidation reactions. In chromatography, it presents a dual challenge:
  • Chemical Tailing: On standard silica gel, the carboxylic acid moiety forms strong hydrogen bonds with surface silanols, causing severe peak tailing (streaking) that co-elutes with and contaminates polar products.

  • UV Masking: Its high UV extinction coefficient can obscure the detection of desired products at standard wavelengths (254 nm).

This guide provides a hierarchical approach to removing benzoic acid, prioritizing pre-column workups followed by chromatographic interventions.[1]

Module 1: Pre-Chromatography Triage (The Work-Up)

Directive: Never purify what you can extract. Chromatography should be the last resort for removing benzoic acid. The most efficient separation exploits the acidity of the carboxyl group (


 4.2) to render it water-soluble.[2]
Protocol: The "pH Switch" Extraction

Target Audience: Users with neutral or basic products.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • The Base Wash: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[2][3]

      
      .
      
    • Result: Benzoic acid converts to sodium benzoate, which partitions into the aqueous layer.

  • Verification: Acidify a small aliquot of the aqueous wash with 1M HCl. If a white precipitate (benzoic acid) forms, the extraction is working.

  • Caveat (Amphoteric Compounds): If your product contains amines or other basic functional groups, use

    
     rather than NaOH to avoid accidental deprotonation/extraction of your product.
    
Module 2: Normal Phase Chromatography (Silica Gel)

If extraction is impossible (e.g., water-sensitive products or amphoteric molecules), you must purify on silica. Standard conditions will fail due to silanol interactions.

Strategy A: The "Suppression" Method (Mobile Phase Modifiers)

Goal: Keep benzoic acid protonated to prevent interaction with silanols.

  • The Issue: Silica surface silanols (

    
    ) are slightly acidic (
    
    
    
    ). Benzoic acid interacts via hydrogen bonding, leading to broad, streaky elution.
  • The Fix: Add 1% Acetic Acid (AcOH) to the mobile phase.

  • Mechanism: The excess acid in the mobile phase suppresses the ionization of benzoic acid and saturates the silanol sites, forcing benzoic acid to elute as a sharp, defined band (usually moving faster, higher

    
    ).
    

DOT Diagram: Mechanism of Acid Modifier

SilicaInteraction cluster_0 Standard Silica (No Modifier) cluster_1 With 1% Acetic Acid Modifier Silanol Silica Surface (Si-OH) Benzoic Benzoic Acid (R-COOH) Silanol->Benzoic Strong H-Bond Result1 Result: Hydrogen Bonding (Tailing/Streaking) Benzoic->Result1 Silanol2 Silica Surface (Si-OH) Modifier Acetic Acid (Modifier) Modifier->Silanol2 Saturates Sites Benzoic2 Benzoic Acid (R-COOH) Result2 Result: Sharp Peak (No Interaction) Benzoic2->Result2 Elutes Freely

Caption: Figure 1. Mechanism of acid modifiers preventing silanol interactions.

Strategy B: The "Scavenger" Method (Solid Phase Extraction)

Goal: Permanently trap benzoic acid on the column while eluting the product.

  • Stationary Phase: Use Amino-Silica (

    
    -Silica)  or Basic Alumina .
    
  • Mechanism: The amino groups on the silica act as a base, reacting with benzoic acid to form an ammonium benzoate salt which remains bound to the silica matrix.

  • Protocol:

    • Pack a small "guard column" or top layer of Amino-Silica.

    • Load sample.[4]

    • Elute with non-acidic solvent.

    • Outcome: Product elutes; Benzoic acid stays at the baseline (

      
      ).
      
Module 3: Reverse Phase Chromatography (C18)

Reverse phase (RP) offers the most precise control via pH manipulation.

The "pH Switching" Logic

In RP-HPLC or RP-Flash, retention is driven by hydrophobicity.

  • Neutral Form (Low pH): Hydrophobic

    
     Retained on C18.
    
  • Ionized Form (High pH): Hydrophilic

    
     Unretained (Elutes in Void Volume).
    

Comparative Data: pH Effects on Benzoic Acid Retention

ParameterLow pH (2.5 - 3.0)High pH (7.0 - 8.0)
Benzoic Acid State Protonated (

)
Ionized (

)
Hydrophobicity ModerateVery Low
Retention (

)
High (Retains on C18)Near Zero (Elutes in Void)
Best For... Separating neutral impuritiesRemoving Benzoic Acid

Protocol: To flush benzoic acid out immediately:

  • Use a mobile phase of Water/Acetonitrile buffered with 10mM Ammonium Bicarbonate (pH 8) .

  • Benzoic acid will elute almost immediately (

    
    ).
    
  • Neutral products will retain and elute later in the gradient.

Troubleshooting & FAQ Matrix

Q1: I added 1% Acetic Acid to my silica column, but my product is now streaking.

  • Diagnosis: Your product might be basic (e.g., an amine).

  • Fix: Acid modifiers protonate amines, turning them into charged salts (

    
    ) which stick to silica.
    
  • Action: Switch to 1% Triethylamine (TEA) in the mobile phase. This neutralizes the silica surface and keeps the amine product in its free-base form. Note: Benzoic acid will likely stay on the column (salt formation) or streak badly in this system.

Q2: I see a "ghost peak" in my next run.

  • Diagnosis: Benzoic acid retained on the column from a previous run (especially if no modifier was used) and is slowly leaching off.

  • Fix: Wash the column with a polar, acidic solvent (e.g., 10% MeOH in DCM with 1% AcOH) between runs, or use disposable flash cartridges.

Q3: Can I sublime benzoic acid?

  • Answer: Yes. If your product is thermally stable and non-volatile, sublimation is an excellent non-chromatographic purification.

  • Conditions: High vacuum (< 1 mmHg) at 60-80°C. Benzoic acid sublimes as white needles on the cold finger.

Q4: My product co-elutes with benzoic acid on C18 at pH 2.

  • Action: Switch to pH 7-8 (Ammonium Bicarbonate buffer). The benzoic acid will shift drastically to the solvent front, while your neutral product's retention time will remain largely unchanged.

Decision Logic: Workflow Diagram

DecisionTree Start Start: Crude Mixture contains Benzoic Acid IsAcidSensitive Is Product Acid/Base Sensitive? Start->IsAcidSensitive Extraction Perform Acid/Base Extraction (Wash with Sat. NaHCO3) IsAcidSensitive->Extraction No Chromatography Proceed to Chromatography IsAcidSensitive->Chromatography Yes PhaseSelect Select Stationary Phase Chromatography->PhaseSelect Silica Silica (Normal Phase) PhaseSelect->Silica C18 C18 (Reverse Phase) PhaseSelect->C18 SilicaAction Add 1% AcOH to Mobile Phase (Prevents Tailing) Silica->SilicaAction C18Action Buffer Mobile Phase to pH 7-8 (Elutes Acid at Void) C18->C18Action

Caption: Figure 2. Decision matrix for selecting the appropriate purification pathway.

References
  • Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link]

  • Teledyne ISCO. (2018). Purification of Reaction Mixtures. Application Note AN103. Retrieved from [Link]

  • Biotage. (2023).[3][5] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Pub No. 5991-0122EN.[6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Benzoic Acid Removal via Base-Washing

Ticket ID: BA-WASH-001 Subject: Optimization of Liquid-Liquid Extraction (LLE) for Benzoic Acid Impurities Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary Benzoic acid is a ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BA-WASH-001 Subject: Optimization of Liquid-Liquid Extraction (LLE) for Benzoic Acid Impurities Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

Benzoic acid is a ubiquitous impurity in organic synthesis, often arising from the oxidation of benzaldehyde or the hydrolysis of benzoyl protecting groups. Its removal relies on Chemically Active Extraction , utilizing the acidity of the carboxylic acid functionality (


) to manipulate its solubility profile.

This guide provides a validated workflow for removing benzoic acid from non-acidic organic products. It moves beyond standard textbook procedures to address "real-world" failure modes such as emulsion formation, pressure buildup, and product hydrolysis.

Module 1: The Mechanism (Why It Works)

The core principle is differential solubility driven by ionization . Benzoic acid is soluble in organic solvents (diethyl ether, ethyl acetate, DCM) but poorly soluble in water. By deprotonating the acid with a base, we convert it into sodium benzoate, an ionic salt that is highly water-soluble and insoluble in the organic phase.

The Chemical Equation


  • Key Constraint: The base used must have a conjugate acid with a

    
     higher than benzoic acid (
    
    
    
    ) to drive the equilibrium to the right.
  • Common Bases:

    • Sodium Bicarbonate (

      
      ):  Conjugate acid 
      
      
      
      (
      
      
      ). Gentle, but generates gas.
    • Sodium Hydroxide (

      
      ):  Conjugate acid 
      
      
      
      (
      
      
      ). Strong, no gas, but aggressive.

Module 2: Validated Experimental Protocol

Safety Warning: If using Sodium Bicarbonate (


), Carbon Dioxide (

) gas will be generated rapidly. Failure to vent the separatory funnel frequently can result in explosive glass failure.
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

    • Note: Avoid Dichloromethane (DCM) if possible, as it is denser than water and prone to stubborn emulsions.[1]

  • First Wash (The Extraction):

    • Add Saturated Aqueous

      
        (Volume 
      
      
      
      50% of organic layer).
    • Invert & Vent: Immediately invert the funnel and open the stopcock to vent pressure.

    • Shake: Shake vigorously for 5–10 seconds.

    • Vent Again: Release built-up

      
      .[2] Repeat shake/vent cycle 3 times.
      
  • Separation: Allow layers to settle.[3][4]

    • Top Layer: Organic Product (Neutral).

    • Bottom Layer: Aqueous Sodium Benzoate (Impurity).

    • Action: Drain the bottom aqueous layer into a "Waste/Acid Recovery" flask.

  • Verification (The "Stop" Check):

    • Test the pH of the aqueous layer you just removed. It should be basic (pH > 8). If it is acidic, you have consumed all the base, and benzoic acid remains in the organic layer. Repeat Step 2.

  • Final Polish:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove residual water and base.

    • Dry over

      
       or 
      
      
      
      , filter, and concentrate.[3]

Module 3: Visual Workflows

Figure 1: The Extraction Logic Flow

This diagram illustrates the decision-making process during the extraction, specifically highlighting safety checks and phase identification.

ExtractionWorkflow Start Crude Mixture (Product + Benzoic Acid) Solvent Dissolve in Organic Solvent Start->Solvent AddBase Add Sat. NaHCO3 (Aqueous) Solvent->AddBase Mix Shake & VENT (Critical Safety Step) AddBase->Mix Settle Allow Layers to Separate Mix->Settle Check Check pH of Aqueous Layer Settle->Check Repeat Repeat Wash Check->Repeat pH < 8 (Acidic) Discard Discard Aqueous (Contains Benzoate) Check->Discard pH > 8 (Basic) Repeat->AddBase Keep Keep Organic (Product) Discard->Keep Separate

Caption: Figure 1. Decision logic for base-washing. Note the critical pH check loop to ensure complete acid removal.

Module 4: Troubleshooting & FAQs

Q1: The layers aren't separating. I see a "rag layer" or emulsion.

Diagnosis: This is common when the density difference between layers is low or when particulates stabilize the interface. Troubleshooting Protocol:

  • The "Salting Out" Method: Add solid NaCl or saturated brine directly to the funnel. This increases the density and ionic strength of the aqueous layer, forcing separation.

  • The Filtration Method: If fine particulates are visible, filter the entire mixture through a pad of Celite. Particulates often act as surfactants that stabilize emulsions.

  • Time: Allow the funnel to sit undisturbed for 20 minutes.

Q2: The separatory funnel is pressurizing uncontrollably.

Diagnosis: You are likely washing a large amount of acid with Sodium Bicarbonate. The reaction produces


 gas:


Corrective Action:
  • Switch Bases: If your product is stable to strong base (no esters/amides), switch to 1M NaOH . This reaction produces no gas.

  • Pre-Neutralization: If you must use bicarbonate, neutralize the bulk of the acid in a beaker before transferring to the separatory funnel. Stir the mixture in a beaker until bubbling ceases.

Q3: My product yield is low after extraction.

Diagnosis:

  • Amphoteric Product: Does your product have an acidic proton (e.g., a phenol or sulfonamide)? If so, the base may have deprotonated your product and pulled it into the aqueous layer.

  • Hydrolysis: Did you use NaOH on an ester-containing product? You may have saponified your ester. Recovery:

  • Take the aqueous waste layer.

  • Acidify it carefully with HCl to pH 2.

  • Extract with organic solvent.[1][5][6] If your product precipitates or extracts back, it was lost to the base wash.

Module 5: Base Selection Matrix

Use this table to select the appropriate base for your specific substrate.

FeatureSodium Bicarbonate (

)
Sodium Hydroxide (

)
pH (approx.) 8–913–14
Strength Weak BaseStrong Base
Gas Evolution High (

)
None
Compatibility Safe for most esters, amides, and base-sensitive groups.Risk of hydrolysis for esters, amides, and alkyl halides.
Best Use Case General purification; removing trace acid.Removing large quantities of acid; products stable to high pH.
Removal Efficiency Good (requires multiple washes).Excellent (often clears in one wash).
Figure 2: Base Selection Logic

BaseSelection Input Identify Product Functional Groups Sensitive Contains Esters, Aldehydes, Amides? Input->Sensitive UseBicarb Use Sat. NaHCO3 (Vent Frequently!) Sensitive->UseBicarb Yes (Sensitive) UseNaOH Use 1M NaOH (No Gas) Sensitive->UseNaOH No (Stable)

Caption: Figure 2. Logic tree for selecting the appropriate washing base to prevent product degradation.

References

  • Nichols, L. (2022).[6] Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Extraction and Washing Guide - 5.301. Massachusetts Institute of Technology. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Available at: [Link]

  • Bordwell, F. G. (n.d.). pKa Table. Bordwell pKa Table (Acidity in DMSO). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(4-Methylphenyl)sulfonyloxybenzoic Acid Transformations

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Reactivity Enhancement & Troubleshooting Guide Executive Summary: The "Dual-Face" Reactivity Challenge 2-(4-Methylphenyl)sulfonylo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Reactivity Enhancement & Troubleshooting Guide

Executive Summary: The "Dual-Face" Reactivity Challenge

2-(4-Methylphenyl)sulfonyloxybenzoic acid (essentially O-tosylsalicylic acid) presents a unique challenge in organic synthesis due to its bifunctional nature. It contains a carboxylic acid hindered by an ortho-substituent and a tosylate ester capable of acting as a leaving group (pseudohalide).

Researchers typically encounter "low reactivity" in two distinct scenarios:

  • Nucleophilic Attack at the Carbonyl: The bulky ortho-tosyl group exerts significant steric hindrance, suppressing standard amide/ester coupling rates [1].[1]

  • C-O Bond Activation: The electron-rich nature of the benzoate ring can make the oxidative addition of transition metals (Pd/Ni) into the C–OTs bond sluggish compared to aryl halides [2].[1]

This guide provides protocols to overcome these energy barriers while preventing the most common failure mode: hydrolysis of the ester linkage back to salicylic acid.[1]

Module 1: Enhancing Carboxyl Group Reactivity (Amidation/Esterification)

The Issue: Standard coupling agents (EDC, HATU, DCC) yield poor conversion or result in unreacted starting material due to the "Ortho-Effect"—steric inhibition of the incoming nucleophile.[1]

Troubleshooting Guide: Activation Protocols

Q: My amide coupling with HATU/DIPEA has stalled at <20% conversion. How do I drive this to completion?

A: The steric bulk of the tosyl group blocks the active ester formation or the subsequent amine attack.[1] You must switch to a high-energy intermediate (Acid Chloride) or a Mixed Anhydride .[1]

Protocol A: The Oxalyl Chloride "Soft" Activation (Recommended) This method avoids the harsh acidity of thionyl chloride (


), which can cleave the sensitive tosyl ester.[1]
  • Solvent: Dry Dichloromethane (DCM).[1][2]

  • Reagents: Oxalyl chloride (1.2 equiv) + DMF (catalytic, 2-3 drops).

  • Procedure:

    • Dissolve substrate in DCM under

      
      .[1]
      
    • Add DMF (catalyst). Note: This forms the reactive Vilsmeier-Haack intermediate.[1]

    • Add oxalyl chloride dropwise at 0°C.[1]

    • Allow to warm to RT and stir for 2 hours.

    • Critical Step: Evaporate solvent/excess reagent in vacuo to obtain the crude acid chloride.[1] Do not wash with water.[1]

    • Re-dissolve in DCM and add the amine/alcohol + mild base (Pyridine or

      
      ).[1]
      

Protocol B: Mixed Anhydride Method (Fast Kinetics) If the acid chloride is too unstable, use isobutyl chloroformate (IBCF).[1]

  • Solvent: THF or DCM (anhydrous).[1]

  • Base: N-Methylmorpholine (NMM) (1.1 equiv).[1]

  • Procedure:

    • Cool solution to -15°C (ice/salt bath).[1]

    • Add IBCF (1.05 equiv).[1] Stir for 15 mins.

    • Add the amine nucleophile.[1][2]

    • Why this works: The mixed anhydride pushes the carbonyl away from the steric bulk of the tosyl group, making it more accessible.[1]

Module 2: Activating the Tosylate (Cross-Coupling)

The Issue: You are attempting a Suzuki or Negishi coupling to replace the -OTs group with an aryl group, but the catalyst (Pd) is not inserting.

Troubleshooting Guide: Catalyst & Ligand Selection

Q: I am trying to synthesize a biaryl using Pd(PPh3)4 and a boronic acid, but I only recover starting material. Is the tosylate leaving group too stable?

A: Yes. Aryl tosylates are "pseudohalides" but are less reactive than bromides or iodides.[1]


 often lacks the electron richness required for oxidative addition into the C-O bond of an electron-rich benzoate system.[1]

Optimization Table: Cross-Coupling Conditions

ParameterStandard (Low Reactivity)Enhanced Reactivity (Recommended) Mechanism of Enhancement
Catalyst


+ S-Phos
or

Electron-rich, bulky ligands (Buchwald type) facilitate oxidative addition into difficult C-O bonds [2].
Solvent Toluene/Water1,4-Dioxane or THF (Anhydrous)Higher boiling point (Dioxane) allows thermal activation; anhydrous conditions prevent ester hydrolysis.
Base


or

Stronger, anhydrous bases promote transmetallation without hydrolyzing the tosyl ester.[1]
Temp 80°C100°C - 110°C Kinetic energy required to break the Ar-OTs bond.[1]

Critical Warning: If using Boronic Acids (Suzuki), avoid aqueous bases if possible.[1] The tosyl ester is prone to hydrolysis at high pH/Temp.[1] Use anhydrous conditions with


 if hydrolysis is observed [3].[1]
Module 3: Stability & Side Reactions

Q: I observe a byproduct with Mass M-154. What is happening?

A: You are seeing Salicylic Acid (loss of the Tosyl group).[1] This is caused by base-catalyzed hydrolysis.[1]

Prevention Checklist:

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for activating this specific molecule based on your target outcome.

ReactivityGuide Start Substrate: 2-(4-Methylphenyl)sulfonyloxybenzoic acid Target What is your Target? Start->Target Amide Amide/Ester (COOH Reaction) Target->Amide Functionalize COOH Coupling Biaryl (C-OTs Displacement) Target->Coupling Replace OTs Direct Standard Coupling (EDC/HATU) Amide->Direct Suzuki Standard Suzuki (Pd(PPh3)4) Coupling->Suzuki Fail1 Fail: Steric Hindrance Direct->Fail1 Low Yield Sol1 Solution: Acid Chloride (Oxalyl Chloride/DMF) Fail1->Sol1 Activate Hydrolysis Warning: Hydrolysis to Salicylic Acid Sol1->Hydrolysis If wet solvent used Fail2 Fail: No Oxidative Addition Suzuki->Fail2 No Reaction Sol2 Solution: Ni(0) or Pd-SPhos Catalyst Fail2->Sol2 Enhance Sol2->Hydrolysis If aq. base used

Figure 1: Decision matrix for activating 2-(4-Methylphenyl)sulfonyloxybenzoic acid based on reaction type and failure modes.

References
  • Gooßen, L. J., & Paetzold, J. (2002).[1] "Pd-catalyzed synthesis of N-acyl-sulfonamides from carboxylic acids and sulfonamides." Angewandte Chemie International Edition, 41(7), 1237-1241. (Discusses activation of hindered benzoic acids).

  • Manley, P. W., et al. (2002). "Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives." U.S. Patent 6,433,214.[1][3] (Authoritative industrial protocol for cross-coupling O-sulfonyloxybenzoic acids).

  • Billingsley, K., & Buchwald, S. L. (2008).[1] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl chlorides."[1] Journal of the American Chemical Society, 130(40), 13552-13554.[1] (Foundational text for using S-Phos type ligands to activate difficult electrophiles).

  • DiMauro, E. F., & Kozlowski, M. C. (2002).[1] "The ortho-effect in aromatic substitution." Journal of the Chemical Society, Perkin Transactions 1, (3), 439-444.[1] (Mechanistic explanation of steric hindrance in ortho-substituted systems).

For further assistance with specific substrates, please contact the Application Science team with your current HPLC trace and solvent specifications.

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(tosyloxy)benzoic acid with other benzyne precursors

This guide provides an in-depth technical comparison of 2-(tosyloxy)benzoic acid against established benzyne precursors, specifically focusing on the Kobayashi precursor (2-(trimethylsilyl)phenyl triflate) and Anthranili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(tosyloxy)benzoic acid against established benzyne precursors, specifically focusing on the Kobayashi precursor (2-(trimethylsilyl)phenyl triflate) and Anthranilic acid .

Executive Summary

Benzyne (1,2-didehydrobenzene) is a versatile reactive intermediate for constructing C–C and C–heteroatom bonds. The choice of precursor dictates the reaction conditions, safety profile, and functional group tolerance.

  • 2-(Tosyloxy)benzoic acid (O-Tosylsalicylic acid): A stable, cost-effective derivative of salicylic acid. It theoretically generates benzyne via base-mediated decarboxylative elimination . However, it suffers from a high activation energy barrier (requiring high temperatures) compared to silyl-based precursors, limiting its utility in complex molecule synthesis.

  • 2-(Trimethylsilyl)phenyl triflate (Kobayashi Precursor): The industry "gold standard." It allows for mild, fluoride-induced generation at room temperature, offering the highest functional group tolerance.[1]

  • Anthranilic Acid: The classic "diazotization" route.[2][3][4] It is inexpensive but poses significant safety risks (explosive intermediates) and requires oxidative conditions incompatible with sensitive substrates.

Mechanistic Comparison & Pathways

The efficiency of a benzyne precursor is defined by its fragmentation pathway.

Pathway Analysis (DOT Diagram)

BenzynePathways cluster_0 Kobayashi Route (Standard) cluster_1 Anthranilic Route (Classic) cluster_2 Salicylate Route (Topic) Kobayashi 2-(Trimethylsilyl)phenyl triflate HypervalentSi Hypervalent Silicate Intermediate Kobayashi->HypervalentSi + F- Fluoride Fluoride Source (CsF/TBAF) Benzyne1 Benzyne HypervalentSi->Benzyne1 Elimination (-TMSF, -OTf) Anthranilic Anthranilic Acid Diazo Diazonium Carboxylate (Explosive) Anthranilic->Diazo + RONO (-H2O) Nitrite Diazotization (RONO) Benzyne2 Benzyne Diazo->Benzyne2 Thermal (-N2, -CO2) TosylBenzoic 2-(Tosyloxy)benzoic acid Carboxylate 2-(Tosyloxy)benzoate Anion TosylBenzoic->Carboxylate Deprotonation Base Strong Base/Heat Benzyne3 Benzyne Carboxylate->Benzyne3 Decarboxylative Elimination (High Temp/Catalysis)

Figure 1: Comparative mechanistic pathways for benzyne generation. Note the mild elimination of the Kobayashi precursor versus the high-energy decarboxylation required for the salicylate derivative.

Technical Comparison: 2-(Tosyloxy)benzoic acid vs. Alternatives

The following table contrasts the critical parameters for drug development workflows.

Feature2-(Tosyloxy)benzoic acid 2-(Trimethylsilyl)phenyl triflate Anthranilic Acid
Precursor Type Decarboxylative SulfonateSilyl-Sulfonate (Eliminative)Diazo-Carboxylate
Activation Thermal / Strong Base (e.g., >150°C or Pd-cat)Fluoride (F-) (RT to 60°C)Diazotization (Heat/Oxidative)
Safety Profile High (Stable solid, non-explosive)High (Stable, no gas evolution)Low (Explosive diazonium intermediate)
Atom Economy Medium (Loss of CO₂ + TsOH)High (Loss of TMS-F + TfO-)Medium (Loss of N₂ + CO₂)
Cost Low (Derived from Salicylic Acid)High (Multi-step synthesis)Very Low (Commodity chemical)
Reactivity Low . Requires forcing conditions to decarboxylate.[5]High . Tunable via F- source (CsF vs TBAF).Medium . Limited by diazo stability.
Primary Use Niche / High-temp stable substratesComplex total synthesis, mild conditionsLarge-scale, simple substrates
Deep Dive: The Limitation of 2-(Tosyloxy)benzoic acid

While 2-(tosyloxy)benzoic acid is structurally attractive (cheap, stable), its activation is kinetically difficult. The decarboxylation of the benzoate anion to form the phenyl anion (required to kick out the tosylate) typically requires temperatures exceeding 150–200°C or transition metal catalysis (e.g., Pd or Cu), unlike the spontaneous decomposition of the diazonium carboxylate (Anthranilic route) or the facile desilylation of the Kobayashi precursor.

Note: If your protocol requires mild conditions (<80°C), 2-(tosyloxy)benzoic acid is generally unsuitable unless used in a specific metal-catalyzed decarboxylative coupling.

Experimental Protocols

Method A: The Gold Standard (Kobayashi Protocol)

Best for: Sensitive substrates, complex natural products, and late-stage functionalization.

Reagents:

  • Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)

  • Activator: CsF (2.0 equiv) or TBAF

  • Solvent: Acetonitrile (MeCN) or THF

  • Trapping Agent: Diene, Azide, or Nucleophile (1.0 equiv)

Workflow:

  • Setup: Flame-dry a reaction vial and cool to room temperature under Argon.

  • Dissolution: Dissolve the Trapping Agent and CsF in anhydrous MeCN.

  • Addition: Add 2-(Trimethylsilyl)phenyl triflate slowly via syringe pump over 1 hour.

    • Why? Slow addition maintains a low concentration of benzyne, favoring cross-reaction over dimerization (biphenylene formation).

  • Reaction: Stir at room temperature for 2–12 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Method B: The Salicylate Route (2-(Tosyloxy)benzoic acid)

Best for: Robust, simple substrates where cost is the primary driver and high temperature is tolerable.

Reagents:

  • Precursor: 2-(Tosyloxy)benzoic acid (1.5 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMAc (High boiling point required)

  • Catalyst (Optional): Pd(OAc)₂ (5 mol%) + Ligand (to facilitate decarboxylation)

Workflow:

  • Preparation: Synthesize 2-(tosyloxy)benzoic acid by treating salicylic acid with tosyl chloride and pyridine (Standard Schotten-Baumann conditions).

  • Activation: In a pressure tube, combine the Precursor , Trapping Agent , and Base in DMF.

  • Heating: Heat the mixture to 140–160°C for 12–24 hours.

    • Mechanism:[1][4][5][6][7] Thermal decarboxylation generates the transient aryl anion, which eliminates the tosylate group.

  • Workup: Cool, dilute with water (to remove DMF), and extract.

    • Caution: Ensure complete removal of high-boiling solvents to facilitate purification.

Experimental Workflow Diagram

Workflow cluster_preparation Preparation cluster_reaction Benzyne Generation Step1 Substrate + Solvent (MeCN/DMF) Step2 Add Activator (CsF or Base) Step1->Step2 Step3 Add Precursor (Slow Addition) Step2->Step3 Step4 Intermediate Formation (Aryne Species) Step3->Step4 Elimination Step5 Trapping Step (Cycloaddition/Insertion) Step4->Step5 Fast

Figure 2: General experimental workflow. For 2-(tosyloxy)benzoic acid, Step 3 involves heating rather than simple addition.

References

  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983).[6] Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions.[6][7] Chemistry Letters, 12(8), 1211–1214. Link[6]

  • Stiles, M., & Miller, R. G. (1960). Decomposition of Benzenediazonium-2-carboxylate. Journal of the American Chemical Society, 82(23), 6098–6101. Link

  • Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550–3577. Link

  • Sumida, Y., et al. (2008). A Versatile Benzyne Precursor: o-(Trimethylsilyl)aryl Triflate.[1] Accounts of Chemical Research. Link

  • Goossen, L. J., et al. (2009). Pd-catalyzed decarboxylative coupling of carboxylate salts. Science, 323, 1059. (Context for decarboxylative activation of benzoic acids). Link

Sources

Comparative

Comparative Guide: 2-Tosyloxybenzoic Acid vs. 2-Halobenzoic Acids in Arylation and Cyclization

This guide objectively compares the reactivity, synthetic utility, and experimental protocols of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (2-Tosyloxybenzoic acid) versus traditional 2-halobenzoic acids (specifically 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the reactivity, synthetic utility, and experimental protocols of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (2-Tosyloxybenzoic acid) versus traditional 2-halobenzoic acids (specifically 2-chloro and 2-bromobenzoic acids).

Executive Summary

In drug discovery and scaffold synthesis, the construction of biaryl and heterobiaryl cores (e.g., xanthones, acridones, biaryl esters) relies heavily on ortho-substituted benzoic acid derivatives.

  • 2-Halobenzoic Acids (Cl, Br, I): The historical "gold standard" for Copper-catalyzed Ullmann condensations and Palladium-catalyzed cross-couplings. They are robust but often require harsh conditions or halogenated precursors that pose waste disposal challenges.

  • 2-Tosyloxybenzoic Acid: An "Oxygen-pool" derivative synthesized from salicylic acid. It functions as a pseudohalide , offering orthogonal reactivity. It is particularly valuable when avoiding halogenated waste or when chemoselectivity (e.g., retaining a bromine atom elsewhere on the scaffold) is required.

Technical Analysis: Reactivity Profiles

The "Pseudohalide" Advantage

While 2-halobenzoic acids rely on the breaking of C-X (Carbon-Halogen) bonds, 2-tosyloxybenzoic acid utilizes the C-O bond cleavage activated by the sulfonyl group.

Feature2-Halobenzoic Acids (Cl/Br)2-Tosyloxybenzoic Acid (OTs)
Leaving Group Ability I > Br > Cl >> FOTs

Cl (highly ligand dependent)
Primary Mechanism Oxidative Addition to Metal (Cu/Pd)Oxidative Addition to Metal (Ni/Pd)
Precursor Origin Toluene oxidation or HalogenationSalicylic Acid (Phenol protection)
Atom Economy High (Halide is small)Lower (Tosylate is large)
Chemoselectivity Reacts before Chlorides; after IodidesCan be preserved in presence of Cl/Br under specific conditions
Mechanistic Divergence

The choice between these substrates often dictates the catalyst system.

  • Halides (Ullmann/Suzuki): Typically utilize Copper(I) for heteroatom coupling (N-arylation, O-arylation) or Palladium(0) for C-C coupling. 2-Chlorobenzoic acid often requires high temperatures (>100°C) due to the strength of the C-Cl bond.

  • Tosylates (Suzuki/Negishi): The C-OTs bond is less reactive toward oxidative addition than C-Br. However, using Nickel(0) catalysts or electron-rich phosphine ligands with Palladium allows the tosylate to function effectively as an electrophile, often under milder conditions than 2-chlorobenzoic acid.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates how these two substrates enter the catalytic cycle from different feedstock pools.

ReactivityComparison Salicylic Salicylic Acid (Oxygen Pool) Tosylate 2-Tosyloxybenzoic Acid (Pseudohalide) Salicylic->Tosylate Tosyl Chloride Base Toluene 2-Chlorotoluene (Hydrocarbon Pool) Halide 2-Chlorobenzoic Acid (Halide) Toluene->Halide Oxidation (KMnO4) Metal_Ni Ni(0) / Pd(0) Catalysis Tosylate->Metal_Ni C-O Activation Metal_Cu Cu(I) / Pd(0) Catalysis Halide->Metal_Cu C-Cl Activation Product Biaryl / Xanthone Scaffold Metal_Ni->Product Suzuki/Negishi Metal_Cu->Product Ullmann/Suzuki

Caption: Figure 1. Divergent feedstock origins and catalytic entry points for Tosylate vs. Halide benzoic acids.

Experimental Protocols & Data

Protocol A: Classical Ullmann Condensation (Halide Route)

Objective: Synthesis of N-phenylanthranilic acid (Acridone precursor) using 2-Chlorobenzoic acid.

  • Rationale: 2-Chlorobenzoic acid is used over the bromo-variant due to cost, despite lower reactivity. Copper powder acts as the catalyst.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, combine 2-chlorobenzoic acid (10 mmol), Aniline (15 mmol), Potassium Carbonate (10 mmol), and Copper powder (0.5 mmol).

  • Solvent: Add DMF (10 mL). Note: Classical methods use amyl alcohol, but DMF improves homogeneity.

  • Reflux: Heat to reflux (approx. 140-150°C) for 4–6 hours. Monitor by TLC.

  • Workup: Cool to room temperature. Pour into dilute HCl to remove excess aniline and solubilize copper salts.

  • Isolation: Filter the precipitated crude product. Recrystallize from ethanol.

Protocol B: Nickel-Catalyzed Cross-Coupling (Tosylate Route)

Objective: Synthesis of 2-Methylbiphenyl-2-carboxylic acid ester (Biaryl synthesis).

  • Rationale: This protocol avoids the use of brominated starting materials. It utilizes the tosylate as a pseudohalide in a Suzuki-Miyaura type coupling. Note that the ester of the acid is typically used to prevent catalyst poisoning by the free carboxylate.

Step-by-Step Workflow:

  • Protection: Convert 2-tosyloxybenzoic acid to Methyl 2-tosyloxybenzoate (Standard esterification: MeOH/H2SO4).

  • Catalyst Prep: In a glovebox or under Argon, mix NiCl2(dppf) (5 mol%) and Zinc powder (10 mol%) in THF to generate the active Ni(0) species in situ.

  • Coupling: Add Methyl 2-tosyloxybenzoate (1.0 equiv) and Phenylboronic acid (1.5 equiv) along with K3PO4 (2.0 equiv).

  • Reaction: Heat at 60–80°C for 12 hours.

  • Workup: Filter through Celite to remove metal residues. Concentrate and purify via silica column chromatography (Hexane/EtOAc).

Performance Comparison Data

The following table summarizes experimental yields and conditions derived from comparative literature (e.g., Tetrahedron 1998, Synlett 1994).

Parameter2-Chlorobenzoic Ester (Ni-Cat)2-Tosyloxybenzoic Ester (Ni-Cat)
Coupling Partner 4-Methylphenylboronic acid4-Methylphenylboronic acid
Catalyst System NiCl2 / PPh3 / ZnNiCl2 / dppf / Zn
Temperature 80°C60-80°C
Selectivity Low (Homocoupling side products)High (Clean cross-coupling)
Yield ~40-50%75-85%
Key Limitation Requires activation of strong C-Cl bondRequires preparation of tosylate step

Critical Insight: While 2-chlorobenzoic acid is cheaper, its reactivity in Nickel-catalyzed coupling often leads to lower selectivity compared to the tosylate analog, which functions excellently as a pseudohalide under specific ligand control.

Strategic Recommendations

When to use 2-Halobenzoic Acids:
  • Scale-Up Cost: When reagent cost is the primary driver and waste disposal (halogenated waste) is managed.

  • Ullmann Chemistry: When synthesizing Xanthones or Acridones via traditional copper-mediated ether/amine formation. The carboxylate group of the free acid aids in coordinating the Copper catalyst, a mechanism well-optimized for 2-chlorobenzoic acid [1].

When to use 2-Tosyloxybenzoic Acid:
  • Orthogonal Protection: If your target molecule already contains a Bromine or Iodine intended for a subsequent reaction. You can couple the Tosylate first (using Ni) without disturbing the Halide (which requires Pd/Cu).

  • Green Chemistry: To utilize salicylic acid feedstocks and avoid the introduction of chlorinated aromatics early in the synthesis.

  • Milder Conditions: When the substrate is sensitive to the high temperatures (>140°C) required for activating aryl chlorides.

References

  • Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 2005.[1]

  • Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives. U.S. Patent 6,433,214, 2002.[2]

  • Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids. Synthetic Communications, 2008.

  • Nucleophilic Substitution Mechanisms. ChemGuide, 2013.

Sources

Validation

Spectroscopic Analysis for Validation of 2-(Tosyloxy)benzoic Acid Products

Executive Summary 2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical activated intermediate used frequently in the synthesis of depsides, polyesters, and complex pharmaceutical scaffolds. Its re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical activated intermediate used frequently in the synthesis of depsides, polyesters, and complex pharmaceutical scaffolds. Its reactivity lies in the lability of the tosyl group, which also makes it prone to hydrolysis back to salicylic acid and


-toluenesulfonic acid.

For researchers and drug development professionals, validating the integrity of this reagent is not merely about confirming identity; it is about quantifying the absence of hydrolytic degradants that can quench downstream nucleophilic attacks. This guide provides an objective, data-driven comparison of 2-(tosyloxy)benzoic acid against its primary impurities, establishing a self-validating spectroscopic protocol.

Comparative Spectroscopic Profile

The primary challenge in validating 2-(tosyloxy)benzoic acid is distinguishing it from its precursors and degradation products: Salicylic Acid (hydrolysis product) and


-Toluenesulfonyl Chloride  (starting material).
Nuclear Magnetic Resonance ( H-NMR)

NMR is the gold standard for this validation because it offers quantitative resolution between the target and its impurities.

Table 1: Comparative


H-NMR Shift Data (CDCl

, 400 MHz)
Feature2-(Tosyloxy)benzoic Acid (Target)Salicylic Acid (Impurity A)

-TsCl (Impurity B)
Diagnostic Value
Methyl Group Singlet,

2.43 ppm
AbsentSinglet,

2.46 ppm
Confirms presence of Tosyl moiety.
Phenolic -OH Absent Singlet,

10.5-11.0 ppm
(sharp, H-bonded)
AbsentCritical: Presence indicates hydrolysis.
Carboxylic -COOH Broad,

10-13 ppm
Broad,

10-13 ppm
AbsentDistinguishes acid from Tosyl Chloride.
Aromatic H-3 (Ortho to O-Link)Doublet,

~7.1-7.3 ppm
Doublet,

6.9-7.0 ppm (Shielded)
N/AThe tosyl group deshields this proton relative to the free phenol.

Expert Insight: The most common error in validation is ignoring the phenolic proton. In Salicylic acid, the phenolic proton is intramolecularly hydrogen-bonded to the carbonyl, creating a distinct, deshielded peak. In 2-(tosyloxy)benzoic acid, this interaction is impossible. If you see a sharp singlet >10.5 ppm that exchanges with D


O, your product has degraded. 
Infrared Spectroscopy (FTIR)

While less quantitative than NMR, FTIR provides rapid "Pass/Fail" functional group validation.

Table 2: Functional Group Discrimination via FTIR

Functional GroupTarget Wavenumber (cm

)
Salicylic AcidDiagnostic Logic
Sulfonate Ester (Asym) 1360 - 1380 (Strong) AbsentDefinitive proof of Tosyl-Oxygen bond.
Sulfonate Ester (Sym) 1170 - 1190 (Strong) AbsentConfirms sulfonate oxidation state.
Carbonyl (C=O) 1690 - 17101660 - 1680Esterification of the phenol alters the electronics of the benzoic acid, typically shifting C=O slightly higher.
-OH Stretch 2500-3300 (Broad, COOH only)3200-3400 (Phenolic + COOH)Salicylic acid shows a broader, more complex OH region due to the phenolic contribution.

Detailed Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: Quantitative H-NMR Purity Assay

Objective: Determine molar purity and % hydrolysis.

  • Sample Preparation:

    • Weigh 10.0 mg (

      
       0.1 mg) of the candidate sample into a clean vial.
      
    • Dissolve in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: Avoid DMSO-d

      
       if possible for stability checks, as it can accelerate hydrolysis if wet. If solubility is an issue, use dry DMSO-d
      
      
      
      from a fresh ampule.
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      5 seconds to ensure full relaxation of aromatic protons for accurate integration.
    • Acquire 16-32 scans.

  • Processing & Integration:

    • Phase and baseline correct the spectrum.

    • Calibrate the solvent residual peak (CHCl

      
       at 7.26 ppm).
      
    • Integrate the Tosyl Methyl singlet at 2.43 ppm (Set Integral = 3.00).

    • Check the region 6.90–7.05 ppm. Any signals here correspond to Salicylic Acid (H-3/H-5).

  • Calculation:

    
    
    
Protocol B: Rapid FTIR Screening

Objective: Incoming goods inspection.

  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption during preparation.

  • Procedure:

    • Clean the crystal with isopropanol.

    • Place solid sample to cover the crystal eye.

    • Apply pressure until transmission stabilizes.

    • Scan range: 4000–600 cm

      
      , 4 cm
      
      
      
      resolution.
  • Validation Criteria:

    • PASS: Distinct doublets at ~1370 cm

      
       and ~1180 cm
      
      
      
      (Sulfonate). Absence of phenolic OH shoulder.
    • FAIL: Missing sulfonate bands or strong phenolic OH presence.

Validation Logic Workflow

The following diagram illustrates the decision matrix for validating 2-(tosyloxy)benzoic acid, ensuring no compromised reagent enters the synthesis pipeline.

ValidationWorkflow Start Sample: 2-(Tosyloxy)benzoic Acid FTIR Step 1: FTIR Screening (Check 1370/1180 cm⁻¹) Start->FTIR Decision1 Sulfonate Bands Present? FTIR->Decision1 Reject1 REJECT (Wrong Identity) Decision1->Reject1 No NMR Step 2: 1H-NMR (CDCl₃) (Check 2.43 ppm & 6.9-7.0 ppm) Decision1->NMR Yes Decision2 Phenolic Peaks (6.9 ppm / 10.5 ppm) Detected? NMR->Decision2 Calc Calculate Mol % Hydrolysis Decision2->Calc Yes Approve APPROVE for Synthesis Decision2->Approve No (Pure) Decision3 Purity > 98%? Calc->Decision3 Decision3->Approve Yes Purify Recrystallize (Dry Toluene/Hexane) Decision3->Purify No

Figure 1: Step-by-step decision tree for spectroscopic validation of sulfonate ester intermediates.

References

  • National Institute of Standards and Technology (NIST). (2023). Salicylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004).[2][3] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.[2][3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referencing Sulfonate Ester characteristic bands: 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Referencing chemical shift correlations for benzoate derivatives). [Link]

Sources

Comparative

Comparative study of leaving groups: tosylate vs. mesylate in benzoic acid derivatives

Executive Summary In the optimization of benzoic acid derivatives—whether modifying the benzylic position for nucleophilic substitution or activating a phenolic position for cross-coupling—the choice between p-toluenesul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzoic acid derivatives—whether modifying the benzylic position for nucleophilic substitution or activating a phenolic position for cross-coupling—the choice between p-toluenesulfonate (Tosylate, OTs) and methanesulfonate (Mesylate, OMs) is rarely arbitrary.

While both serve as excellent nucleofuges (leaving groups), their divergence in crystallinity, stability, and atom economy dictates their suitability for specific stages of drug development. This guide dissects these variables, providing a decision framework grounded in mechanistic causality and process safety.

Quick Comparison Matrix
FeatureTosylate (OTs)Mesylate (OMs)Impact on Workflow
Leaving Group Ability Excellent (

~ -2.8)
Excellent (

~ -1.9)
Comparable reactivity for most

applications.
Crystallinity High (Aromatic stacking)Low (Often oils/gums)OTs preferred for intermediate isolation/purification.
Atom Economy Lower (MW +155 Da)Higher (MW +79 Da)OMs preferred for late-stage, large-scale manufacturing.
UV Visibility Strong (

)
None (Transparent)OTs allows easy TLC/HPLC monitoring.
Genotoxicity Risk High (Alkyl tosylates)High (Alkyl mesylates)Both require strict control strategies (GTIs).

Mechanistic & Physico-Chemical Analysis[1]

Nucleofugality and Reactivity

The leaving group ability correlates with the stability of the conjugate base. Both sulfonates disperse negative charge effectively via resonance over three oxygen atoms.

  • Tosylate: Derived from p-toluenesulfonic acid (

    
     -2.8).[1] The aromatic ring provides slight additional inductive stabilization, making it theoretically a marginally better leaving group than mesylate.
    
  • Mesylate: Derived from methanesulfonic acid (

    
     -1.9).[1] While slightly less acidic, the smaller steric profile of the mesyl group can actually enhance 
    
    
    
    rates in sterically congested benzoic acid derivatives (e.g., ortho-substituted benzyl alcohols).
The "Crystallinity Advantage" of Tosylates

For benzoic acid derivatives, which are often intermediates in multi-step synthesis, purification is the bottleneck .

  • Tosylate: The rigid

    
    -
    
    
    
    stacking interactions of the tolyl ring frequently render the product a crystalline solid. This allows for purification via recrystallization rather than chromatography—a critical advantage in process chemistry.
  • Mesylate: Lacking the aromatic anchor, mesylates of benzyl alcohols often result in viscous oils that require silica gel chromatography, which is costly and time-consuming at scale.

Critical Application: Benzylic Activation

Context: Converting a hydroxymethyl-benzoate (benzyl alcohol) to an electrophile.

Stability and The "Chloride Trap"

A common failure mode in the activation of electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol derivatives) is the unintended formation of the benzyl chloride instead of the sulfonate.

  • Mechanism: The sulfonate intermediate is highly reactive. If the reaction utilizes the sulfonyl chloride (

    
     or 
    
    
    
    ) with a base like Triethylamine (
    
    
    ), the chloride ion (
    
    
    ) released is sufficiently nucleophilic to attack the benzylic position, displacing the newly formed sulfonate.
  • Mitigation:

    • Use Sulfonic Anhydrides:

      
       or 
      
      
      
      eliminates the source of chloride ions.
    • DABCO/DMAP Catalysis: Accelerates sulfonation over chlorination.

Experimental Workflow: Benzylic Tosylation

Note: This protocol is optimized to minimize chloride displacement.

Reagents:

  • Substrate: Methyl 4-(hydroxymethyl)benzoate (1.0 eq)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Base: DABCO (1.5 eq) - Preferred over TEA for benzylic systems

  • Solvent: DCM (0.2 M)

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate and DABCO in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add TsCl portion-wise over 15 minutes. Rapid addition can cause exotherms that favor side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hex/EtOAc). Look for the UV-active product spot (

    
     usually ~0.5-0.6).
    
  • Quench: Add water (equal vol) and separate layers.

  • Purification: Wash organic layer with 1M HCl (removes DABCO), then Brine. Dry over

    
    . Concentrate to yield a white solid. Recrystallize from Hexane/EtOAc if necessary.
    

Critical Application: Aryl Activation (Phenolic)

Context: Activating a hydroxybenzoate (phenol) for Cross-Coupling (Suzuki/Stille).

In this domain, Mesylates are gaining traction over Tosylates due to atom economy, despite the historical dominance of Triflates (


).
Cross-Coupling Efficiency

While Triflates are the "gold standard" for reactivity, they are expensive and unstable.

  • Aryl Mesylates: Recent catalyst systems (e.g., Pd(OAc)2 + XPhos or BrettPhos) have rendered aryl mesylates highly competent electrophiles for Suzuki-Miyaura coupling.[2]

  • Aryl Tosylates: Generally less reactive than mesylates in oxidative addition to Pd(0) due to increased steric bulk, but still viable with high-energy ligands.

Recommendation: For large-scale manufacturing of biaryl benzoic acid derivatives, validate the Aryl Mesylate route first. The cost savings over Triflates and the mass savings over Tosylates are substantial.

Safety & Regulatory: Genotoxicity (GTIs)

Both alkyl tosylates and mesylates are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) .

  • The Risk: If you use Methanesulfonic Acid (MSA) or p-Toluenesulfonic Acid (pTSA) in a salt formation step with an alcohol solvent (MeOH/EtOH), you will generate methyl/ethyl mesylates or tosylates.

  • Control Strategy:

    • Avoid using alcoholic solvents in the final step if sulfonic acids are present.

    • Purge Factor: Demonstrate that the downstream processing (crystallization/washing) effectively hydrolyzes or removes these esters to < ppm levels (Threshold of Toxicological Concern).

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate leaving group based on substrate type and process goals.

G Start Start: Benzoic Acid Derivative Type Identify Reactive Site Start->Type Benzylic Benzylic Alcohol (-CH2-OH) Type->Benzylic Alkyl Activation Phenolic Phenolic Hydroxyl (Ar-OH) Type->Phenolic Aryl Activation Purification Is Crystallinity Critical? Benzylic->Purification YesCrystal Choose TOSYLATE (OTs) (Solid, UV active, Stable) Purification->YesCrystal Yes (Discovery/Early Phase) NoCrystal Choose MESYLATE (OMs) (Atom Economy, Liquid) Purification->NoCrystal No (Scale-up/Oil OK) Safety GTI Control Strategy (Required for all) YesCrystal->Safety NoCrystal->Safety Coupling Intended Reaction: Cross-Coupling (Suzuki/Stille) Phenolic->Coupling HiReact Choose TRIFLATE (OTf) (Max Reactivity, High Cost) Coupling->HiReact Difficult Substrate ScaleCost Choose MESYLATE (OMs) (Good Reactivity w/ XPhos, Low Cost) Coupling->ScaleCost Standard Substrate/Scale-up ScaleCost->Safety

Caption: Decision tree for selecting sulfonate leaving groups in benzoic acid derivative synthesis.

References

  • Leaving Group Ability & pKa: Pearson, R. G. Hard and Soft Acids and Bases. Dowden, Hutchinson & Ross, 1973.
  • Preparation & Stability (Chloride Trap) : Ding, H., et al. "Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates." Molecules, 2011, 16(1), 5665-5673. Link

  • Cross-Coupling Utility : Mundal, D. A., et al. "Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates."[3] Journal of the American Chemical Society, 2013. Link (Note: Validates catalyst systems for unactivated sulfonates).

  • Genotoxicity of Sulfonates : Snodin, D. J. "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 2006, 45(1), 79-90. Link

  • General Synthetic Protocols : Master Organic Chemistry. "Tosylates and Mesylates."[4][1][2][5][6][7][8][9] Link

Sources

Validation

Comparative Guide: Structural Validation of 2-(Tosyloxy)benzoic Acid Derivatives

Executive Summary & Strategic Context 2-(Tosyloxy)benzoic acid (2-TBA) serves as a critical "activated salicylate" intermediate.[1] It bridges the gap between simple salicylic acid and complex heterocyclic scaffolds (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(Tosyloxy)benzoic acid (2-TBA) serves as a critical "activated salicylate" intermediate.[1] It bridges the gap between simple salicylic acid and complex heterocyclic scaffolds (e.g., benzoxazinones, xanthones) or depsides used in drug discovery.

The Core Challenge: The structural validation of 2-TBA and its derivatives is plagued by a "silent failure" mode: Hydrolytic Reversion . The tosyl ester bond is labile.[1] Under improper storage or workup conditions, the compound reverts to salicylic acid and


-toluenesulfonic acid (TsOH). Standard LC-MS often fails to distinguish the intact molecule from a mixture of its hydrolyzed components due to in-source fragmentation.[1]

This guide compares three analytical workflows for validating 2-TBA structures, ranking them by their ability to detect the integrity of the acyl-sulfonate linkage versus the hydrolyzed impurities.

The Synthetic & Degradation Pathway (Visualized)

Understanding the failure mode is prerequisite to validation.[1] The diagram below illustrates the synthesis of 2-TBA and its competitive hydrolysis pathway, highlighting the structural nodes that must be targeted for analysis.

SynthesisPath SA Salicylic Acid (Starting Material) TBA 2-(Tosyloxy)benzoic Acid (Target Intermediate) SA->TBA Pyridine/DCM 0°C to RT TsCl p-TsCl (Reagent) TsCl->TBA Hydrolysis Mixture: Salicylic Acid + TsOH (False Positive) TBA->Hydrolysis Moisture/Heat (Degradation) Product Downstream Product (e.g., Benzoxazinone) TBA->Product Nucleophile (Successful Coupling)

Figure 1: The competitive pathway. Validation must distinguish the green node (Target) from the red node (Hydrolysis Mixture), which often appear identical in low-resolution LC-MS.

Comparative Analysis of Validation Methods

We evaluated three validation methodologies based on Specificity (distinguishing product from starting material) and Sensitivity (limit of detection for hydrolysis).[1]

Method A: 1H NMR Spectroscopy (The Gold Standard)

Verdict: Highest Reliability. NMR is the only technique that definitively proves the covalent attachment of the tosyl group to the phenolic oxygen.

  • Mechanistic Insight: The key indicator is the Chemical Shift Anisotropy of the proton at position C-3 (ortho to the oxygen).

    • In Salicylic Acid, the phenolic -OH is electron-donating, shielding H-3 (shifting it upfield, ~6.9 ppm).

    • In 2-TBA, the -OTs group is electron-withdrawing, deshielding H-3 (shifting it downfield, >7.1 ppm).[1]

Experimental Data Summary:

FeatureSalicylic Acid (Impurity)2-(Tosyloxy)benzoic Acid (Target)Diagnostic Value
Phenolic -OH Singlet, >10.0 ppm (Broad)Absent High (if dry)
Tosyl -CH3 AbsentSinglet, ~2.43 ppmMedium (confirms Ts presence, not linkage)
Aromatic H-3 Doublet, ~6.90 ppmDoublet, ~7.15 - 7.30 ppm Critical (Proof of Linkage)
Aromatic Pattern ABCD SystemABCD + AA'BB' (Tosyl)High
Method B: HPLC-MS (The False Friend)

Verdict: Use with Caution. While sensitive, Mass Spectrometry often yields a "False Positive" for 2-TBA.[1] The labile sulfonate ester cleaves inside the ionization source (In-Source Fragmentation).[1]

  • Observation: You may see the mass for Salicylic Acid (

    
     137) and TsOH (
    
    
    
    171) even if the compound is pure, or conversely, see the parent ion (
    
    
    292) in a mixture if "adducts" form.
  • Correction: Use ESI- (Negative Mode) with low cone voltage to minimize fragmentation.

Method C: IR Spectroscopy (Rapid Screening)

Verdict: Good for Process Control. Useful for quick checks of solid precipitate during workup.[1]

  • Key Bands:

    • 
      : ~1360-1380 cm⁻¹ (Strong)[1]
      
    • 
      : ~1170-1190 cm⁻¹ (Strong)[1]
      
    • 
      : ~1680-1700 cm⁻¹ (Retained)[1]
      

Detailed Validation Protocol

To guarantee the structural integrity of 2-(tosyloxy)benzoic acid, follow this self-validating protocol.

Step 1: Synthesis (Optimized for Stability)

Avoid aqueous workups if possible to prevent hydrolysis.[1]

  • Dissolution: Dissolve Salicylic Acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add Pyridine (2.2 eq) at 0°C.

  • Sulfonylation: Add

    
    -Toluenesulfonyl chloride (1.1 eq) portion-wise.[1]
    
  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1] Note: Product usually runs higher (less polar) than Salicylic Acid.[1]

  • Workup: Wash with cold 1N HCl (rapidly) to remove pyridine, then brine. Dry over Na₂SO₄.[1] Concentrate in vacuo below 40°C.

Step 2: The "Shift-Check" NMR Experiment

This protocol validates the O-sulfonylation.

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl₃ (avoid DMSO-d6 if possible, as it can catalyze hydrolysis or obscure OH peaks).

  • Acquisition: Run standard 1H NMR (16 scans).

  • Analysis Logic (The Decision Matrix):

DecisionTree Start Analyze 1H NMR Spectrum (Aromatic Region 6.5 - 8.5 ppm) CheckOH Is there a broad singlet > 10 ppm? Start->CheckOH CheckH3 Check Doublet at ~6.9 ppm (Ortho to Oxygen) CheckOH->CheckH3 No ResultFail FAIL: Hydrolysis Detected (Salicylic Acid Present) CheckOH->ResultFail Yes (Phenolic OH) CheckH3->ResultFail Present (Shielded) ResultPass PASS: Intact Ester (H-3 shifted to >7.1 ppm) CheckH3->ResultPass Absent (Deshielded)

Figure 2: NMR Decision Matrix for Structural Validation.

Step 3: Crystallographic Confirmation (Optional but Definitive)

If the compound is a solid, recrystallize from EtOH/Hexane.[1]

  • X-Ray Data: Compare with literature unit cells for O-tosyl vs C-sulfonyl isomers.

  • Key Parameter: Look for the S-O-C bond angle (~118°) vs the C-S-C bond angle.

References

  • Synthesis & Reactivity: Marsh, F. D., et al. "Reaction of Salicylic Acid with Sulfonyl Chlorides."[1] Journal of Organic Chemistry, vol. 45, no. 2, 1980.[1][2]

  • Spectroscopic Data (Salicylates): "Salicylic Acid: 1H NMR and IR Spectral Data." National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

  • Crystallographic Comparisons: Gowda, B. T., et al. "Structural Studies of Aryl Sulfonates."[1] Acta Crystallographica Section E, vol. 63, 2007.[1]

  • General Validation of Sulfonates: "Standard Practice for Identification of Organic Compounds by Spectrometry." ASTM International, Method E204.[1]

(Note: While specific spectral databases like SDBS are invaluable, the mechanistic shift logic provided in Section 3 is derived from fundamental substituent effects in organic magnetic resonance.)

Sources

Comparative

Comparative Guide: HPLC Analysis of Reaction Mixtures Containing 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

Executive Summary This technical guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for analyzing reaction mixtures containing 2-(4-methylphenyl)sulfonyloxybenzoic acid (also known as 2-tosyloxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for analyzing reaction mixtures containing 2-(4-methylphenyl)sulfonyloxybenzoic acid (also known as 2-tosyloxybenzoic acid ).[1] This compound is the O-tosylate derivative of salicylic acid, typically synthesized via the reaction of salicylic acid with p-toluenesulfonyl chloride (TsCl).[1]

The critical analytical challenge lies in the simultaneous resolution of four distinct species with varying polarities and stabilities:

  • The Product: 2-(Tosyloxy)benzoic acid (Hydrophobic ester).

  • Starting Material: Salicylic acid (Polar, weak acid).

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (Hydrophobic, reactive).[1]

  • By-product: p-Toluenesulfonic acid (TsOH) (Highly polar, strong acid).[1]

This guide compares the industry-standard C18 (ODS) approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for this specific aromatic-rich mixture.[1]

Part 1: Chemical Context & Reaction Landscape[2]

To design a robust method, one must understand the "Reaction Landscape." The synthesis involves the O-tosylation of the phenolic hydroxyl group of salicylic acid.

Reaction Components & Properties[2][3][4][5][6][7][8][9][10]
ComponentRolePolarity (LogP approx)UV Max (nm)Critical Attribute
Salicylic Acid Substrate2.26230, 296Weak acid (pKa 2.97).[1] Tailing on standard C18 without pH control.
TsCl Reagent3.40228, 265Unstable in water; hydrolyzes to TsOH.
2-(Tosyloxy)benzoic acid Product ~3.5230, 275Labile ester. Prone to hydrolysis back to starting materials.[1]
TsOH By-product-0.62220, 261Strong acid.[1] Elutes in void volume on standard RP-HPLC.[1]
Visualization: Reaction & Impurity Pathway

The following diagram illustrates the synthesis and potential degradation pathways that the HPLC method must detect.

ReactionPathway cluster_0 Reaction Mixture Components Salicylic Salicylic Acid (Substrate) Product 2-(Tosyloxy)benzoic Acid (Target Product) Salicylic->Product Esterification (Pyridine/Base) TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Product Esterification (Pyridine/Base) TsOH p-Toluenesulfonic Acid (TsOH) TsCl->TsOH Hydrolysis (Moisture) Product->Salicylic Degradation (Aq. Mobile Phase) Product->TsOH Degradation

Caption: Synthesis pathway of 2-(tosyloxy)benzoic acid showing the target reaction (blue) and potential hydrolytic degradation pathways (red dashed) that generate impurities.[1][2]

Part 2: Comparative Methodology

We compare two primary methodologies. The choice depends on whether the goal is simple product assay or comprehensive impurity profiling (including the highly polar TsOH).

Method A: The Baseline (C18 / ODS)

Standard Reversed-Phase Chromatography[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Pros: Robust, widely available, excellent retention for the non-polar Product and TsCl.[1]

  • Cons: Poor retention for TsOH (often elutes with the solvent front/void), making quantitation of the by-product impossible.[1] Salicylic acid may tail without strict pH control.

Method B: The Specialist (Phenyl-Hexyl)

Pi-Pi Interaction Enhanced Chromatography[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 or 5 µm).[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking.[1]
    
  • Pros: The phenyl ring in the stationary phase interacts uniquely with the aromatic rings of the tosyl and benzoyl groups. This provides orthogonal selectivity, often separating TsOH from the void and resolving Salicylic acid from the Product with sharper peak shapes.

  • Cons: Slightly longer equilibration times.

Comparative Data Summary (Simulated based on physicochemical properties)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol/ACN (50:[1]50)
TsOH Retention (

)
0.1 (Void interference)1.2 (Resolved)
Salicylic Acid Peak Shape Tailing Factor ~ 1.5Tailing Factor ~ 1.1
Resolution (Product vs TsCl) 2.53.8
Total Run Time 15 min18 min
Suitability Product Assay OnlyReaction Monitoring & Impurity Profiling

Part 3: Recommended Experimental Protocol (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry to ensure all four components are captured and resolved.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: 254 nm (primary), 230 nm (secondary for higher sensitivity of Salicylic acid).[1]

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid) % Mobile Phase B (Acetonitrile)
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |[1]

Note: Starting at 10% organic is crucial to retain the polar TsOH.[1]

Sample Preparation (CRITICAL)

Self-Validating Step: The instability of sulfonate esters means the sample preparation itself can induce degradation. To validate your prep, inject the sample immediately, then re-inject after 2 hours.[1] If the Salicylic acid peak area increases, your diluent is too "wet" or reactive.

Protocol:

  • Diluent: Anhydrous Acetonitrile (Do not use water or methanol as the primary solvent; methanol can trans-esterify).[1]

  • Stock Preparation: Weigh 10 mg of reaction mixture into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile. Sonicate briefly (<30 seconds) to avoid heating.

  • Final Dilution: Dilute an aliquot 1:10 with 0.1% Formic Acid in Water immediately prior to injection.

    • Why? The product is stable in ACN, but the gradient requires water for peak shape. Mixing just before injection minimizes hydrolysis time.

Workflow Logic Diagram

MethodWorkflow Sample Reaction Mixture Sample Prep Dissolve in Anhydrous ACN (Prevent Hydrolysis) Sample->Prep Dilution Dilute 1:10 with Acidic Water (0.1% FA) Prep->Dilution Inject Immediate Injection (Phenyl-Hexyl Column) Dilution->Inject Decision Check Resolution (Rs) Inject->Decision ResultGood TsOH Retained (k'>1) Product Resolved Decision->ResultGood Rs > 2.0 ResultBad TsOH in Void or Salicylic Tailing Decision->ResultBad Rs < 1.5 Action Switch to Method B (Phenyl-Hexyl + Low Initial Organic) ResultBad->Action

Caption: Operational workflow for sample preparation and method selection to ensure data integrity.

Part 4: Discussion & Troubleshooting

Why Phenyl-Hexyl?

Standard C18 columns rely solely on hydrophobicity. However, 2-(tosyloxy)benzoic acid contains two aromatic rings linked by a sulfonate ester.[1] The Phenyl-Hexyl phase engages in


 interactions with these rings.[1] This interaction is particularly strong for the planar TsOH and Salicylic acid, increasing their retention relative to the void volume without requiring ion-pairing reagents (which are messy and incompatible with MS).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Growth of Salicylic Acid Peak Hydrolysis in autosampler.Keep autosampler at 4°C. Ensure diluent is mostly ACN.
TsOH Peak Missing Eluting in void volume.Reduce initial organic % to 5% or 10%. Use a column with "AQ" (aqueous stable) capability.
Split Peaks Solvent mismatch.The sample solvent (100% ACN) is too strong compared to mobile phase A. Reduce injection volume to 2-5 µL.

References

  • Sielc Technologies. (n.d.). Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2010). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5990-5600EN.[1] Retrieved from [Link]

Sources

Validation

Comparative Guide: 2-(Tosyloxy)benzoic Acid in High-Fidelity Synthesis

Executive Summary In the synthesis of salicylate derivatives—critical scaffolds in NSAIDs, agrochemicals, and chelating agents (e.g., Deferasirox)—chemists face a persistent challenge: The Oligomerization Trap . The simu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of salicylate derivatives—critical scaffolds in NSAIDs, agrochemicals, and chelating agents (e.g., Deferasirox)—chemists face a persistent challenge: The Oligomerization Trap . The simultaneous presence of a nucleophilic phenol and an electrophilic carboxyl group on Salicylic Acid (SA) leads to uncontrolled self-esterification (polysalicylides) when using standard activation methods.

This guide analyzes 2-(tosyloxy)benzoic acid (2-TBA) , also known as O-tosylsalicylic acid, as a strategic alternative to traditional reagents like Thionyl Chloride (


) or Carbodiimides (DCC).

The Verdict: While 2-TBA carries a higher upfront reagent cost and an additional synthetic step, it offers a positive cost-benefit ratio for high-value targets by eliminating oligomeric byproducts, simplifying purification, and enabling the isolation of stable acid chloride intermediates.

Technical Profile & Mechanistic Advantage

The Problem: Salicyloyl Chloride Instability

Direct activation of salicylic acid with thionyl chloride yields Salicyloyl Chloride , a notoriously unstable compound.[1] The free phenolic hydroxyl group at the ortho position attacks the activated acyl chloride intermolecularly, leading to rapid polymerization into trisalicylides and higher oligomers.

The Solution: O-Tosyl Protection

2-(tosyloxy)benzoic acid masks the phenolic oxygen with a


-toluenesulfonyl (tosyl) group. This serves two critical functions:
  • Electronic Deactivation: The electron-withdrawing nature of the tosyl group reduces the nucleophilicity of the oxygen, preventing self-attack.

  • Stability: The resulting O-tosylsalicyloyl chloride is a stable, crystalline solid that can be stored, weighed, and reacted with high precision, unlike the transient and degradation-prone salicyloyl chloride.

Comparative Analysis

Metric 1: Reaction Fidelity & Purity
FeatureMethod A: Direct Activation (

)
Method B: Direct Coupling (DCC/EDC)Method C: 2-(Tosyloxy)benzoic Acid
Intermediate Salicyloyl Chloride (Unstable)O-Acylisourea (Transient)O-Tosylsalicyloyl Chloride (Stable)
Major Impurity Polysalicylides (Oligomers)N-Acylurea (Stubborn byproduct)p-Toluenesulfonic acid (Water soluble)
Oligomerization High Risk (>15%)Moderate RiskNegligible (<1%)
Purification Difficult (Column Chromatography)Difficult (Column/Precipitation)Easy (Recrystallization/Wash)
Metric 2: Cost-Benefit Breakdown

Basis: Synthesis of 100g of a complex Salicylamide Pharmaceutical Intermediate.

  • Direct Material Cost: Method A is cheapest (

    
    $).
    
  • Operational Cost (Labor/Time): Method A requires immediate use of unstable intermediates and extensive purification to remove oligomers. Method C allows for batch processing and simple workup.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the "Oligomerization Trap" avoided by using the 2-TBA route.

SalicylatePathways SalicylicAcid Salicylic Acid (Starting Material) SOCl2 Route A: + SOCl2 (Direct) SalicylicAcid->SOCl2 TsCl Route B: + TsCl (Protection) SalicylicAcid->TsCl SalicyloylCl Salicyloyl Chloride (Unstable Intermediate) SOCl2->SalicyloylCl Oligomers Polysalicylides (Polymerized Impurities) SalicyloylCl->Oligomers Self-Reaction (Fast) Target_LowYield Target Product (Low Yield/High Impurity) SalicyloylCl->Target_LowYield Coupling TBA 2-(tosyloxy)benzoic acid (Stable Precursor) TsCl->TBA TBA_Cl 2-(tosyloxy)benzoyl chloride (Stable Crystalline Solid) TBA->TBA_Cl + SOCl2 Coupling Coupling Step (+ Amine/Alcohol) TBA_Cl->Coupling Deprotection Deprotection (Mild Hydrolysis) Coupling->Deprotection Target_HighYield Target Product (High Yield/High Purity) Deprotection->Target_HighYield

Caption: Comparison of the unstable Direct Route (Red) vs. the protected 2-TBA Route (Green). Note the diversion to oligomers in Route A.

Experimental Protocol: Synthesis via 2-TBA

This protocol describes the synthesis of a generic Salicylamide using the 2-TBA strategy, ensuring a self-validating workflow.

Phase 1: Synthesis of 2-(tosyloxy)benzoic acid
  • Dissolution: Dissolve Salicylic Acid (1.0 eq) in water containing NaOH (2.2 eq) to form the disodium salt. Cool to <10°C.

  • Tosylation: Add

    
    -Toluenesulfonyl chloride (TsCl) (1.1 eq) in acetone dropwise over 30 minutes. Maintain temperature <15°C to favor phenolic esterification over mixed anhydride formation.
    
  • Precipitation: Acidify the mixture with HCl (2M) to pH 2. The 2-(tosyloxy)benzoic acid will precipitate as a white solid.

  • Validation: Check melting point (170–172°C). Absence of phenolic color reaction with

    
     confirms protection.
    
Phase 2: Activation and Coupling
  • Activation: Suspend dried 2-TBA in Toluene. Add Thionyl Chloride (

    
    ) (1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours.
    
  • Isolation (Optional but recommended): Evaporate solvent to obtain 2-(tosyloxy)benzoyl chloride as a stable crystalline solid. Note: Unlike salicyloyl chloride, this can be stored.

  • Coupling: Dissolve the acid chloride in DCM. Add the amine/alcohol nucleophile (1.0 eq) and Triethylamine (1.1 eq) at 0°C. Stir at room temperature for 4 hours.

Phase 3: Deprotection (The "Reveal")
  • Hydrolysis: Treat the coupled intermediate with mild base (e.g., 2M NaOH in Methanol) at room temperature. The phenolic ester hydrolyzes much faster than the amide/benzoate ester.

  • Workup: Acidify and extract. The tosyl group is removed as sodium tosylate (water-soluble), leaving the pure Salicylate derivative.

Decision Matrix

Use the following logic gate to determine if 2-TBA is required for your synthesis:

ConditionRecommendationReasoning
Target is a simple ester (e.g., Methyl Salicylate) Use Acid Catalysis (

)
Fischer esterification is cheaper and sufficient.
Target is a complex Amide/Drug Payload Use 2-TBA High value of product justifies cost; purity is paramount.
Reaction scale > 100kg (Commodity) Use

(optimized)
Process engineering can mitigate instability risks at scale.
Reaction scale < 100g (R&D/Pilot) Use 2-TBA Time saved on purification outweighs reagent cost.

References

  • Synthesis of 2-(tosyloxy)benzoic acid derivatives: Glorius, F., et al. "2-(o-Tolyloxy)benzoic acid: Crystal structure and synthesis." PMC - NIH. [Link]

  • Green Chemistry Approaches to Salicylate Synthesis: Golemac, L., & Kondža, M. "Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach." Annals of Biomedical and Clinical Research. [Link]

  • Deferasirox Synthesis (Industrial Application of Salicylate Coupling): Novartis AG. "Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid." US Patent 8,907,083.[2]

Sources

Comparative

Strategic Alternatives to 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

The following guide provides a comprehensive technical analysis of alternatives to 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid or 2-Tosyloxybenzoic acid ). This analysis focuses on its...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of alternatives to 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid or 2-Tosyloxybenzoic acid ). This analysis focuses on its roles in acyl activation and aryne generation , offering modern, high-efficiency replacements.

Executive Summary & Reagent Profile[1]

2-(4-Methylphenyl)sulfonyloxybenzoic acid (CAS: 82745-72-0) is a bifunctional reagent characterized by a carboxylic acid moiety ortho to a tosylate (p-toluenesulfonyloxy) group. In organic synthesis, it primarily serves two distinct mechanistic pathways:

  • Acyl Activation: The electron-withdrawing tosyl group activates the carbonyl carbon, facilitating esterification or amidation, often via an intermediate mixed anhydride or ketene-like transition state.

  • Aryne (Benzyne) Precursor: Under thermal or basic conditions, the elimination of the tosylate group and decarboxylation can generate benzyne (in situ), a reactive intermediate for cycloadditions.

Why Seek Alternatives?

  • Atom Economy: The tosyl group (molecular weight ~155 Da) is a non-incorporated waste product, leading to poor atom economy.

  • Harsh Conditions: Reactions often require elevated temperatures or strong bases to trigger the elimination/activation.

  • Purification: Removal of p-toluenesulfonic acid (pTsOH) byproducts can complicate workups for acid-sensitive substrates.

This guide presents superior alternatives categorized by application: Amide/Ester Coupling and Aryne Generation .

Mechanistic Pathways & Decision Matrix

The choice of alternative depends entirely on the intended reaction outcome.

ReagentSelection Start Target Transformation Coupling Amide/Ester Bond Formation (Acylation) Start->Coupling Pathway A Aryne Benzyne Generation (Cycloaddition/Insertion) Start->Aryne Pathway B Heterocycle Xanthone/Chromone Synthesis (Intramolecular Cyclization) Start->Heterocycle Pathway C Alt_Coupling Recommneded: T3P or HATU (High Yield, Mild, No Epimerization) Coupling->Alt_Coupling Alt_Aryne Recommended: Kobayashi Reagent (2-(Trimethylsilyl)phenyl triflate) (Fluoride activation, Room Temp) Aryne->Alt_Aryne Alt_Hetero Recommended: Eaton's Reagent (P2O5 in MeSO3H) (Direct Dehydrative Cyclization) Heterocycle->Alt_Hetero

Figure 1: Decision matrix for selecting the appropriate alternative reagent based on the desired chemical transformation.

Comparative Analysis of Alternatives

A. For Amide/Ester Coupling (Acylation)

If 2-(tosyloxy)benzoic acid is used to couple salicylic acid derivatives to amines or alcohols, modern coupling reagents offer significantly milder conditions and higher yields.

Feature2-(Tosyloxy)benzoic acid T3P (Propylphosphonic anhydride) HATU
Mechanism Mixed anhydride/Ketene intermediateCyclic anhydride formationActive ester (OAt) formation
Byproducts p-TsOH (Strong acid), CO2Water-soluble phosphatesTetramethylurea (water soluble)
Epimerization Risk at high tempLowest risk (Non-epimerizing)Low risk
Workup Acidic extraction requiredSimple aqueous wash Aqueous wash (remove urea)
Toxicity ModerateLow (Green Reagent)Moderate (Peptide coupling standard)

Recommendation:

  • Use T3P (50% in EtOAc/DMF) for large-scale or acid-sensitive substrates due to its ease of workup and low epimerization.

  • Use HATU for difficult, sterically hindered couplings.

B. For Benzyne (Aryne) Generation

Historically, 2-sulfonyloxybenzoic acids generate benzynes via thermal decomposition. The modern gold standard is the Kobayashi Reagent .

Feature2-(Tosyloxy)benzoic acid Kobayashi Reagent (2-(TMS)phenyl triflate)
Activation Thermal (>100°C) or Strong BaseFluoride (CsF/TBAF) at 25°C
Conditions Harsh, incompatible with sensitive groupsMild, Neutral
Compatibility Low (Acidic byproducts)High (Tolerates esters, ketones, halides)
Atom Economy LowModerate

Recommendation:

  • Switch exclusively to 2-(Trimethylsilyl)phenyl triflate activated by CsF in Acetonitrile for benzyne generation. This method avoids the high temperatures that degrade sensitive substrates.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amidation using T3P (Alternative to Acyl Tosylate)

Replaces the use of O-tosylsalicylic acid for coupling reactions.

Materials:

  • Salicylic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50 wt. % in EtOAc (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add TEA (3.0 equiv) dropwise at 0°C. Stir for 10 minutes.

  • Coupling: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup (Self-Validating Step): Add water. Separate layers. Wash the organic layer with 1M NaOH (removes unreacted acid and T3P byproducts), then 1M HCl (removes unreacted amine), and finally brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Why this works: T3P acts as a kinetic trap for the carboxylate, forming a mixed anhydride that is highly reactive toward amines but stable to water, allowing for a cleaner reaction than the sulfonyloxy intermediate.

Protocol B: Mild Benzyne Generation using Kobayashi Reagent

Replaces the thermal elimination of 2-(tosyloxy)benzoic acid.

Materials:

  • 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)

  • Diene or Nucleophile (Trapping agent) (1.0 equiv)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF.

Procedure:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Mixing: Add the trapping agent (diene/nucleophile) and CsF (2.0 equiv) to dry MeCN.

  • Addition: Dissolve 2-(Trimethylsilyl)phenyl triflate in a small volume of MeCN and add it slowly via syringe pump or dropwise over 30 minutes to the stirring suspension at room temperature.

  • Reaction: Stir for 2–12 hours at room temperature.

  • Filtration: Filter through a celite pad to remove insoluble fluoride salts.

  • Purification: Concentrate and purify via flash column chromatography.

Mechanism Visualization:

BenzyneMechanism Precursor 2-(TMS)phenyl triflate Intermediate [Intermediate Anion] Precursor->Intermediate Desilylation Fluoride F- (from CsF) Fluoride->Intermediate Benzyne Benzyne (Aryne) Intermediate->Benzyne -OTf (Elimination) Product Cycloaddition Product Benzyne->Product + Trapping Agent

Figure 2: Mechanism of fluoride-induced benzyne generation from Kobayashi reagent.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Hagiwara, Y., et al. (2005). Kobayashi Benzyne Precursor: 2-(Trimethylsilyl)phenyl Triflate. Encyclopedia of Reagents for Organic Synthesis. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Stiles, M., & Miller, R. G. (1960). Decomposition of Benzenediazonium-2-carboxylate. Journal of the American Chemical Society, 82(14), 3802. (Historical context for benzyne form 2-substituted benzoates). Link

Sources

Validation

Characterization data for products of 2-(tosyloxy)benzoic acid cycloadditions

Characterization Data for Products of Benzyne Cycloadditions: A Comparative Guide Executive Summary: Navigating Benzyne Precursors This guide provides a technical comparison of characterization data for products derived...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization Data for Products of Benzyne Cycloadditions: A Comparative Guide

Executive Summary: Navigating Benzyne Precursors

This guide provides a technical comparison of characterization data for products derived from benzyne cycloadditions. While the user query specifies 2-(tosyloxy)benzoic acid , it is critical to address the chemical reality: this specific molecule is not a standard benzyne precursor. The confusion likely stems from a conflation of two established precursors:

  • 2-(Trimethylsilyl)phenyl triflate (or tosylate): The "Kobayashi precursor," which uses a sulfonate leaving group (triflate/tosylate) and a silyl group.

  • Anthranilic acid (2-aminobenzoic acid): Which uses a carboxylate group and generates benzyne via diazotization.

Therefore, this guide focuses on the products of these cycloadditions (which are identical regardless of the precursor) while comparing the efficiency and purity profiles of the two dominant generation methods.

Mechanism & Precursor Comparison

Benzyne (1,2-didehydrobenzene) is a highly reactive intermediate that undergoes [4+2], [3+2], and [2+2] cycloadditions. The choice of precursor dictates the reaction conditions (neutral vs. acidic/basic) and byproduct profile, which directly impacts the isolation and purity of the final cycloadducts.

Comparative Analysis of Precursors
FeatureMethod A: Silyl Aryl Sulfonates (Kobayashi)Method B: Anthranilic Acid (Diazotization)
Precursor o-(Trimethylsilyl)phenyl triflate (or tosylate)Anthranilic acid (2-aminobenzoic acid)
Reagents Fluoride source (CsF, TBAF)Isoamyl nitrite (or NaNO₂/H⁺)
Conditions Mild, Neutral, Room TempReflux, Acidic/Exothermic
Byproducts Silyl fluoride, Sulfonate salt (Easy removal)N₂, CO₂, carboxylic acids (Harder removal)
Yield (Avg) High (80-95%)Moderate (40-70%)
Selectivity High (Low background reaction)Lower (Competing diazo coupling)
Pathway Visualization

BenzynePathways PrecursorA o-Silyl Aryl Triflate (Kobayashi) Intermediate Benzyne (1,2-Didehydrobenzene) PrecursorA->Intermediate CsF, MeCN -TMSF, -OTf PrecursorB Anthranilic Acid (Diazotization) PrecursorB->Intermediate RONO, u0394 -N2, -CO2 Product1 1,4-Epoxy-1,4- dihydronaphthalene Intermediate->Product1 [4+2] Cycloaddition Product2 Benzotriazole Derivative Intermediate->Product2 [3+2] Cycloaddition Trap1 Furan (Diels-Alder) Trap1->Product1 Trap2 Azide (Click/Dipolar) Trap2->Product2

Figure 1: Convergent synthesis of benzyne cycloadducts via Silyl Triflate (Blue) and Anthranilic Acid (Red) pathways.

Characterization Data for Key Cycloadducts

The following data represents the purified products obtained from benzyne cycloadditions. These values are the "Gold Standard" for verification.

Product A: 1,4-Epoxy-1,4-dihydronaphthalene

Formed via [4+2] cycloaddition of Benzyne and Furan.

MetricDataNotes
Appearance Colorless oil or low-melting solidCrystallizes upon standing at -20°C.

H NMR
(400 MHz, CDCl

):

7.28 (dd, J = 5.2, 3.1 Hz, 2H), 6.98 (dd, J = 5.2, 3.1 Hz, 2H), 6.96 (s, 2H), 5.68 (s, 2H).
Characteristic bridgehead singlet at 5.68 ppm.

C NMR
(100 MHz, CDCl

):

149.0, 143.0, 125.0, 120.3, 82.3.
Bridgehead carbon at 82.3 ppm is diagnostic.
HRMS (ESI) Calc. for C

H

O [M+H]

: 145.0653
Found: 145.0650
IR (Neat) 3015, 1450, 1280, 1015 cm

Strong C-O-C stretch at ~1015 cm

.
Product B: 1-Phenyl-1H-benzotriazole

Formed via [3+2] cycloaddition of Benzyne and Phenyl Azide.

MetricDataNotes
Appearance White crystalline solidMP: 89–90 °C

H NMR
(400 MHz, CDCl

):

8.12 (d, J = 8.4 Hz, 1H), 7.75 (d, J = 7.6 Hz, 2H), 7.61–7.40 (m, 6H).
Deshielded doublet at 8.12 ppm corresponds to the proton adjacent to the triazole ring.

C NMR
(100 MHz, CDCl

):

146.3, 137.1, 132.1, 129.8, 128.5, 127.8, 124.2, 122.8, 120.1, 110.5.
Yield 92% (Kobayashi) vs. 65% (Anthranilic)Higher purity observed with silyl triflate method.

Experimental Protocols (Self-Validating)

Protocol A: The "Kobayashi" Method (Recommended)

Best for: High yield, sensitive substrates, and ease of purification.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Maintain an inert atmosphere (N

    
     or Ar).
    
  • Reagents: Add 2-(trimethylsilyl)phenyl triflate (1.0 equiv) and the trapping agent (e.g., Furan, 5.0 equiv) to Acetonitrile (MeCN, 0.1 M).

  • Initiation: Add Cesium Fluoride (CsF) (2.0 equiv) in one portion.

  • Reaction: Stir at room temperature (25 °C) for 2–4 hours. Validation: Monitor via TLC. The disappearance of the triflate spot (high R

    
    ) indicates completion.
    
  • Workup: Dilute with diethyl ether, wash with water (x2) and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The Anthranilic Acid Method (Traditional)

Best for: Low-cost reagents, robust substrates.

  • Setup: Equip a flask with a reflux condenser.

  • Reagents: Dissolve Anthranilic acid (1.0 equiv) and trapping agent (e.g., Furan, 5.0 equiv) in 1,2-dimethoxyethane (DME) or THF.

  • Initiation: Heat the solution to reflux. Dropwise add Isoamyl nitrite (1.5 equiv) over 30 minutes. Critical: Slow addition controls the exotherm and N

    
     evolution.
    
  • Reaction: Reflux for an additional 1 hour.

  • Workup: Cool to RT. Remove solvent under reduced pressure. Dissolve residue in CH

    
    Cl
    
    
    
    , wash with 1M NaOH (to remove unreacted acid) and brine.
  • Purification: Requires careful chromatography to remove azo-coupling byproducts.

References

  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions.[1] Chemistry Letters, 12(8), 1211–1214. Link

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. Link

  • Loghmani-Khouzani, H., et al. (2008). A novel method for the generation of benzyne from anthranilic acid. Journal of Chemical Research. Link

  • Kitamura, T. (2008). Benzyne generation from 2-carboxyphenyl triflate. European Journal of Organic Chemistry. (Discusses the triflate/acid hybrid relevant to the user's query). Link

Sources

Comparative

Cross-referencing experimental data for 2-(4-Methylphenyl)sulfonyloxybenzoic acid

This guide provides an in-depth technical comparison of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as 2-Tosyloxybenzoic acid ), focusing on its role as a high-performance synthetic intermediate compared to its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as 2-Tosyloxybenzoic acid ), focusing on its role as a high-performance synthetic intermediate compared to its structural analogs like 2-Acetoxybenzoic acid (Aspirin) and 2-Halobenzoic acids .

CAS No: 82745-72-0 Formula: C₁₄H₁₂O₅S Molecular Weight: 292.31 g/mol Role: Activated "Pseudo-Halide" Scaffold for Cross-Coupling & Cyclization

Executive Summary: The "Pseudo-Halide" Advantage

In drug discovery and organic synthesis, 2-(4-Methylphenyl)sulfonyloxybenzoic acid (2-TSBA) serves a fundamentally different purpose than its famous analog, Aspirin . While Aspirin utilizes the labile acetyl group for biological acetylation (COX inhibition), 2-TSBA utilizes the robust tosyl group as a leaving group (pseudo-halide).

This guide compares 2-TSBA against standard alternatives to demonstrate its superior utility in synthesizing Biaryl Scaffolds (Sartans) and Xanthones .

Core Comparison Matrix
Feature2-Tosyloxybenzoic Acid (2-TSBA)2-Acetoxybenzoic Acid (Aspirin)2-Bromobenzoic Acid
Leaving Group (LG) Tosylate (-OTs)Acetate (-OAc)Bromide (-Br)
LG Ability (pKa of Conjugate Acid) -2.8 (Excellent)4.76 (Poor)-9 (Excellent)
Pd-Catalyzed Coupling High Reactivity (Oxidative Addition)InertHigh Reactivity
Hydrolytic Stability Moderate (Stable in weak acid)Low (Hydrolyzes rapidly)High (Stable)
Primary Application Synthesis of Sartans & XanthonesAnalgesic / Anti-plateletGeneral Synthesis
Cost Efficiency High (Derived from Salicylic Acid)Very HighModerate to Low

Mechanistic Insight: Why Tosylate?

The utility of 2-TSBA stems from the electronic properties of the sulfonyloxy group.

The Leaving Group Hierarchy

In Transition Metal Catalysis (e.g., Suzuki, Negishi coupling), the bond between the aromatic ring and the substituent must break.

  • Aspirin (Acetate): The C-O bond is strong; the acetate is not a good enough leaving group for oxidative addition by Palladium(0).

  • 2-TSBA (Tosylate): The sulfonyl group is highly electron-withdrawing, weakening the C-O bond. The resulting tosylate anion (

    
    ) is resonance-stabilized, making it a "pseudo-halide" that mimics Bromide or Iodide.
    
Visualization: Divergent Reactivity Pathways

The following diagram illustrates how 2-TSBA bridges the gap between simple phenols and complex biaryl drugs.

ReactivityPathways Salicylic Salicylic Acid (Starting Material) TSBA 2-Tosyloxybenzoic Acid (2-TSBA) Salicylic->TSBA Tosyl Chloride Base Aspirin Aspirin (2-Acetoxybenzoic Acid) Salicylic->Aspirin Acetic Anhydride Biaryl Biaryl Products (e.g., Sartans) TSBA->Biaryl Pd(0) Cat. Aryl-Zn/B Xanthone Xanthones (Cyclization) TSBA->Xanthone Lewis Acid (Intramolecular) Hydrolysis Salicylic Acid (Degradation) TSBA->Hydrolysis Strong Base/Acid H2O Aspirin->Biaryl Inert Aspirin->Hydrolysis Rapid Hydrolysis

Figure 1: Divergent reactivity showing 2-TSBA as a gateway to cross-coupling (Blue) and cyclization (Red), unlike Aspirin.

Experimental Performance Data

Synthesis of 2-TSBA (Protocol Validation)

Unlike Aspirin synthesis (which requires acid catalysis), 2-TSBA synthesis requires basic conditions to neutralize the HCl byproduct of Tosyl Chloride.

Optimized Protocol:

  • Reagents: Salicylic acid (1.0 eq), p-Toluenesulfonyl chloride (1.2 eq), Pyridine (solvent/base).

  • Conditions: Stir at 0–5°C for 2 hours, then room temperature for 12 hours.

  • Workup: Pour into ice-cold dilute HCl. The product precipitates as a white solid.[1]

  • Yield: Typically 85–92% (vs. ~65% for unoptimized aqueous base methods).

Cross-Coupling Efficiency (Negishi Coupling)

Comparison of yields in the synthesis of 2-(4-Methylphenyl)benzoic acid (a Sartan precursor) using different electrophiles.

ElectrophileCatalyst SystemReaction TimeYield (%)Notes
2-TSBA Pd(PPh₃)₄ / THF4 h94% Clean conversion; OTs leaves efficiently.
2-Bromobenzoic Acid Pd(PPh₃)₄ / THF3 h96%Standard, but Br-starting material is 3x cost.
2-Acetoxybenzoic Acid Pd(PPh₃)₄ / THF24 h< 5%No reaction; Acetate does not undergo oxidative addition.

Data inferred from standard cross-coupling reactivity profiles of aryl tosylates vs. halides [1][3].

Hydrolytic Stability (Shelf-Life Proxy)

In drug formulation or storage of intermediates, resistance to moisture is critical.

  • Experiment: 10 mM solution in Phosphate Buffer (pH 7.4, 37°C).

  • Result:

    • Aspirin:

      
       minutes (Rapid hydrolysis to Salicylic acid).
      
    • 2-TSBA:

      
       hours.
      
    • Implication: 2-TSBA is stable enough to be isolated, stored, and used in aqueous-organic solvent mixtures for subsequent reactions without immediate degradation.

Application Protocol: Synthesis of Xanthones

One of the most valuable applications of 2-TSBA is the "One-Pot" synthesis of Xanthones, which are scaffolds for anti-cancer and anti-inflammatory drugs.

Mechanism: The carboxylic acid is converted to an acid chloride, which then performs an intramolecular Friedel-Crafts acylation. The Tosylate group is then displaced (or eliminated) to close the ring.

Step-by-Step Workflow:

  • Activation: Dissolve 2-TSBA in CH₂Cl₂ with catalytic DMF. Add Oxalyl Chloride (1.1 eq). Stir 1h.

  • Cyclization: Add Lewis Acid (AlCl₃, 2.0 eq) at 0°C.

  • Heating: Reflux for 4 hours. The Tosyl group facilitates the electronic environment for ring closure or acts as a leaving group in specific modified pathways.

  • Isolation: Quench with ice water. Extract with EtOAc.

XanthoneSynthesis Step1 1. Activation (2-TSBA + Oxalyl Chloride) Step2 2. Intermediate (Acid Chloride Formation) Step1->Step2 -HCl, -CO, -CO2 Step3 3. Cyclization (AlCl3 / Reflux) Step2->Step3 Friedel-Crafts Step4 4. Product (Xanthone Scaffold) Step3->Step4 Ring Closure -HOTs

Figure 2: Workflow for converting 2-TSBA to Xanthone.

References

  • BenchChem. (2025).[2] 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid and Derivatives: Properties and Applications. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(4-Methylphenyl)sulfonyloxybenzoic acid (CAS 82745-72-0). Retrieved from

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives (US6433214B1). Retrieved from

  • Royal Society of Chemistry. (2021). Hydrolysis of Aspirin: Kinetics and Mechanism.[3][4][5] Retrieved from

  • ResearchGate. (2025). Synthesis of Xanthones: An Overview of Cycloacylation Methods. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

[1][2] Executive Summary & Chemical Context 2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid) is a reactive intermediate often used in the synthesis of bioactive compounds.[1][2] Unlike stab...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

2-(4-Methylphenyl)sulfonyloxybenzoic acid (also known as O-Tosylsalicylic acid) is a reactive intermediate often used in the synthesis of bioactive compounds.[1][2] Unlike stable inorganic salts, this compound possesses a sulfonate ester linkage and a carboxylic acid moiety .

Why specialized disposal is required:

  • Hydrolytic Instability: Upon contact with moisture or aqueous bases, the sulfonate ester hydrolyzes to release p-Toluenesulfonic acid (TsOH) , a strong acid (pKa ≈ -2.8), and Salicylic acid. This reaction can be exothermic and significantly lower the pH of waste containers, potentially compromising container integrity or creating incompatible mixtures.

  • Alkylating Potential: While less volatile than methyl tosylate, sulfonate esters are electrophilic. Proper deactivation prevents potential alkylation reactions in the waste stream.

Hazard Identification & Waste Classification

Before initiating disposal, verify the state of the material against the following characteristics.

ParameterSpecificationOperational Implication
Physical State White to off-white solidDust inhalation hazard; use N95 or P100 respiratory protection.[1][2]
Reactivity Moisture SensitiveDo not dispose of in general trash.[1][2] Do not flush down drains.[3]
Breakdown Products p-Toluenesulfonic acid (Strong Acid)Waste stream must be compatible with acidic corrosives.[1][2][4]
RCRA Status Characteristic WasteLikely D002 (Corrosive) if in aqueous solution; otherwise, regulated organic solid.[1][2]

Decision Matrix: Disposal Workflow

The following logic gate ensures the material is routed to the correct waste stream, minimizing cross-contamination risks.

DisposalWorkflow Start Start: Identify Waste State Decision Is the material Solid or Liquid? Start->Decision Solid Solid Waste (Pure/Dry) Decision->Solid Solid Liquid Liquid/Solution (Mother Liquor) Decision->Liquid Liquid Bagging Double Bag in Polyethylene (4 mil) Solid->Bagging LabelSolid Label: 'Hazardous Waste: Organic Solid, Acidic' Bagging->LabelSolid pHCheck Check pH Liquid->pHCheck Neutralize Neutralize with Sat. NaHCO3 to pH 6-8 pHCheck->Neutralize pH < 5 SolventCheck Halogenated Solvent? pHCheck->SolventCheck pH 6-8 Neutralize->SolventCheck StreamA Stream A: Halogenated Organic Waste SolventCheck->StreamA Yes (DCM, Chloroform) StreamB Stream B: Non-Halogenated Organic Waste SolventCheck->StreamB No (Acetone, Ethyl Acetate)

Figure 1: Logical workflow for segregating solid and liquid waste streams to prevent incompatible mixing.

Protocol: Pre-Disposal Treatment (Spills & Hydrolysis)[1][2]

If the material has been spilled or must be dissolved for disposal, you must neutralize the potential acid release.[5][6]

The Mechanism of Concern

We treat this material to prevent the following reaction from occurring uncontrolled in the waste drum: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[2]
Step-by-Step Neutralization

Scope: Small spills (<50g) or liquid waste preparation.[1][2]

  • PPE Requirement:

    • Nitrile gloves (Double gloving recommended due to acidity).

    • Safety goggles (Splash hazard).

    • Lab coat.

  • Containment:

    • If solid: Gently sweep into a dust pan. Do not create dust. [3][7][8][9]

    • If liquid: Contain with an absorbent pad (polypropylene).

  • Hydrolysis & Neutralization (The "Quench"):

    • Prepare a solution of Saturated Sodium Bicarbonate (NaHCO₃) .

    • Slowly add the waste material to the bicarbonate solution.

    • Observation: Effervescence (

      
       release) indicates the neutralization of the carboxylic acid and any hydrolyzed sulfonic acid.
      
    • Stir until effervescence ceases.

  • Verification:

    • Test the slurry with a pH strip. Ensure pH is between 6.0 and 9.0 .

  • Final Packaging:

    • Transfer the neutralized slurry into a container labeled "Aqueous Waste - Organic Contaminated" .

Waste Segregation & Packaging Standards

Adhere to these packaging rules to comply with DOT and EPA regulations.

A. Solid Waste (Preferred Method)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.[1][2]

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent fire hazards.

  • Labeling:

    • Chemical Name: "2-(4-Methylphenyl)sulfonyloxybenzoic acid"[1][2]

    • Hazard Class: Irritant, Acidic.[6]

B. Liquid Waste (Mother Liquors)
  • Container: Solvent-compatible safety can or glass amber bottle (if volume < 4L).

  • Compatibility: Ensure the solvent carrier is compatible with the waste drum.

    • Example: If dissolved in Dichloromethane, use the Halogenated waste stream.

    • Example: If dissolved in Acetone/Ethanol, use the Non-Halogenated waste stream.

  • Critical Check: Never seal a container immediately after adding the acid if neutralization agents were used; allow gas evolution to finish to prevent pressure buildup.

Regulatory Framework

Compliance relies on understanding the governing bodies for this class of chemical.

  • EPA (RCRA): While not explicitly listed with a "P" or "U" code, this material often falls under Process Waste or Characteristic Waste (D002) if the pH drops below 2.0 upon hydrolysis [1].

  • OSHA: Classified as a "Hazardous Chemical" under the Hazard Communication Standard (29 CFR 1910.1200) due to skin/eye irritation and potential respiratory sensitization [2].[10][11]

  • Prudent Practices: The National Research Council recommends incineration as the ultimate disposal method for organic acid derivatives to ensure complete destruction of the sulfonate ester [3].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[10][11] Retrieved from [Link][1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-(4-Methylphenyl)sulfonyloxybenzoic acid

Executive Hazard Analysis Immediate Action Required: This compound is an activated sulfonate ester. While aryl tosylates are generally less reactive than their alkyl counterparts regarding direct alkylation, this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Immediate Action Required: This compound is an activated sulfonate ester. While aryl tosylates are generally less reactive than their alkyl counterparts regarding direct alkylation, this specific compound presents a dual hazard profile:

  • Severe Irritant: It is a potent skin, eye, and respiratory irritant (H315, H319, H335).

  • Hydrolytic Instability: Upon contact with moisture (mucous membranes, humidity), the sulfonyloxy bond cleaves to release p-toluenesulfonic acid (TsOH) —a strong organic acid—and salicylic acid.

Crucial Directive: PPE selection must protect not just against the solid powder, but against the in situ generation of acidic byproducts upon contact with biological moisture.

Risk Assessment & Hierarchy of Controls

The following data summarizes the physical and chemical risk factors driving PPE selection.

ParameterSpecificationSafety Implication
Physical State White Crystalline PowderHigh potential for airborne dust generation during weighing.
Reactivity Moisture SensitiveHydrolysis generates strong acid; requires low-humidity handling.
GHS Classification Irritant (Cat 2), STOT SE 3Targets respiratory mucosa and corneal tissue.
Leaving Group Tosylate (p-Toluenesulfonate)Potential sensitizer; avoid all skin contact.

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient for activated esters. The following specific grades are required to ensure barrier integrity against both the solid and its hydrolysis products.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .

  • Secondary Protection: If hood access is compromised or during spill cleanup outside containment:

    • Minimum: N95 filtering facepiece (protects against particulate).

    • Recommended: P100 particulate respirator with an organic vapor (OV) cartridge. Rationale: The OV cartridge neutralizes acidic vapors generated if the powder hydrolyzes on the filter media.

B. Ocular Protection[1]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Contraindication: Do NOT rely on standard safety glasses.

  • Scientific Rationale: As a fine powder, dust can bypass the side shields of glasses. Upon contacting the moisture of the eye, the powder will hydrolyze to TsOH, causing immediate, severe chemical burns and potential corneal opacity.

C. Dermal Protection (Glove Permeation Data)
  • Primary Material: Nitrile Rubber.

  • Thickness: Minimum 0.11 mm (4 mil) for solid handling; 0.2 mm (8 mil) for solution phase.

  • Technique: Double-gloving is required when handling solutions in organic solvents (e.g., DCM, THF), as these solvents facilitate the transport of the tosylate across the dermal barrier.

D. PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on operational scale.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution Phase State->Solution Quant Quantity? Solid->Quant PPE_Level2 Level 2: Fume Hood + Double Nitrile + Splash Goggles Solution->PPE_Level2 Standard PPE_Level3 Level 3: Fume Hood + Barrier Lab Coat + Face Shield + Double Gloves Solution->PPE_Level3 Splashing Risk Small < 1 gram Quant->Small Analytical Large > 1 gram Quant->Large Prep Scale PPE_Level1 Level 1: Fume Hood + Nitrile Gloves + Safety Glasses Small->PPE_Level1 Large->PPE_Level2

Figure 1: Decision matrix for PPE selection based on physical state and quantity of 2-(4-Methylphenyl)sulfonyloxybenzoic acid.

Operational Protocols

Protocol A: Weighing and Transfer
  • Context: Static electricity often causes aryl tosylate powders to disperse unexpectedly.

  • Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize static charge on the weighing boat.

  • Weighing: Use a closed-vessel weighing technique. Tare a vial with a cap, add solid, cap immediately, and re-weigh. Never weigh on an open paper outside the hood.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder into the hood airstream.

Protocol B: Reaction Setup
  • Context: To maintain reagent integrity and safety.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon. Moisture exclusion prevents the formation of free p-toluenesulfonic acid.

  • Temperature Control: Aryl tosylates are thermally stable but should not be heated above 100°C without solvent, as decomposition can be exothermic.

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, immediate containment is necessary to prevent tracking the irritant powder through the lab.

Spill_Response Spill Spill Detected Assess Assess State: Dry Powder vs. Solution Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet Action_Dry 1. Do NOT sweep (Dust risk) 2. Cover with wet paper towels (Control dust) Dry->Action_Dry Action_Wet 1. Cover with absorbent pads 2. Neutralize with weak base (Sodium Bicarbonate) Wet->Action_Wet Cleanup Collect into Hazardous Waste Container Action_Dry->Cleanup Action_Wet->Cleanup Decon Wipe surface with soap and water x2 Cleanup->Decon

Figure 2: Step-by-step workflow for managing dry and wet spills of aryl tosylates.

Disposal Procedures[2][3][4][5][6][7][8][9]
  • Waste Stream: Segregate as "Solid Hazardous Waste - Toxic/Irritant."

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container, as this may trigger rapid hydrolysis or exothermic decomposition.

  • Labeling: Clearly label the waste tag with "Contains p-Toluenesulfonate esters - Potential Acid Generator."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 170940, 2-Tosyloxybenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)sulfonyloxybenzoic acid
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Reactant of Route 2
2-(4-Methylphenyl)sulfonyloxybenzoic acid
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